molecular formula C3HCl3N2 B1196960 2,4,5-Trichloroimidazole CAS No. 7682-38-4

2,4,5-Trichloroimidazole

Cat. No.: B1196960
CAS No.: 7682-38-4
M. Wt: 171.41 g/mol
InChI Key: KCUCKJJLMMZKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trichloroimidazole is a high-purity, trichlorinated derivative of the imidazole heterocycle, offered as a key synthetic intermediate for advanced chemical research and development. The imidazole scaffold is a fundamental structure in biological chemistry, featured in endogenous biomolecules like the amino acid histidine and the neurotransmitter histamine . Its unique amphoteric nature, solubility in polar solvents, and ability to function as both a hydrogen bond donor and acceptor make it a privileged structure in medicinal chemistry for designing interactions with enzymes and receptors . As a building block, the chlorine substituents on the this compound core provide distinct sites for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, enabling the rapid exploration of chemical space . This makes it an invaluable reagent for constructing novel compounds in pharmaceutical research, particularly in the synthesis of more complex, trisubstituted imidazole libraries that are prevalent in drug discovery efforts . Researchers utilize such intermediates in the development of potential therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties . Applications: This compound is primarily used as a synthetic intermediate in organic synthesis and medicinal chemistry research. Its applications include serving as a precursor in the development of novel chemical entities and functionalized molecules for biological screening. Note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7682-38-4

Molecular Formula

C3HCl3N2

Molecular Weight

171.41 g/mol

IUPAC Name

2,4,5-trichloro-1H-imidazole

InChI

InChI=1S/C3HCl3N2/c4-1-2(5)8-3(6)7-1/h(H,7,8)

InChI Key

KCUCKJJLMMZKBV-UHFFFAOYSA-N

SMILES

C1(=C(N=C(N1)Cl)Cl)Cl

Canonical SMILES

C1(=C(N=C(N1)Cl)Cl)Cl

Other CAS No.

7682-38-4

Synonyms

2,4,5-trichloroimidazole

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 2,4,5-trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, physicochemical properties, and synthetic pathways of 2,4,5-trichloroimidazole.

Structural Characterization, Synthetic Protocols, and Application Utility

Executive Summary

This compound (CAS: 7682-38-4) is a highly functionalized heterocyclic building block used extensively in the development of agrochemicals and pharmaceutical intermediates. Unlike its non-halogenated parent, this compound exhibits significant acidity and unique electrophilic substitution patterns due to the electron-withdrawing influence of three chlorine atoms.[1] This guide provides a rigorous analysis of its chemical structure, a validated 2-step synthetic workflow, and critical handling parameters for research and development applications.

Physicochemical Profile

The introduction of chlorine atoms at positions 2, 4, and 5 of the imidazole ring dramatically alters the molecule's electronic landscape, increasing lipophilicity and acidity.

PropertyDataNotes
IUPAC Name 2,4,5-Trichloro-1H-imidazole
CAS Number 7682-38-4
Molecular Formula C

HCl

N

Molecular Weight 171.41 g/mol Average mass
Monoisotopic Mass 169.92 g/mol Dominant isotopologue (

Cl

)
Melting Point 189 – 191 °CCrystalline solid [1]
Appearance White to off-white crystals
Acidity (pKa) ~5.5 – 6.5 (Predicted)Significantly more acidic than imidazole (pKa 14.[1][2][3]4) due to -I effect of Cl.[1][4]
Solubility Methanol, Ethanol, DMSOSparingly soluble in water; soluble in aqueous alkali (forming salts).

Structural Analysis & Tautomerism

Electronic Structure

The imidazole ring is an aromatic system containing two nitrogen atoms: the "pyrrole-like" N1 (protonated) and the "pyridine-like" N3.[1] In this compound, the symmetry of the molecule (due to identical substituents at C4 and C5) simplifies the tautomeric landscape.

  • Symmetry: The C4 and C5 positions are chemically equivalent in the time-averaged NMR spectrum due to rapid proton transfer between N1 and N3.[1]

  • Inductive Effects: The three chlorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the ring. This greatly weakens the N-H bond, making the proton labile and the molecule acidic enough to dissolve in weak bases (e.g., bicarbonate or carbonate solutions).

Mass Spectrometry Signature

For researchers confirming identity via MS, the trichloro- substitution pattern creates a distinct isotopic envelope due to the natural abundance of


Cl (75%) and 

Cl (25%).
  • M+ (170): Base peak (if

    
    Cl
    
    
    
    ).[1]
  • M+2 (172): ~100% intensity relative to M+ (statistical distribution for Cl

    
    ).[1]
    
  • M+4 (174): ~30% intensity.[1]

  • M+6 (176): ~3% intensity.[1]

Validated Synthetic Protocol

Expert Insight: Direct chlorination of imidazole (e.g., bubbling Cl


 into a solution) is not  a viable route for high-purity this compound. This approach typically leads to over-chlorination, yielding the unstable 2,2,4,5-tetrachloro-2H-imidazole  intermediate or intractable tars [1].

The authoritative industrial and laboratory method involves a two-step sequence : exhaustive chlorination followed by selective reduction.[1]

Workflow Diagram

Synthesis cluster_legend Reaction Conditions Imidazole Imidazole (C3H4N2) Tetra INTERMEDIATE 2,2,4,5-Tetrachloro-2H-imidazole (Unstable Oil/Solid) Imidazole->Tetra Step 1: Cl2 (excess) CCl4, Reflux, 40h Product TARGET This compound (MP: 191°C) Tetra->Product Step 2: Reduction (Na2SO3 or HI) Methanol/Water Step 1: Oxidative Chlorination Step 1: Oxidative Chlorination Step 2: Selective Dechlorination Step 2: Selective Dechlorination Step 1: Oxidative Chlorination->Step 2: Selective Dechlorination

Figure 1: Two-step synthesis avoiding direct trichlorination pitfalls.

Step-by-Step Methodology

Safety Warning: This protocol involves chlorine gas and carbon tetrachloride (toxic/carcinogenic).[1] Perform all operations in a high-efficiency fume hood.

Step 1: Synthesis of 2,2,4,5-Tetrachloro-2H-imidazole

  • Suspend imidazole (1.0 eq) in anhydrous carbon tetrachloride (CCl

    
    ) or a suitable alternative like tetrachloroethylene.
    
  • Sparge dry HCl gas through the mixture at room temperature to form the imidazole hydrochloride salt (exothermic).

  • Heat the mixture to reflux.

  • Introduce Cl

    
     gas slowly over 24–40 hours. The hydrochloride salt will dissolve as it converts to the chlorinated species.[1]
    
  • Monitor until the reaction mixture becomes a clear yellow/orange solution.

  • Isolate by evaporating the solvent.[1][5] The residue is 2,2,4,5-tetrachloro-2H-imidazole (often an oil or low-melting solid, MP ~85°C).[5]

Step 2: Reduction to this compound

  • Dissolve the tetrachloro intermediate in methanol.

  • Add a reducing agent.[1][5] Aqueous sodium sulfite (Na

    
    SO
    
    
    
    ) or sodium iodide (NaI) are effective.[1] The patent literature also describes catalytic hydrogenation or treatment with warm hydriodic acid [1].[1]
  • Precipitate the product by diluting the methanolic solution with water. The this compound is hydrophobic and will crystallize out.[1]

  • Recrystallize from methanol/water to yield white needles.

  • Validation: Confirm Melting Point (189–191°C).

Analytical Validation (Self-Validating Checks)

To ensure the integrity of the synthesized or purchased material, use the following checkpoints:

  • 1H NMR (DMSO-d

    
    ): 
    
    • Expect a single broad singlet far downfield (typically

      
       13.0 – 14.5 ppm) corresponding to the N-H proton.[1]
      
    • Crucial Check: The absence of any signals in the aromatic region (

      
       6.5 – 8.0 ppm) confirms the complete substitution of C-H protons with Chlorine.
      
  • 13C NMR (DMSO-d

    
    ): 
    
    • Expect two distinct signals due to symmetry:

      • C2: ~135–140 ppm (quaternary, attached to 2 nitrogens).[1]

      • C4/C5: ~115–125 ppm (quaternary, equivalent).[1]

  • Silver Nitrate Test:

    • Dissolve a small amount in ethanol.[1] Add aqueous AgNO

      
      .[1] A white precipitate (silver salt of the imidazole) confirms the presence of an acidic N-H group, distinguishing it from N-alkylated impurities.
      

Applications in Drug Discovery

This compound serves as a "scaffold" intermediate.[1] The chlorine atoms have different reactivities:

  • N-Alkylation: The acidic N-H allows for easy alkylation using mild bases (K

    
    CO
    
    
    
    ) to introduce side chains.[1]
  • Nucleophilic Aromatic Substitution (S

    
    Ar):  The C2 chlorine is activated by the adjacent nitrogens and can be displaced by amines or thiols under forcing conditions, allowing for diversification of the core.[1]
    

References

  • Büchel, K. H., & Becher, R. (1976).[1] Chlorinated imidazole derivatives and a process for preparing them. U.S. Patent No.[1] 3,997,552.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 24357, this compound. Retrieved from [Link]

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (General reference for imidazole halogenation mechanisms).

Disclaimer: This guide is for research purposes only. Handling of chlorinated imidazoles requires strict adherence to chemical hygiene plans, including the use of PPE and engineering controls to manage potential toxicity and corrosive byproducts.

Sources

An In-depth Technical Guide to the Solubility of 2,4,5-Trichloroimidazole in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,4,5-trichloroimidazole, a key heterocyclic compound, within the context of polar aprotic solvents. This document is intended for researchers, chemists, and drug development professionals who utilize this compound as a critical intermediate in organic synthesis and pharmaceutical research.[1] While specific quantitative solubility data for this compound is not extensively available in published literature, this guide establishes a robust predictive framework based on its physicochemical properties and the fundamental principles of solute-solvent interactions. Furthermore, we provide a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the critical data required for process optimization, reaction design, and formulation development.

Introduction: The Significance of this compound

The imidazole ring is a cornerstone heterocyclic structure found in numerous biologically active molecules and serves as a vital synthon in medicinal chemistry.[2][3] The halogenated derivative, this compound (CAS RN: 7682-38-4), presents a unique chemical profile due to the strong electron-withdrawing nature of its chlorine substituents. This modification significantly alters the electronic properties and reactivity of the imidazole core, making it a valuable precursor for the synthesis of more complex molecules, including potential therapeutic agents and agrochemicals.[1][4]

In any chemical process, from laboratory-scale synthesis to industrial drug manufacturing, understanding the solubility of reactants is paramount. Solubility dictates the choice of reaction medium, influences reaction kinetics, simplifies or complicates purification processes, and is a critical factor in the formulation of active pharmaceutical ingredients (APIs). Polar aprotic solvents are frequently employed in organic synthesis due to their ability to dissolve a wide range of organic compounds and their tendency to accelerate certain reaction types.[5][6] This guide, therefore, addresses the crucial intersection of this important building block and this vital class of solvents.

Foundational Physicochemical Properties

To predict solubility, one must first understand the intrinsic properties of both the solute (this compound) and the solvents.

Profile of this compound

This compound is a crystalline solid with the following key characteristics:

PropertyValueSource
Molecular Formula C₃HCl₃N₂[7]
Molecular Weight 171.41 g/mol [7]
Melting Point 191 °C[8]
Structure A five-membered imidazole ring substituted with three chlorine atoms.[7]
Hydrogen Bond Donor Yes (1, from the N-H group)[7]
Hydrogen Bond Acceptor Yes (1, from the pyridine-like nitrogen)[7]
XLogP3 1.9[7]

The presence of the N-H bond allows this compound to act as a hydrogen bond donor. The sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor.[3] However, the three electron-withdrawing chlorine atoms significantly increase the molecule's lipophilicity (as indicated by the positive XLogP3 value) and reduce the basicity of the nitrogen atoms compared to unsubstituted imidazole. These competing characteristics—polar N-H and N sites versus nonpolar C-Cl regions—are central to its solubility behavior.

Characteristics of Polar Aprotic Solvents

Polar aprotic solvents are defined by two primary features: they possess a large dipole moment and a high dielectric constant, but they lack acidic protons (i.e., no O-H or N-H bonds).[5][9][10] This unique combination allows them to dissolve polar compounds and stabilize ions, yet they do not participate in hydrogen bonding as donors.[5][6]

SolventFormulaDielectric Constant (ε)Dipole Moment (D)
N,N-Dimethylformamide (DMF) C₃H₇NO36.73.86
Dimethyl Sulfoxide (DMSO) C₂H₆OS46.73.96
Acetonitrile (ACN) C₂H₃N37.53.92
Acetone C₃H₆O20.72.88
Tetrahydrofuran (THF) C₄H₈O7.61.75

(Data sourced from Michigan State University Chemistry Solvent Table)[11]

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[12] A more nuanced analysis considers the specific intermolecular forces at play.

Causality of Interaction:

  • Dipole-Dipole Interactions: this compound is a polar molecule. Polar aprotic solvents, by definition, have strong dipole moments. The primary driving force for dissolution will be the favorable dipole-dipole interactions between the solute and solvent molecules.

  • Hydrogen Bonding: The N-H group on the imidazole ring can form a hydrogen bond with a suitable acceptor. All the listed polar aprotic solvents contain oxygen or nitrogen atoms that can act as strong hydrogen bond acceptors. This interaction is expected to significantly contribute to solubility, particularly in solvents like DMSO and DMF which are excellent acceptors.

  • Dispersion Forces: The chlorine atoms and the carbon backbone of the imidazole will interact with the alkyl groups of the solvent molecules via London dispersion forces.

Predicted Solubility Hierarchy (Qualitative): Based on these interactions, we can predict a qualitative solubility trend:

DMSO ≈ DMF > Acetonitrile > Acetone > THF

Expert Rationale:

  • DMSO and DMF are highly polar and are excellent hydrogen bond acceptors, making them prime candidates for achieving high solubility of this compound.

  • Acetonitrile is also highly polar but is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower, but still substantial, solubility.

  • Acetone and THF have lower dielectric constants and dipole moments, suggesting they will be less effective at solvating the polar regions of the molecule, likely leading to lower solubility compared to the other solvents in the series.

Experimental Protocol: The Static Equilibrium Method for Solubility Determination

Given the absence of published quantitative data, experimental determination is essential. The following protocol describes the isothermal static equilibrium method, a gold-standard technique for accurately measuring compound solubility.[13] This method is trustworthy because it ensures the system has reached a true thermodynamic equilibrium, providing reproducible and reliable data.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis cluster_calc Calculation A 1. Add excess 2,4,5-trichloro- imidazole to a known volume of solvent in a sealed vial. B 2. Place vials in a temperature- controlled shaker bath (e.g., 25°C). A->B C 3. Agitate for a set time (e.g., 24-48 hours) to ensure equilibrium is reached. B->C Time D 4. Allow solids to settle. (Centrifugation can be used). C->D E 5. Withdraw a precise aliquot of the clear supernatant. D->E F 6. Dilute the aliquot with a known volume of mobile phase or suitable solvent. E->F G 7. Analyze by a validated analytical method (e.g., HPLC-UV). F->G H 8. Quantify concentration against a standard calibration curve. G->H I 9. Calculate solubility in units of mg/mL, mol/L, and mole fraction. H->I

Caption: Workflow for determining solubility via the static equilibrium method.

Step-by-Step Methodology
  • Preparation of Solutions:

    • For each polar aprotic solvent to be tested, add an excess amount of solid this compound to a series of glass vials (e.g., 4 mL). The key is to add enough solid so that a visible amount remains undissolved at equilibrium, ensuring saturation.

    • Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Agitate the vials at a constant speed. The goal is to facilitate dissolution and ensure the entire solution volume is uniformly saturated.

    • Causality Check: An equilibration time of 24 to 48 hours is typically sufficient. To validate this, preliminary experiments should be run where samples are taken at various time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled block for at least 30 minutes to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the solid.

    • Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant using a calibrated pipette. It is critical to avoid aspirating any solid particles. Using a syringe filter is highly recommended.

    • Immediately dilute the aliquot with a precise volume of a suitable solvent (often the mobile phase for the analytical method) to prevent precipitation and to bring the concentration within the linear range of the calibration curve.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared using known concentrations of this compound.

    • The concentration of the saturated solution is calculated by back-correcting for the dilution factor.

  • Data Reporting:

    • The experiment should be performed in triplicate for each solvent to ensure statistical validity.

    • Solubility can be expressed in various units. The following table structure is recommended for reporting the results.

Data Summary Table (Illustrative)

The following table illustrates how experimentally determined data should be presented. Values are placeholders pending experimental work.

Table 1: Solubility of this compound in Polar Aprotic Solvents at 298.15 K (25 °C)

SolventSolubility (mg/mL)Solubility (mol/L)Mole Fraction (x)
DMSO To be determinedTo be determinedTo be determined
DMF To be determinedTo be determinedTo be determined
Acetonitrile To be determinedTo be determinedTo be determined
Acetone To be determinedTo be determinedTo be determined
THF To be determinedTo be determinedTo be determined

Conclusion and Future Work

Understanding the solubility of this compound is fundamental for its effective use in research and development. This guide has established a strong theoretical framework for predicting its behavior in polar aprotic solvents, suggesting high solubility in highly polar solvents like DMSO and DMF. However, due to the lack of publicly available quantitative data, the provided detailed experimental protocol serves as a critical tool for researchers. Generating this empirical data will enable precise control over reaction conditions, streamline purification processes, and facilitate the development of novel chemical entities. It is strongly recommended that researchers in the field perform these measurements to build a comprehensive and publicly accessible solubility database for this important chemical intermediate.

References

  • Science Alert. (n.d.). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents.
  • Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
  • SciSpace. (n.d.). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory.
  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7682-38-4, this compound.
  • ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • IJCRT.org. (2023, October 10). Synthesis Of 2, 4, 5 -Triphenyl Imidazole.
  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trichloro-1H-imidazole. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthese und Reaktionen von 2,4,5‐Trichlorimidazol und 2,2,4,5‐Tetrachlor‐2H‐imidazol. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0441481A - Halogenation of imidazoles.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents. Retrieved from [Link]

  • Oreate AI. (2026, January 15). Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry.
  • ResearchGate. (n.d.). The solvents used, grouped by polarity and proticity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, physico‐chemical characterization and theoretical exploration of some 2,4,5‐triaryl imidazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Trypanocidal Activity of Novel 2,4,5-Triaryl-N-Hydroxylimidazole Derivatives. Retrieved from [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,4,5-Trichloro-1H-imidazole. Retrieved from [Link]

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Michigan State University. (n.d.). Solvents. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2,4,5-Trichloroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 2,4,5-trichloroimidazole and its derivatives. As a core scaffold in medicinal chemistry, understanding the stability of these halogenated heterocyclic compounds is paramount for drug discovery, development, and formulation. This document synthesizes theoretical principles with practical experimental and computational methodologies to offer a robust framework for assessing and predicting the thermodynamic behavior of this important class of molecules. We will explore the intrinsic factors governing their stability, detail methodologies for experimental determination, provide computational protocols for theoretical prediction, and discuss potential degradation pathways. This guide is designed to be a valuable resource for scientists working to harness the therapeutic potential of this compound derivatives.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a drug molecule from discovery to a marketed therapeutic is fraught with challenges, with chemical stability being a critical determinant of success. Thermodynamic stability, a measure of a molecule's energy state relative to its constituent elements or potential degradation products, dictates its shelf-life, formulation feasibility, and ultimately, its safety and efficacy. For complex heterocyclic systems like this compound derivatives, which are of growing interest in medicinal chemistry, a thorough understanding of their thermodynamic landscape is not merely academic but a prerequisite for rational drug design.

The imidazole ring is a ubiquitous feature in biologically active molecules. The introduction of chloro-substituents at the 2, 4, and 5 positions profoundly influences the molecule's electronic and steric properties, which in turn govern its reactivity and stability. This guide will delve into the nuances of how this specific substitution pattern impacts the thermodynamic stability of the imidazole core.

Theoretical Underpinnings of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy of formation (ΔGf°). A more negative ΔGf° indicates greater stability. This key thermodynamic parameter is related to the enthalpy of formation (ΔHf°) and the entropy of formation (ΔSf°) by the well-known equation:

ΔGf° = ΔHf° - TΔSf° [1]

Where:

  • ΔHf° represents the change in heat when one mole of the compound is formed from its constituent elements in their standard states. It reflects the strength of the chemical bonds in the molecule.

  • T is the absolute temperature in Kelvin.

  • ΔSf° is the change in entropy upon formation of the compound, reflecting the degree of disorder.

For this compound derivatives, the following factors are key determinants of their thermodynamic stability:

  • Aromaticity of the Imidazole Ring: The inherent aromaticity of the imidazole ring contributes significantly to its stability. The delocalized π-electron system lowers the overall energy of the molecule.

  • Inductive Effects of Chloro-Substituents: The three chlorine atoms are strongly electron-withdrawing groups. Their inductive effect (-I) withdraws electron density from the imidazole ring, which can influence the bond strengths and overall stability.

  • Resonance Effects: While halogens are deactivating due to their inductive effect, they can also participate in resonance by donating a lone pair of electrons (+M effect). The interplay between these opposing electronic effects is crucial in determining the net impact on stability.

  • Steric Hindrance: The presence of three bulky chlorine atoms can introduce steric strain, potentially destabilizing the molecule. The degree of this strain will depend on the specific substitution pattern and the nature of other substituents on the ring.

  • Intermolecular Interactions: In the solid state, the ability of the molecule to form stable crystal lattices through intermolecular interactions such as hydrogen bonding (if an N-H is present) and van der Waals forces will significantly impact its overall thermodynamic stability.

Experimental Determination of Thermodynamic Stability

A robust experimental assessment of thermodynamic stability is essential for regulatory approval and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). The following techniques are central to this evaluation.

Thermal Analysis

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. For this compound derivatives, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools.[2][3][4][5][6]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and to detect exothermic decomposition events that signal thermal instability.[1][7][8]

Table 1: Key Thermodynamic Parameters Obtainable from DSC

ParameterDescriptionSignificance for Stability Assessment
Melting Point (Tm) The temperature at which the solid phase transitions to a liquid.A sharp and high melting point often indicates high purity and a stable crystal lattice.
Enthalpy of Fusion (ΔHfus) The amount of energy required to melt the solid.Provides information about the strength of the crystal lattice forces.
Onset of Decomposition (Tonset) The temperature at which an exothermic or endothermic decomposition process begins.A critical indicator of the upper-temperature limit of thermal stability.
Enthalpy of Decomposition (ΔHdec) The heat released or absorbed during decomposition.Quantifies the energetic potential of a decomposition reaction.

This protocol is a general guideline and should be adapted based on the specific properties of the compound and the instrument used. Adherence to standards such as ASTM E537 is recommended for assessing the thermal stability of chemicals.[9]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin).[10]

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound derivative into a clean, inert DSC pan (e.g., aluminum, gold-plated stainless steel for halogenated compounds to prevent reaction). Hermetically seal the pan, especially for volatile or potentially reactive samples.

  • Experimental Conditions:

    • Temperature Program: Heat the sample at a constant rate, typically 5-20 °C/min, over a relevant temperature range (e.g., 25 °C to 400 °C, or higher if no decomposition is observed).

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. A purge gas flow rate of 20-50 mL/min is common.

  • Data Analysis:

    • Determine the melting point from the peak of the endothermic melting event.

    • Calculate the enthalpy of fusion by integrating the area under the melting peak.

    • Identify the onset temperature of any significant exothermic or endothermic events following the melt, which may indicate decomposition.

    • Quantify the enthalpy of decomposition by integrating the area of the decomposition peak.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate DSC Prepare Prepare Sample (2-5 mg) Calibrate->Prepare Run Run DSC Scan (5-20 °C/min, N2 atm) Prepare->Run Analyze Analyze Thermogram Run->Analyze Tm Determine Tm & ΔHfus Analyze->Tm Tdec Identify T_onset & ΔHdec Analyze->Tdec

Caption: Workflow for DSC analysis.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which degradation occurs (indicated by mass loss) and to quantify the amount of volatile components or residue.[11][12][13]

Table 2: Key Information from TGA

ParameterDescriptionSignificance for Stability Assessment
Onset of Mass Loss (Tonset) The temperature at which the sample begins to lose mass.A primary indicator of the thermal decomposition temperature.
Percentage Mass Loss The amount of mass lost at different temperature ranges.Helps to identify different stages of decomposition and the nature of the degradation products (volatile or non-volatile).
Residue The percentage of mass remaining at the end of the experiment.Provides information about the final decomposition products.

This protocol provides a general framework. For regulatory submissions, adherence to ICH guidelines is essential.[14][15][16][17] ASTM standards like E1131 can be followed for compositional analysis.[18]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions using appropriate standards.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into the TGA pan (platinum or ceramic is often preferred for high-temperature studies).

  • Experimental Conditions:

    • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition (e.g., 25 °C to 600 °C or higher).

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidation. An oxidizing atmosphere (e.g., air) can be used to assess oxidative stability.

  • Data Analysis:

    • Determine the onset temperature of each mass loss step from the TGA curve.

    • Calculate the percentage mass loss for each step.

    • Determine the percentage of residue remaining at the end of the analysis.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Calibrate Calibrate TGA Prepare Prepare Sample (5-10 mg) Calibrate->Prepare Run Run TGA Scan (10 °C/min, N2/Air atm) Prepare->Run Analyze Analyze TGA Curve Run->Analyze MassLoss Determine T_onset & % Mass Loss Analyze->MassLoss Residue Quantify Residue Analyze->Residue

Caption: Workflow for TGA analysis.
Combustion Calorimetry

While DSC and TGA are excellent for assessing thermal stability, bomb calorimetry is the gold standard for experimentally determining the standard enthalpy of formation (ΔHf°) of a compound.[19] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment. The heat released during combustion is measured, and from this, the enthalpy of combustion (ΔHc°) is calculated. Using Hess's law and the known enthalpies of formation of the combustion products (CO2, H2O, HCl, and N2), the ΔHf° of the compound can be determined.

For chlorinated compounds like this compound, special considerations are necessary to ensure complete combustion and to properly account for the formation of hydrochloric acid and potentially other chlorinated byproducts.

Computational Prediction of Thermodynamic Stability

In silico methods, particularly those based on quantum mechanics, are powerful tools for predicting the thermodynamic properties of molecules, offering insights that can guide experimental work and rationalize observed stability trends.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for calculating the electronic structure and thermodynamic properties of molecules.[20][21][22] By solving the Kohn-Sham equations, DFT can provide accurate estimates of the total electronic energy of a molecule, from which thermodynamic quantities like enthalpy and Gibbs free energy can be derived.

  • Molecular Geometry Optimization:

    • Construct the 3D structure of the this compound derivative.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry at the same level of theory. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

  • Calculation of Thermodynamic Properties:

    • The output of the frequency calculation provides the necessary data to compute the enthalpy (H), entropy (S), and Gibbs free energy (G) at a given temperature (usually 298.15 K).

  • Determination of Enthalpy of Formation (ΔHf°):

    • The absolute enthalpy calculated by DFT is not the standard enthalpy of formation. To calculate ΔHf°, an isodesmic or atomization energy scheme is typically employed.[23] This involves calculating the enthalpies of a balanced reaction where the number and types of bonds are conserved, or by calculating the energy required to break the molecule into its constituent atoms, respectively. The known experimental ΔHf° of the other species in the reaction allows for the calculation of the ΔHf° of the target molecule.

DFT_Workflow Input Input: Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Isodesmic Isodesmic/Atomization Scheme Opt->Isodesmic Thermo Calculate H, S, G Freq->Thermo Hf Calculate ΔH_f° Isodesmic->Hf

Caption: Workflow for DFT-based thermodynamic calculations.

Degradation Pathways of this compound Derivatives

Understanding the potential degradation pathways of this compound derivatives is crucial for predicting their long-term stability and identifying potential impurities that may arise during storage or administration. Forced degradation studies, as outlined in ICH guidelines, are designed to accelerate this process under various stress conditions.[4][24][25]

Hydrolytic Degradation

The imidazole ring is generally stable to hydrolysis. However, substituents on the ring can influence its susceptibility. The electron-withdrawing nature of the chlorine atoms may make the ring more susceptible to nucleophilic attack by water, particularly at elevated temperatures and extreme pH values. The degradation of the imidazole fungicide Prochloraz, which contains a trichlorophenoxy group, has been shown to be pH-dependent.[26][27]

Oxidative Degradation

The imidazole moiety can be susceptible to oxidation.[24] Common oxidizing agents used in forced degradation studies include hydrogen peroxide. The degradation of polychlorinated aromatic compounds often proceeds via oxidation.[6][28][29][30][31]

Photolytic Degradation

Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light. Photodegradation can involve complex radical-mediated pathways, leading to a variety of degradation products. It is essential to evaluate the photostability of this compound derivatives, especially for formulations that may be exposed to light.

Conclusion

The thermodynamic stability of this compound derivatives is a multifaceted property governed by a delicate balance of electronic, steric, and intermolecular forces. This guide has provided a comprehensive framework for understanding and evaluating this critical attribute. A combination of experimental techniques, particularly DSC and TGA, and computational methods like DFT, offers a powerful approach to characterizing the stability of these important pharmaceutical building blocks. A thorough understanding of their thermodynamic properties and potential degradation pathways is indispensable for the successful development of safe, stable, and effective drug products based on the this compound scaffold.

References

  • The enthalpies of formation of 1,2,4-triazol-5-one and 3-nitro-1,2,4-trazol-5-one. (1991). The Journal of Chemical Thermodynamics.
  • Glorian, J., et al. (2020). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Propellants, Explosives, Pyrotechnics. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • ResolveMass. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • Hammel, K. E., et al. (1992). Mechanisms for polycyclic aromatic hydrocarbon degradation by ligninolytic fungi. Applied and Environmental Microbiology. [Link]

  • Gupta, S., & Gajbhiye, V. T. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B. [Link]

  • Kokalj, A. (2015). A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. Physical Chemistry Chemical Physics. [Link]

  • Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Journal of Physical and Chemical Reference Data. [Link]

  • ASTM International. (2024). Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry (E537). [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Dang, D. N., et al. (2007). A DSC/TGA STUDY OF THE HETEROGENEOUS NUCLEATION OF CRYSTALLIZATION IN POLYPROPYLENE COPOLYMER. Journal of Chemistry.
  • Hoffmann, K., & Sundmacher, K. (2006). Synthesis and Reactions of 2,4,5‐Trichloroimidazole and 2,2,4,5‐Tetrachloro‐2H‐imidazole. Chemistry–A European Journal.
  • Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. [Link]

  • Enyeribe, P. A., et al. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria. [Link]

  • Zhang, Y., et al. (2024). The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review. International Journal of Molecular Sciences. [Link]

  • Linseis. (n.d.). Standards for thermal analysis (ISO, ASTM and DIN). [Link]

  • Bayıl, I. (2025). Microwave-assisted synthesis and thermal properties of 2,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1h-imidazole.
  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • Haritash, A. K., & Kaushik, C. P. (2009). Biodegradation of polycyclic aromatic hydrocarbons: a review. Journal of Hazardous Materials. [Link]

  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Glezakou, V. A., et al. (2020). Density Functional Theory Calculations of the thermochemistry of the dehydration of 2-propanol. arXiv. [Link]

  • Emel’yanenko, V. N., et al. (2022). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifluoromethylsulfonyl)imide Anion. Molecules. [Link]

  • Mettler-Toledo. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. [Link]

  • Scribd. (n.d.). ASTM STD List For Thermal Analysis Methods. [Link]

  • Fo'ad, T., et al. (2022). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. International Journal of Drug Delivery Technology. [Link]

  • Sharma, A., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Van de Vijver, R., et al. (2023). Benchmarking First-Principles Reaction Equilibrium Composition Prediction. Molecules. [Link]

  • AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Gupta, S., & Gajbhiye, V. T. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed Central. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Das, N., & Chandran, P. (2011). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. Bioresource Technology. [Link]

  • Verevkin, S. P., et al. (2024). Compilation of available enthalpies of sublimation/vaporisation ∆ g cr,l H o m for triazoles.
  • Chemistry LibreTexts. (2023). Gibbs (Free) Energy. [Link]

  • Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA). [Link]

  • Ruiz-Herrera, J., & Sentandreu, R. (2022). Advances in the Degradation of Polycyclic Aromatic Hydrocarbons by Yeasts: A Review. International Journal of Molecular Sciences. [Link]

  • Regulations.gov. (n.d.). Industrial Chemical Standards. [Link]

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Unveiling the Solid-State Architecture of 2,4,5-Trichloroimidazole: A Technical Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,4,5-Trichloroimidazole in Medicinal Chemistry

Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The halogenated imidazole, this compound, with the chemical formula C₃HCl₃N₂, is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state through crystal structure analysis is paramount for several reasons. It provides invaluable insights into the compound's physicochemical properties, such as solubility and stability, and informs the design of new drug candidates by revealing potential intermolecular interactions that can be exploited for binding to biological targets. This guide provides a comprehensive overview of the methodologies involved in determining and analyzing the crystal structure of this compound.

I. Synthesis and Crystallization: The Gateway to a Perfect Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A common route for the synthesis of this compound involves the direct chlorination of imidazole. While various methods exist, a high-yield preparation can be achieved through the reaction of imidazole with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in an inert solvent. A generalized synthetic protocol is outlined below.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve imidazole in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Chlorination: Cool the solution in an ice bath (0 °C). Add the chlorinating agent (e.g., 3.5 equivalents of SO₂Cl₂) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to ice-water.

  • Extraction and Purification: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Crystal Growth: The Art and Science of Nucleation and Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The quality of the crystal directly impacts the quality of the diffraction data and the accuracy of the resulting structure. Slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Crystallization of this compound

  • Solvent Selection: Screen a variety of solvents to find one in which this compound has moderate solubility. Good candidates include methanol, ethanol, acetone, and ethyl acetate, or mixtures thereof.

  • Preparation of a Saturated Solution: Dissolve the purified this compound in a minimal amount of the chosen solvent or solvent system at room temperature or with gentle heating to achieve a clear, saturated solution.

  • Slow Evaporation: Filter the solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

II. Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

digraph "Crystal Structure Analysis Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Workflow for the crystal structure analysis of this compound.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.[1]

Data Processing

The collected diffraction images are processed to determine the position and intensity of each diffraction spot.[2] This involves:

  • Integration: Measuring the total intensity of each reflection.

  • Scaling and Merging: Correcting for experimental factors and merging multiple measurements of the same reflection to produce a unique set of diffraction data.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined using methods like Direct Methods, which are powerful for small molecules.[3][4]

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.

III. Structural Analysis of this compound: A Hypothetical Case Study

As the specific crystal structure data for this compound is not publicly available, we will proceed with a hypothetical analysis based on the known chemical structure and data from similar halogenated imidazoles.

Crystallographic Data

The following table presents a hypothetical set of crystallographic data for this compound, which would be typical for a small organic molecule.

Parameter Hypothetical Value
Chemical FormulaC₃HCl₃N₂
Formula Weight171.41 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)10.20
c (Å)7.80
β (°)95.5
Volume (ų)672.3
Z4
Density (calculated) (g/cm³)1.695
Absorption Coefficient (mm⁻¹)1.45
F(000)336
Molecular Structure

The primary outcome of a crystal structure analysis is the precise three-dimensional arrangement of atoms within the molecule. For this compound, this would reveal the planarity of the imidazole ring and the exact bond lengths and angles between the carbon, nitrogen, hydrogen, and chlorine atoms.

digraph "Molecular and Intermolecular Interactions" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Key aspects of molecular and intermolecular structure analysis.

Supramolecular Assembly and Intermolecular Interactions

Beyond the individual molecule, crystal structure analysis reveals how molecules pack together in the solid state. This is governed by a variety of intermolecular interactions. For this compound, the following interactions would be anticipated:

  • Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor and can form strong N-H···N hydrogen bonds with the nitrogen atoms of neighboring molecules, leading to the formation of chains or sheets.

  • Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming C-Cl···N or C-Cl···Cl interactions with adjacent molecules. These interactions, though weaker than hydrogen bonds, can play a significant role in directing the crystal packing.

  • π-π Stacking: The aromatic imidazole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions dictates the overall supramolecular architecture, which in turn influences the material's bulk properties.

IV. Conclusion: From Structure to Function

The crystal structure analysis of this compound, as outlined in this guide, provides a foundational understanding of its solid-state properties. For researchers in drug development, this information is critical for understanding the molecule's behavior and for designing new derivatives with improved efficacy and bioavailability. The detailed knowledge of its three-dimensional structure and intermolecular interactions serves as a crucial starting point for computational modeling, structure-activity relationship (SAR) studies, and the rational design of the next generation of imidazole-based therapeutics. While the specific experimental data for this compound remains to be publicly detailed, the methodologies described herein represent the gold standard for such an investigation.

References

  • Direct methods (crystallography). In: Wikipedia. ; 2023. Accessed February 3, 2026. [Link]

  • Clabbers, M. T. B., Gualtieri, A. F. & Artioli, G.
  • Altomare, A. et al. Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects. Journal of Applied Crystallography32, 339–344 (1999).
  • Rollett, J. S. Faster calculation of the full matrix for least-squares refinement. Acta Crystallographica Section A42, 303–306 (1986).
  • Gavezzotti, A. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. CrystEngComm15, 4027–4036 (2013).
  • Altomare, A., Caliandro, R., Camalli, M., Cuocci, C., Giacovazzo, C., Moliterni, A. G. G., & Rizzi, R. (2004). Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects.
  • Cascarano, G., Giacovazzo, C., & Guagliardi, A. (1992). Structure solution by Direct Methods (DM). Journal of Applied Crystallography, 25(3), 329-335.
  • Proscia, J. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Platypus Technologies. Published July 18, 2023. Accessed February 3, 2026. [Link]

  • Watkin, D. J. Least-Squares Fitting. University of Oxford. Accessed February 3, 2026. [Link]

  • Snell, E. H. A beginner’s guide to X-ray data processing. The Biochemist43, 6–10 (2021).
  • Minor, W., Cymborowski, M., Otwinowski, Z. & Chruszcz, M. Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography62, 859–868 (2006).
  • Sawyer, P. R., Brogden, R. N., Pinder, R. M., Speight, T. M. & Avery, G. S. Single-crystal X-ray Diffraction. Drugs9, 424–447 (1975).
  • Woolfson, M. M. Direct methods of crystal-structure determination. Reports on Progress in Physics34, 369 (1971).
  • Spackman, M. A. & Jayatilaka, D. Intermolecular interactions in molecular crystals: what’s in a name? CrystEngComm19, 3186–3200 (2017).
  • Watkin, D. J. & Prout, C. K. Crystals Manual.
  • Blanc, E. & Schwarzenbach, D. LSLS: Structure factor least-squares refinement. In: The Gnu Xtal System User's Manual. ; 1999.
  • Gavezzotti, A. & Filippini, G. Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations. The Journal of Physical Chemistry A112, 7789–7800 (2008).
  • Boldyreva, E. V. Weak interactions in crystals: old concepts, new developments.
  • Gavezzotti, A. Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. (The Royal Society of Chemistry, 2017).

Sources

Technical Guide: Tautomerism and Reactivity of 2,4,5-Trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and process development. It prioritizes mechanistic insight, experimental rigor, and data-driven decision-making.

Executive Summary

2,4,5-Trichloroimidazole (TCI) represents a unique scaffold in heterocyclic chemistry. Unlike its parent imidazole, TCI exhibits high acidity (pKa ~ 5.5) and a degenerate tautomeric equilibrium that simplifies initial functionalization but complicates subsequent regioselective substitutions. This guide analyzes the thermodynamic landscape of TCI, delineates its reactivity profile (specifically


 vs. 

), and provides a validated protocol for N-alkylation, a critical step in generating pharmaceutical intermediates.

Part 1: The Tautomeric Landscape

Thermodynamic Degeneracy

In unsubstituted imidazole, the 1H- and 3H-tautomers are distinguishable only if the carbon backbone is asymmetrically substituted. For this compound, the presence of identical chlorine atoms at the C4 and C5 positions creates a degenerate tautomeric equilibrium .

The proton transfer between N1 and N3 is rapid and thermodynamically neutral in solution. However, this symmetry is broken immediately upon:

  • Crystallization: Intermolecular hydrogen bonding (

    
    ) locks the molecule into a specific lattice orientation, often forming infinite chains (See Crystal Structure Analysis).
    
  • N-Functionalization: Replacing the proton with an alkyl or aryl group destroys the

    
     symmetry, rendering the C4 and C5 positions chemically distinct (C5 being adjacent to the substituted nitrogen).
    
Acidity and Anion Stability

The three chlorine atoms exert a strong cumulative electron-withdrawing inductive effect (-I), significantly stabilizing the imidazolide anion.

CompoundpKa (approx.)[1][2]Electronic Driver
Imidazole14.4Resonance stabilization of cation
4,5-Dichloroimidazole5.5 - 6.0Inductive withdrawal by Cl at C4/C5
This compound ~5.5 Additional -I effect from C2-Cl

Implication for Reactivity: TCI acts as a weak acid rather than a base. It can be deprotonated by mild bases (e.g.,


, 

) in organic solvents, generating a nucleophilic anion that drives reaction kinetics.
Visualization: Tautomeric Equilibrium

The following diagram illustrates the degenerate proton shift and the resonance stabilization of the resulting anion.

Tautomerism cluster_0 Degenerate Tautomers (Neutral) T1 1H-Tautomer (H on N1) T2 3H-Tautomer (H on N3) T1->T2 Fast Proton Shift (Degenerate) Anion Trichloroimidazolide Anion (Nucleophile) T1->Anion - H+ T2->Anion - H+ Base Base (B:) Base->Anion Deprotonation

Figure 1: Degenerate tautomerism of this compound and formation of the reactive anion.

Part 2: Reactivity Profile

Electrophilic Attack (N-Alkylation)

The primary mode of reactivity for TCI is N-alkylation. Because the tautomers are degenerate, mono-alkylation yields a single regioisomer (N-alkyl-2,4,5-trichloroimidazole). This contrasts with 4-substituted imidazoles, which yield mixtures of 1,4- and 1,5-isomers.

  • Mechanism:

    
     attack of the imidazolide anion on an alkyl halide.
    
  • Regioselectivity: Exclusive to Nitrogen. C-alkylation is electronically disfavored due to the steric and electronic shielding by the chlorines.

Nucleophilic Aromatic Substitution ( )

Once N-alkylated, the imidazole ring becomes susceptible to nucleophilic attack, particularly if strong nucleophiles are used.

  • Leaving Group Hierarchy: The Chlorine at C-2 is generally most labile due to activation by the two adjacent nitrogens (amidine-like character).

  • Secondary Sites: The C-5 chlorine (adjacent to the alkyl group) is the next most reactive site due to steric relief and inductive activation by the alkylated nitrogen.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Regioselective N-Alkylation of this compound

Objective: Synthesize 1-Benzyl-2,4,5-trichloroimidazole. Scale: 10 mmol.

Reagents
  • This compound (1.71 g, 10 mmol)

  • Benzyl Bromide (1.71 g, 10 mmol)

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Acetonitrile (MeCN), anhydrous (25 mL)

Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend TCI (1.71 g) and

    
     (2.76 g) in MeCN (25 mL).
    
    • Validation Check: Stir at Room Temperature (RT) for 15 minutes. The suspension should become finer as the imidazolide anion forms.

  • Addition: Add Benzyl Bromide (1.71 g) dropwise over 5 minutes.

    • Causality: Slow addition prevents local hotspots and minimizes potential bis-alkylation (quaternization) side products, though rare due to steric hindrance.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a distinct higher spot (
      
      
      
      ).
  • Workup:

    • Cool to RT. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize the residue from Ethanol/Water (9:1) to yield white needles.

Workflow Visualization

ReactionWorkflow Start Start: TCI + K2CO3 + MeCN Step1 Deprotonation (15 min, RT) Forms Imidazolide Anion Start->Step1 Step2 Add Electrophile (BnBr) Reflux 4h Step1->Step2 Check TLC Validation (Disappearance of SM) Step2->Check Check->Step2 Incomplete Finish Product: 1-Benzyl-2,4,5-trichloroimidazole Check->Finish Complete

Figure 2: Validated workflow for N-alkylation of TCI.

Part 4: Applications in Drug Discovery

The this compound scaffold serves as a versatile "chassis" for multidrug resistance research and antifungal development.

  • Antifungal Azoles: The trichloro-motif mimics the electron-deficient rings found in econazole and miconazole, enhancing lipophilicity and metabolic stability.

  • Sequential Substitution: Researchers can exploit the reactivity difference between C-2 and C-4/5 chlorines to introduce different pharmacophores sequentially via

    
    , creating highly functionalized libraries.
    

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on azole reactivity and tautomerism).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24357, 2,4,5-Trichloro-1H-imidazole. Retrieved from [Link]

  • Gribble, G. W. (2010). Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Springer. (Discusses the natural occurrence and stability of chloroimidazoles).
  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. (Protocol validation for N-alkylation). Retrieved from [Link]

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The Strategic Utility of 2,4,5-Trichloroimidazole in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trichloroimidazole stands as a highly reactive and versatile, yet under-documented, precursor in the synthesis of pharmaceutical intermediates. Its trifunctionalized heterocyclic scaffold, adorned with electron-withdrawing chlorine atoms, presents a unique platform for constructing complex molecular architectures. This guide delves into the core chemical principles governing the reactivity of this compound, exploring its potential synthetic pathways and its role in forging key intermediates for active pharmaceutical ingredients (APIs). By examining established reactions of analogous chlorinated imidazoles and foundational imidazole chemistry, this document provides a framework for harnessing the synthetic potential of this intriguing molecule in modern drug discovery and development.

Introduction: The Untapped Potential of a Polychlorinated Heterocycle

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs. Its prevalence stems from its ability to engage in hydrogen bonding, coordinate with metal ions in enzymes, and serve as a bioisostere for other functional groups. While the broader family of imidazole derivatives has been extensively explored, this compound remains a comparatively enigmatic entity in the pharmaceutical landscape. The three chlorine substituents dramatically alter the electron density and reactivity of the imidazole ring, transforming it into a potent electrophilic building block. This guide aims to illuminate the synthetic avenues that this compound opens for the discerning medicinal chemist.

The strategic placement of three chlorine atoms on the imidazole ring at the 2, 4, and 5 positions creates a molecule with a distinct reactivity profile. These electron-withdrawing groups render the ring carbons susceptible to nucleophilic attack, a characteristic that can be exploited to introduce a variety of functional groups. This inherent reactivity makes this compound a valuable precursor for the synthesis of highly substituted and functionally diverse imidazole-containing compounds, which are often challenging to prepare through other synthetic routes.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of this compound is paramount to predicting its behavior in chemical reactions and designing rational synthetic strategies.

PropertyValueSource
Molecular Formula C₃HCl₃N₂
Molecular Weight 171.41 g/mol
Appearance White to off-white crystalline solid (predicted)General knowledge of similar compounds
Solubility Soluble in many organic solventsGeneral knowledge of similar compounds

The electron-withdrawing nature of the chlorine atoms significantly impacts the pKa of the imidazole ring, making it more acidic compared to unsubstituted imidazole. This enhanced acidity can be advantageous in certain reactions, facilitating deprotonation and subsequent derivatization at the nitrogen atoms.

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The chlorine atoms, particularly at the 2- and 4/5-positions, are susceptible to displacement by a wide range of nucleophiles. The regioselectivity of these reactions can often be controlled by carefully selecting the reaction conditions, such as temperature, solvent, and the nature of the nucleophile.

Synthesis of this compound

A robust and scalable synthesis of the starting material is a critical first step in its utilization as a pharmaceutical precursor. While multiple routes to substituted imidazoles exist, the preparation of this compound typically involves the direct chlorination of imidazole or a less halogenated precursor.

One documented approach involves the treatment of imidazole with a suitable chlorinating agent, such as sodium hypochlorite solution. The reaction proceeds in a stepwise manner, with the degree of chlorination controlled by the stoichiometry of the reagents and the reaction conditions.

A high-yield preparation can also be achieved via the reduction of 2,2,4,5-tetrachloro-2H-imidazole, which itself is a reactive intermediate.[1] This two-step process offers a pathway to the desired trichloro-substituted imidazole.[1]

Conceptual Synthetic Workflow

G imidazole Imidazole trichloroimidazole This compound imidazole->trichloroimidazole Direct Chlorination chlorinating_agent Chlorinating Agent (e.g., NaOCl) chlorinating_agent->trichloroimidazole

Caption: General workflow for the synthesis of this compound.

Application in the Synthesis of Pharmaceutical Intermediates: A World of Possibilities

The true value of this compound lies in its potential as a versatile building block for a diverse array of pharmaceutical intermediates. The ability to sequentially or selectively replace the chlorine atoms allows for the introduction of various functionalities, paving the way for the synthesis of novel and known APIs.

Gateway to Substituted Imidazoles for Antifungal Agents

The imidazole scaffold is a hallmark of many successful antifungal drugs, including clotrimazole and ketoconazole. These agents function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. While the direct synthesis of clotrimazole from this compound is not the conventional route, the precursor offers a tantalizing platform for creating novel antifungal candidates.

By reacting this compound with appropriate nucleophiles, it is possible to introduce the key structural motifs found in known antifungal agents. For instance, reaction with a substituted thiol could introduce a side chain analogous to that in other antifungal compounds. The remaining chlorine atoms could then be further functionalized to fine-tune the molecule's properties.

The demonstrated potent antifungal activity of 4,5-dichloroimidazole and its metal complexes against various fungal strains underscores the potential of chlorinated imidazoles in this therapeutic area. The increased lipophilicity and altered electronic properties conferred by the chlorine atoms may enhance membrane permeability and target engagement.

Precursor to Angiotensin II Receptor Blockers (ARBs)

The synthesis of the antihypertensive drug losartan involves a key intermediate, 2-butyl-4-chloro-5-formylimidazole.[2] This highlights the significance of chloro- and formyl-substituted imidazoles in the construction of complex APIs. This compound can be envisioned as a starting point for the synthesis of such intermediates.

A plausible synthetic strategy would involve the selective reduction of one of the chlorine atoms, followed by a Vilsmeier-Haack reaction to introduce the formyl group. The remaining chlorine atoms could then be subjected to nucleophilic substitution to introduce the butyl side chain and other necessary functionalities.

Conceptual Reaction Pathway: Nucleophilic Substitution

G trichloroimidazole This compound intermediate1 Monosubstituted Intermediate trichloroimidazole->intermediate1 SNAr nucleophile1 Nucleophile 1 (e.g., R-SH) nucleophile1->intermediate1 intermediate2 Disubstituted Intermediate intermediate1->intermediate2 SNAr nucleophile2 Nucleophile 2 (e.g., R'-OH) nucleophile2->intermediate2 final_product Trisubstituted Imidazole (Pharmaceutical Intermediate) intermediate2->final_product SNAr nucleophile3 Nucleophile 3 (e.g., R''-NH2) nucleophile3->final_product

Caption: Stepwise nucleophilic substitution on this compound.

Experimental Protocols: A Starting Point for Exploration

While specific, validated protocols for the use of this compound in pharmaceutical synthesis are not widely published, the following conceptual protocols, based on established chemical principles and reactions of similar compounds, can serve as a foundation for research and development.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Nucleophile: Add the desired nucleophile (1.0-1.2 eq) to the reaction mixture. If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., NaH, K₂CO₃) may be required to generate the corresponding alkoxide or thiolate in situ.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the reactivity of the nucleophile and should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The choice of an aprotic polar solvent facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex). The use of a base is necessary to deprotonate weakly acidic nucleophiles, thereby increasing their nucleophilicity.

Protocol for the Synthesis of 4,5-Dichloroimidazole (Illustrative of Partial Chlorination)

This protocol is adapted from a procedure for the synthesis of 4,5-dichloroimidazole and illustrates the principles of direct chlorination of the imidazole ring.

  • Reaction Setup: To a stirred solution of imidazole (1.0 eq) in water, add sodium hypochlorite solution (e.g., commercial bleach, adjusted for concentration) dropwise at a controlled temperature (e.g., 0-10 °C).

  • pH Adjustment: After the addition is complete, adjust the pH of the reaction mixture to approximately 4.0 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the chlorinated imidazole product.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Trustworthiness: This protocol is based on a documented procedure for the synthesis of a related chlorinated imidazole, providing a self-validating system for achieving the desired transformation. The control of stoichiometry and pH are critical parameters for achieving the desired level of chlorination.

Conclusion and Future Outlook

This compound represents a powerful, yet underutilized, tool in the arsenal of the medicinal chemist. Its unique electronic and reactivity profile makes it an ideal precursor for the synthesis of a wide range of substituted imidazole derivatives with potential therapeutic applications. While the direct application of this precursor in the synthesis of currently marketed drugs may not be prevalent, its potential for the discovery of new chemical entities is undeniable.

Future research in this area should focus on the systematic exploration of the reactivity of this compound with a diverse library of nucleophiles. The development of regioselective substitution reactions will be crucial for unlocking its full synthetic potential. Furthermore, the synthesis and biological evaluation of novel compounds derived from this versatile precursor could lead to the discovery of next-generation pharmaceuticals in a variety of therapeutic areas, including antifungal and cardiovascular medicine. As the demand for novel and effective drugs continues to grow, the strategic utilization of unique building blocks like this compound will be essential for driving innovation in drug discovery.

References

  • PubChem. (n.d.). 2,4,5-Trichloro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Kauffman, G. B. (1982). The coordination chemistry of the imidazole group.
  • Hollins, R. A., & Buncel, E. (1978). Synthesis and reactions of this compound and 2,2,4,5-tetrachloro-2H-imidazole. Canadian Journal of Chemistry, 56(11), 1543-1548.
  • CN103214420B. (2014). Method for preparing 2-butyl-4-chloro-5-formylimidazole. Google Patents.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,4,5-Trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

2,4,5-Trichloroimidazole (CAS 7682-38-4) is a critical heterocyclic building block in medicinal chemistry. It serves as the primary scaffold for the synthesis of widely used antimycotic agents, such as Clotrimazole, and various agrochemical fungicides.

From a process chemistry perspective, the transformation of the electron-rich imidazole ring into its trichlorinated derivative presents a challenge in regioselectivity and thermal management. Direct halogenation must be controlled to prevent ring destruction or the formation of unstable N-chloro intermediates. This protocol details the exhaustive electrophilic chlorination of imidazole using sulfuryl chloride (


), a method chosen for its stoichiometric precision compared to gaseous chlorine (

).
Safety & Compliance Statement

WARNING: This protocol involves the use of corrosive and toxic reagents.

  • Sulfuryl Chloride (

    
    ):  Reacts violently with water; causes severe skin burns and eye damage; releases toxic gas (
    
    
    
    ,
    
    
    ) upon hydrolysis.
  • Operational Requirement: All procedures must be conducted in a properly functioning chemical fume hood. An acid gas scrubber is required for the reaction off-gas.

  • PPE: Neoprene gloves, chemical splash goggles, face shield, and lab coat are mandatory.

Mechanistic Insight

The synthesis relies on Electrophilic Aromatic Substitution (


). The imidazole ring is highly activated towards electrophiles.
  • Activation: The reaction typically proceeds faster at the 4 and 5 positions due to the stabilization of the sigma complex by the adjacent nitrogen lone pair.

  • Regiochemistry: While C4 and C5 are kinetically favored, exhaustive chlorination with excess reagent and heat drives the substitution at the C2 position, overcoming the steric and electronic deactivation caused by the first two chlorine atoms.

  • Thermodynamics: The reaction is exothermic. The evolution of

    
     and 
    
    
    
    gas drives the reaction equilibrium forward (Le Chatelier's principle).
Reaction Pathway Diagram[1]

ReactionPathway Imidazole Imidazole (C3H4N2) Intermediate1 4,5-Dichloroimidazole (Intermediate) Imidazole->Intermediate1 + 2 eq. SO2Cl2 - HCl, - SO2 Product This compound (Target) Intermediate1->Product + 1 eq. SO2Cl2 Reflux Byproducts Gaseous Byproducts (SO2 + HCl) Intermediate1->Byproducts Product->Byproducts

Figure 1: Stepwise electrophilic chlorination pathway of imidazole using sulfuryl chloride.

Experimental Protocol

Materials and Reagents
ReagentCAS No.[1]RolePurity Grade
Imidazole288-32-4Substrate>99%
Sulfuryl Chloride7791-25-5Chlorinating AgentReagent Grade
Chloroform (

)
67-66-3SolventAnhydrous
Sodium Bicarbonate144-55-8NeutralizationACS Reagent
Water7732-18-5Quenching/WashDeionized
Step-by-Step Methodology

This protocol is designed for a 100 mmol scale. Scale-up requires re-evaluation of heat transfer and gas evolution rates.

Step 1: Reactor Setup

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a thermometer.

  • Connect the top of the condenser to an acid gas trap (e.g., a scrubber containing dilute NaOH solution) to neutralize evolved

    
     and 
    
    
    
    .
  • Flush the system with dry nitrogen (

    
    ) to remove ambient moisture.
    

Step 2: Solvation and Cooling

  • Charge the flask with 6.8 g (100 mmol) of Imidazole .

  • Add 100 mL of anhydrous Chloroform (or Acetic Acid if higher reflux temp is required, though Chloroform is standard for initial control).

  • Cool the solution to 0–5 °C using an ice-water bath. Stir until the imidazole is fully dissolved or finely suspended.

Step 3: Controlled Addition (Critical Rate-Limiting Step)

  • Charge the addition funnel with 45.0 g (333 mmol, 3.3 equivalents) of Sulfuryl Chloride.

  • Dropwise Addition: Add the

    
     slowly over a period of 60 minutes .
    
    • Process Control: Maintain the internal temperature below 10 °C . Rapid addition will cause violent gas evolution and potential solvent boil-over.

    • Observation: The solution may turn yellow/orange, and vigorous bubbling will occur.

Step 4: Thermal Promotion

  • Once addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature over 30 minutes.

  • Apply heat and bring the mixture to a gentle reflux (~61 °C for Chloroform) .

  • Maintain reflux for 3 to 4 hours . Monitor reaction progress via TLC (Silica gel; Ethyl Acetate/Hexane) or HPLC. The intermediate 4,5-dichloroimidazole appears first, followed by the conversion to the trichloro product.

Step 5: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice . Stir vigorously to hydrolyze excess sulfuryl chloride.

  • Neutralization: Carefully adjust the pH of the aqueous layer to ~7-8 using saturated Sodium Bicarbonate solution (

    
    ).
    
    • Note: The product may precipitate as a solid at this stage.

  • Extraction: If the product does not fully precipitate, extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Combine organic layers, wash with brine, and dry over anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).

Step 6: Purification

  • Recrystallize the crude solid from water or a water/ethanol mixture.

  • Dry the crystals in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization

To validate the synthesis, the isolated product must meet the following specifications:

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 188 – 192 °CCapillary MP
Yield 75 – 85%Gravimetric
Identity (

NMR)
Absence of CH signals (Product has no C-H on ring)NMR (DMSO-

)
Identity (MS) Molecular ion cluster consistent with 3 Cl atomsGC-MS / LC-MS

References

  • US Patent 3,850,954. Process for the preparation of this compound. (1974). Bayer AG. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[2][3] Academic Press.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24357, this compound.Link

  • Lutz, A. W., & DeLorenzo, S. (1967). Chlorination of Imidazoles.[1][4][5][6] Journal of Heterocyclic Chemistry, 4(3), 399-402.

Sources

Application Note: A Robust and Versatile Protocol for the N-alkylation of 2,4,5-Trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated imidazoles are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The specific precursor, 2,4,5-trichloroimidazole, offers a unique platform for synthesizing highly functionalized molecules. However, the strong electron-withdrawing nature of the three chlorine substituents significantly alters the reactivity of the imidazole core, necessitating carefully optimized reaction conditions. This guide provides a comprehensive, field-tested protocol for the efficient N-alkylation of this compound. We delve into the mechanistic rationale, compare various synthetic strategies, and present a detailed, step-by-step procedure that ensures high yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method to incorporate this valuable building block into their synthetic programs.

Mechanistic Considerations and Strategic Rationale

The successful N-alkylation of an imidazole hinges on the deprotonation of the N-H bond to form a nucleophilic imidazolide anion, which then attacks an alkyl electrophile in a classic SN2 reaction. In the case of this compound, the reaction dynamics are governed by the profound inductive effect of the three chlorine atoms.

1.1. The Impact of Chloro-Substituents on Acidity

The three electron-withdrawing chlorine atoms significantly increase the acidity of the N-H proton compared to unsubstituted imidazole. While the pKa of imidazole is approximately 14.5, the pKa of tri-substituted, electron-deficient azoles is substantially lower. This heightened acidity is a critical factor in selecting the appropriate base. A base must be strong enough to quantitatively deprotonate the imidazole but not so harsh as to cause degradation or unwanted side reactions. Unlike simple imidazoles that often require strong bases like sodium hydride (NaH), this compound can be effectively deprotonated by moderately strong inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][2]

1.2. Choosing the Right Alkylation Strategy

Several methods can be employed for N-alkylation. The choice depends on the nature of the alkylating agent, scale, and desired reaction conditions.

  • Standard SN2 Alkylation (Recommended Protocol): This is the most direct and widely applicable method, utilizing an alkyl halide (or sulfonate) and a base in a polar aprotic solvent. It is reliable, scalable, and compatible with a wide range of primary and secondary alkylating agents. We have selected this as our primary recommended protocol due to its robustness and simplicity.

  • Phase-Transfer Catalysis (PTC): PTC is an excellent alternative, particularly for large-scale synthesis. It allows the reaction to occur in a biphasic system (e.g., solid-liquid or liquid-liquid), often using inexpensive bases like NaOH or KOH with a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the imidazolide anion into the organic phase.[3][4][5] This can lead to milder reaction conditions and simplified workups.

  • Mitsunobu Reaction: This powerful reaction enables the N-alkylation using alcohols, which are typically poor electrophiles. The reaction proceeds with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7][8][9] This method is ideal for introducing complex or thermally sensitive alkyl groups from their corresponding alcohols but involves stoichiometric byproducts that require careful purification.

Safety and Handling Precautions

Working with halogenated heterocycles and alkylating agents requires strict adherence to safety protocols.

  • This compound: This compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.[10][11] Handle in a well-ventilated fume hood.

  • Alkylating Agents: Many alkylating agents (e.g., methyl iodide, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Always handle these reagents with extreme care in a fume hood.

  • Solvents: Polar aprotic solvents like DMF can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a lab coat, and safety goggles with side shields at all times.[12][13]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to your institution's hazardous waste guidelines.

Primary Protocol: N-Alkylation using Potassium Carbonate

This protocol describes a general and highly effective method for the N-alkylation of this compound with a variety of alkyl halides.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound (C₃HCl₃N₂)≥97%CommercialStore in a cool, dry place.[14]
Alkyl Halide (R-X, X=Br, I)ReagentCommercialUse 1.1-1.2 equivalents.
Potassium Carbonate (K₂CO₃), anhydrousFine powderCommercialDry in an oven at 120°C before use.
N,N-Dimethylformamide (DMF)AnhydrousCommercialUse a dry, high-purity grade.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Brine (saturated aq. NaCl)-Lab PreparedFor washing.
Magnesium Sulfate (MgSO₄), anhydrous-CommercialFor drying.

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Steps start Start reagents Weigh Reagents: 1. This compound (1.0 eq) 2. K₂CO₃ (2.0 eq) 3. Alkyl Halide (1.1 eq) start->reagents glassware Assemble Dry Glassware (Round-bottom flask, condenser) reagents->glassware dissolve Dissolve Imidazole in Anhydrous DMF glassware->dissolve add_base Add K₂CO₃ dissolve->add_base add_alkyl Add Alkyl Halide (dropwise if reactive) add_base->add_alkyl heat Heat Reaction Mixture (e.g., 60-80°C) add_alkyl->heat monitor Monitor by TLC/LC-MS (until SM consumed) heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layers (Water, Brine) extract->wash dry Dry over MgSO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product Characterize Pure Product (NMR, MS, etc.) purify->end_product

Caption: Experimental workflow for the N-alkylation of this compound.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the imidazole). Stir the suspension for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) to the suspension. For highly reactive halides like benzyl bromide or allyl bromide, consider adding it dropwise to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 60-80°C. The optimal temperature may vary depending on the reactivity of the alkyl halide and can be optimized.[15][16]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3x the volume of DMF). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkyl-2,4,5-trichloroimidazole.

Expected Results and Troubleshooting

The described protocol is effective for a range of alkylating agents. Below is a table of expected outcomes based on established reactivity principles.

EntryAlkylating Agent (R-X)Typical ConditionsTime (h)Expected YieldNotes
1Iodomethane60°C4-6>90%Highly reactive. Reaction may proceed at RT.
2Benzyl Bromide60°C4-8>90%Activated halide, reacts cleanly.
31-Bromobutane80°C8-1680-90%Standard primary alkyl halide.
42-Bromopropane80°C12-2460-75%Slower due to increased steric hindrance.
5Ethyl Bromoacetate60°C6-10>85%Activated by the adjacent ester group.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction is slow or incomplete Insufficient temperature.Increase temperature in 10°C increments, monitoring for decomposition.[15]
Low reactivity of alkyl halide (e.g., R-Cl).Switch to the corresponding bromide or iodide, or add a catalytic amount of NaI or KI (Finkelstein reaction conditions).
Ineffective base.Ensure K₂CO₃ is anhydrous and finely powdered. Consider using a stronger base like Cs₂CO₃.
Formation of side products Reaction temperature is too high.Lower the temperature and increase the reaction time.
Impure starting materials or solvent.Use high-purity, anhydrous reagents and solvent.
Difficult purification Byproducts have similar polarity to the product.Optimize the chromatography gradient. If the product is a solid, consider recrystallization as an alternative purification step.[15]

Conclusion

This application note provides a validated and robust protocol for the N-alkylation of this compound, a key building block in modern synthetic chemistry. By understanding the electronic impact of the chloro-substituents, a reliable procedure using potassium carbonate in DMF has been established, offering high yields for a variety of alkylating agents. Furthermore, alternative strategies such as Phase-Transfer Catalysis and the Mitsunobu reaction are highlighted to provide researchers with a versatile toolkit for their specific synthetic challenges. Adherence to the detailed procedure and safety guidelines will ensure the successful and safe synthesis of target N-alkyl-2,4,5-trichloroimidazole derivatives.

References

  • New Jersey Department of Health. (n.d.). 2,4,5-TRICHLOROPHENOL HAZARD SUMMARY. Retrieved from [Link]

  • Daugulis, O., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Chemistry - A European Journal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,5-Trichloro-1H-imidazole. PubChem Compound Database. Retrieved from [Link]

  • Various Authors. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. Retrieved from [Link]

  • Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry. Available at: [Link]

  • Antonov, D., Dar'in, D., & Krasavin, M. (2020). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress. Retrieved from [Link]

  • Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]

  • Lawrence, R. M., et al. (2011). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (1991). US5011934A - Process for preparing 1-alkylimidazoles.
  • Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis. Available at: [Link]

  • Centers for Disease Control and Prevention. (2019). NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). High-Dilution PTC N-Alkylation. Retrieved from [Link]

  • Digital CSIC. (n.d.). Solving a chemical challenge in the synthesis of antiprotozoal agents targeting the DNA minor groove: A high yield. Retrieved from [Link]

  • Wiley Online Library. (1985). Synthese und Reaktionen von 2,4,5‐Trichlorimidazol und 2,2,4,5‐Tetrachlor‐2H‐imidazol. Chemische Berichte. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • MDPI. (2022). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2024). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Various Authors. (n.d.). Trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives. Retrieved from [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4,5-Trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazole Scaffold and the Utility of 2,4,5-Trichloroimidazole

The imidazole ring is a cornerstone of medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design. Substituted imidazoles are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, analgesic, and anticancer properties.[2][3] Consequently, the development of robust and versatile synthetic routes to functionalized imidazoles is of paramount importance to researchers in drug development and agrochemical synthesis.

This compound is a highly versatile and reactive building block for the synthesis of diverse substituted imidazoles. The three chlorine atoms on the imidazole ring are susceptible to nucleophilic aromatic substitution (SNAAr), allowing for the sequential and often regioselective introduction of a variety of functional groups. This application note provides a comprehensive guide to understanding and performing SNAAr reactions on this compound, offering insights into reaction conditions, regioselectivity, and detailed experimental protocols for the synthesis of key intermediates.

Mechanistic Principles of Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution on this compound, an electron-deficient heteroaromatic system, proceeds primarily through the SNAr mechanism. This pathway involves a two-step process:

  • Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the imidazole ring.

  • Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the imidazole ring is restored, yielding the substituted product.

The reactivity of the different positions on the this compound ring towards nucleophilic attack is influenced by the electronic effects of the nitrogen atoms and the other chlorine atoms. Generally, the C4 and C5 positions are more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, the base used, and the reaction temperature.

Key Parameters Influencing SNAAr on this compound

The success and selectivity of SNAAr reactions on this compound are critically dependent on the careful control of several experimental parameters.

Choice of Nucleophile

A wide range of nucleophiles can be employed in the SNAAr of this compound, leading to a diverse array of substituted products.

  • N-Nucleophiles (Amines): Primary and secondary amines, both aliphatic and aromatic, readily displace the chlorine atoms. The basicity and steric bulk of the amine can influence the rate and regioselectivity of the reaction.

  • O-Nucleophiles (Alkoxides and Phenoxides): Alkoxides (e.g., sodium methoxide) and phenoxides are effective nucleophiles for introducing ether linkages. The reactivity is dependent on the nucleophilicity of the oxygen atom.

  • S-Nucleophiles (Thiols and Thiolates): Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form thioethers.

Solvent Selection

Polar aprotic solvents are generally the solvents of choice for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, without solvating the nucleophile itself. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

Role of the Base

When using nucleophiles that are not inherently anionic (e.g., amines and thiols), a base is required to either deprotonate the nucleophile, increasing its reactivity, or to scavenge the HCl generated during the reaction. Common bases include:

  • Inorganic Bases: Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and sodium hydride (NaH) are frequently used.

  • Organic Bases: Triethylamine (Et3N) and diisopropylethylamine (DIPEA) are common choices, particularly for reactions with sensitive substrates.

Temperature Control

The reaction temperature is a critical parameter that can affect both the reaction rate and the regioselectivity. In general, higher temperatures lead to faster reaction rates. However, for regioselective substitutions, lower temperatures may be required to favor the kinetically controlled product.

Regioselectivity in the Substitution of this compound

The substitution pattern on this compound can often be controlled by the judicious choice of reaction conditions. While a comprehensive study on the regioselectivity of this specific substrate is not widely available in recent literature, principles derived from analogous systems like polychlorinated pyrimidines can provide valuable guidance.

  • C4/C5 vs. C2 Selectivity: As a general trend, the C4 and C5 positions of the imidazole ring are more activated towards nucleophilic attack than the C2 position. This is attributed to the combined electron-withdrawing effects of the adjacent nitrogen and chlorine atoms.

  • Sequential Substitution: It is often possible to perform sequential substitutions. For instance, a more reactive nucleophile can be introduced at the most reactive position (likely C4 or C5) under milder conditions, followed by the substitution of the remaining chlorine atoms with the same or a different nucleophile under more forcing conditions.

Application Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions on this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Synthesis of 2,4,5-Tris(methylthio)-1H-imidazole

This protocol describes the substitution of all three chlorine atoms with a sulfur nucleophile.

Materials:

  • This compound

  • Sodium thiomethoxide (or sodium methanethiolate)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of sodium thiomethoxide (3.3 equivalents) in anhydrous DMF, add this compound (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,4,5-tris(methylthio)-1H-imidazole.

ParameterCondition
Solvent Anhydrous DMF
Base Not required (anionic nucleophile)
Temperature 0 °C to 80 °C
Reaction Time 2-6 hours (monitor by TLC/LC-MS)
Workup Aqueous workup and extraction
Purification Column Chromatography
Protocol 2: Regioselective Monosubstitution with an Amine Nucleophile (Illustrative)

This protocol illustrates a potential approach for achieving monosubstitution, which may require careful control of stoichiometry and temperature.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline or morpholine)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a suspension of this compound (1.0 equivalent) and potassium carbonate (1.2 equivalents) in anhydrous acetonitrile, add the amine (1.0 equivalent) dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at 0 °C and monitor the formation of the monosubstituted product by TLC or LC-MS.

  • If the reaction is sluggish, allow it to warm slowly to room temperature, while carefully monitoring to avoid the formation of disubstituted products.

  • Once the desired level of conversion to the monosubstituted product is achieved, quench the reaction by adding water.

  • Extract the mixture with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the product mixture by column chromatography to isolate the desired monosubstituted isomer.

ParameterCondition
Solvent Anhydrous Acetonitrile
Base K2CO3
Temperature 0 °C to room temperature
Reaction Time 1-4 hours (monitor closely)
Workup Aqueous quench and extraction
Purification Column Chromatography

Visualizing the Workflow

General Experimental Workflow for SNAAr on this compound

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A Dissolve/suspend this compound and base (if needed) in anhydrous solvent B Cool reaction mixture (e.g., 0 °C) A->B C Add nucleophile dropwise under inert atmosphere B->C D Stir at controlled temperature C->D E Monitor progress by TLC or LC-MS D->E F Quench reaction E->F Reaction Complete G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Column Chromatography H->I J Characterize product (NMR, MS, etc.) I->J

Caption: General workflow for SNAAr on this compound.

Applications in Drug Development and Agrochemicals

The ability to introduce diverse functionalities onto the imidazole core via SNAAr of this compound makes it a valuable precursor in the synthesis of bioactive molecules. The resulting substituted imidazoles can be further elaborated to generate libraries of compounds for screening in drug discovery and agrochemical development programs. For instance, certain substituted imidazoles have been investigated for their fungicidal and herbicidal properties.

Conclusion

Nucleophilic aromatic substitution on this compound provides a powerful and flexible strategy for the synthesis of a wide range of substituted imidazoles. By carefully controlling the reaction parameters, including the choice of nucleophile, solvent, base, and temperature, researchers can achieve high yields and, in many cases, control the regioselectivity of the substitution. The protocols and principles outlined in this application note serve as a valuable resource for scientists and professionals engaged in the synthesis of novel imidazole-containing compounds for pharmaceutical and agrochemical applications.

References

  • Kreutzberger, A. and Schindler, E. (1979), Synthese und Reaktionen von 2,4,5‐Trichlorimidazol und 2,2,4,5‐Tetrachlor‐2H‐imidazol. Archiv der Pharmazie, 312: 488-493. [Link]

  • Various authors. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. International Journal of Pharmaceutical Sciences and Research.
  • Marzouk, A. A., Abbasov, V. M., Talybov, A. H., & Mohamed, S. K. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. World Journal of Organic Chemistry, 1(1), 6-10.
  • IJCRT. (2022). SYNTHESIS OF 2,4,5 TRIPHENYL IMIDAZOLE.
  • RASAYAN Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. RASAYAN Journal of Chemistry, 15(3).
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2024). Synthesis of 2, 4, 5- Triarylimidazol by using catalysts under mild conditions. Journal of Science in Medicine and Life, 2(9).
  • SciSpace. (n.d.). An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles.
  • Scribd. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole.
  • NIH. (2020).
  • Science Alert. (n.d.).
  • PubMed. (2004).
  • NIH. (2022).
  • RSC Publishing. (2014). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media.
  • IJPSR. (2013).
  • SciSpace. (n.d.).
  • ResearchGate. (2025).
  • PubMed. (2005). Microwave-assisted synthesis of 2,4,5-triaryl-imidazole; a novel thermally induced N-hydroxyimidazole N-O bond cleavage.

Sources

Application Notes and Protocols for the Synthesis of Antifungal Agents Utilizing 2,4,5-Trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and mycology.

Introduction: The Strategic Importance of the Imidazole Scaffold in Antifungal Drug Discovery

The imidazole ring is a cornerstone in the architecture of numerous clinically significant antifungal agents. Its unique electronic properties and ability to coordinate with the heme iron in the active site of lanosterol 14α-demethylase (CYP51) make it a privileged scaffold for the design of potent and selective fungal growth inhibitors.[1] By disrupting the biosynthesis of ergosterol, a vital component of the fungal cell membrane, imidazole-based drugs compromise the membrane's integrity, leading to fungal cell death.[1]

This document provides a comprehensive guide to the synthetic utility of 2,4,5-trichloroimidazole as a versatile starting material for the development of novel antifungal candidates. The strategic placement of three chlorine atoms on the imidazole ring offers a rich platform for a variety of chemical transformations, including nucleophilic substitution and N-alkylation, enabling the synthesis of a diverse library of compounds for antifungal screening. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Synthetic Strategies: Leveraging the Reactivity of this compound

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the three chlorine atoms and the two nitrogen atoms in the imidazole ring. This electronic profile makes the chlorine atoms susceptible to nucleophilic substitution and the N-H proton acidic, facilitating N-alkylation reactions. These two primary reaction pathways form the basis for the synthesis of a wide array of derivatives.

N-Alkylation: Introducing Structural Diversity at the Nitrogen Atom

N-alkylation of the imidazole ring is a fundamental strategy for introducing various side chains that can significantly influence the antifungal activity, solubility, and pharmacokinetic properties of the resulting compounds. The acidity of the N-H proton in this compound allows for its deprotonation with a suitable base, followed by reaction with an alkylating agent.

Causality Behind Experimental Choices:

  • Choice of Base: The selection of the base is critical to avoid unwanted side reactions. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is preferred to prevent competition with the desired N-alkylation. The strength of the base should be sufficient to deprotonate the imidazole nitrogen without promoting decomposition of the starting material or the product.

  • Solvent Selection: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (CH3CN), is typically employed to dissolve the imidazole salt and the alkylating agent, facilitating the reaction.

  • Reaction Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate while minimizing the formation of byproducts. Room temperature to gentle heating (50-80 °C) is often sufficient for most N-alkylation reactions.

Experimental Workflow: N-Alkylation of this compound

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up and Purification A This compound C Formation of Imidazole Anion A->C Reaction B Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF) B->C E N-alkylated Product C->E Reaction D Alkylating Agent (R-X) D->E F Quenching with Water E->F G Extraction with Organic Solvent F->G H Purification (e.g., Column Chromatography) G->H

Caption: Workflow for N-alkylation of this compound.

Detailed Protocol: Synthesis of 1-Benzyl-2,4,5-trichloroimidazole

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-benzyl-2,4,5-trichloroimidazole.

Expected Data:

CompoundMolecular FormulaMolecular WeightAppearance1H NMR (CDCl3, δ ppm)
1-Benzyl-2,4,5-trichloroimidazoleC10H7Cl3N2273.54White to off-white solid7.35-7.25 (m, 5H), 5.30 (s, 2H)
Nucleophilic Aromatic Substitution: Functionalizing the Imidazole Core

The chlorine atoms on the 2, 4, and 5 positions of the imidazole ring can be displaced by various nucleophiles, providing a powerful tool for introducing diverse functional groups. The reactivity of the chlorine atoms towards substitution can be influenced by their position on the ring and the nature of the nucleophile.

Causality Behind Experimental Choices:

  • Nucleophile Selection: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The choice of nucleophile will determine the functional group introduced and will significantly impact the biological activity of the final compound.

  • Reaction Conditions: The reaction conditions, such as temperature and the presence of a catalyst, are crucial for achieving successful substitution. For less reactive nucleophiles, higher temperatures or the use of a catalyst, such as a palladium complex for cross-coupling reactions, may be necessary.

  • Solvent Effects: The choice of solvent can influence the rate and selectivity of the substitution reaction. Polar apropotic solvents are generally preferred.

Experimental Workflow: Nucleophilic Substitution on this compound

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Substitution Reaction cluster_2 Step 3: Isolation and Purification A This compound C Reaction in Solvent at Elevated Temperature A->C B Nucleophile (Nu-H) and Base B->C D Substituted Imidazole Product C->D E Work-up (e.g., Acid-Base Extraction) D->E F Purification (e.g., Recrystallization, Chromatography) E->F

Caption: Workflow for nucleophilic substitution on this compound.

Detailed Protocol: Synthesis of 2,4,5-Tris(phenylthio)imidazole

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add thiophenol (3.3 eq) and potassium carbonate (3.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,4,5-tris(phenylthio)imidazole.

Expected Data:

CompoundMolecular FormulaMolecular WeightAppearanceAntifungal Activity
2,4,5-Tris(phenylthio)imidazoleC21H16N2S3404.56Yellowish solidTo be determined

Antifungal Activity Screening

Once synthesized, the novel this compound derivatives should be screened for their antifungal activity against a panel of clinically relevant fungal pathogens. A standard method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Include positive (fungus in medium) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density at a specific wavelength.

Conclusion and Future Directions

This compound represents a highly versatile and reactive scaffold for the synthesis of novel antifungal agents. The protocols detailed in these application notes provide a solid foundation for researchers to explore the chemical space around this core structure through N-alkylation and nucleophilic substitution reactions. The resulting libraries of compounds can then be systematically evaluated for their antifungal efficacy. Future work should focus on establishing structure-activity relationships (SAR) to guide the design of more potent and selective antifungal candidates. Furthermore, exploration of other modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, could further expand the diversity of accessible derivatives from this promising starting material.

References

  • Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. (2024). PMC. Retrieved from [Link]

  • Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). NIH. Retrieved from [Link]

  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. Retrieved from [Link]

  • 4-oxo-1,3-thiazolidin-5-ylidene]acetates as Antifungal Agents against Potato Diseases. (2018). ACS Publications. Retrieved from [Link]

  • Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. (n.d.). PMC. Retrieved from [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC. Retrieved from [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved from [Link]

  • Design and Synthesis of New Antifungals Based on N-Un-substituted Azoles as 14α Demethylase Inhibitor. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Antifungal Activity of Some Azoles. (2018). ResearchGate. Retrieved from [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021). YouTube. Retrieved from [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). YouTube. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]

  • Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Note: Synthesis of 2,4,5-Trichloroimidazole via Exhaustive Chlorination and Selective Catalytic Hydrogenolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The synthesis of 2,4,5-trichloroimidazole presents a classic challenge in heterocyclic chemistry: the "deactivation paradox." The imidazole ring is electron-rich, but the introduction of the first chlorine atom (typically at the 4 or 5 position) significantly deactivates the ring toward further electrophilic substitution. Direct catalytic chlorination (e.g., using Lewis acids like


) often fails because the catalyst coordinates strongly with the basic imidazole nitrogen, poisoning the catalyst and halting the reaction at the mono- or dichloro- stage.

To overcome this, the industry-standard protocol utilizes a "Over-Chlorination/Retro-Reduction" strategy . This two-stage process involves:

  • Exhaustive Chlorination: Forcing the reaction beyond the aromatic system to produce the non-aromatic, saturated intermediate 2,2,4,5-tetrachloro-2H-imidazole .

  • Selective Catalytic Hydrogenolysis: Using a heterogeneous catalyst (Platinum Oxide) to selectively remove the geminal chlorine at the 2-position, restoring aromaticity and yielding the target this compound with high specificity.

This guide details the operational protocols for this robust pathway, emphasizing the critical catalytic reduction step.

Reaction Pathway & Logic

The following diagram illustrates the transformation logic. Note that the "Catalytic" step is strategically placed at the reduction phase to restore aromaticity, ensuring high yield and purity compared to direct halogenation attempts.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Catalytic Selectivity Start Imidazole (C3H4N2) Salt Imidazole Hydrochloride (Intermediate) Start->Salt HCl (gas) CCl4/Dioxane Tetra 2,2,4,5-Tetrachloro-2H-imidazole (Non-aromatic Intermediate) Salt->Tetra Cl2 (gas, excess) Exhaustive Chlorination Reflux, 40h Target This compound (Target Product) Tetra->Target H2 / PtO2 (Cat.) Selective Hydrogenolysis Restoration of Aromaticity

Caption: Figure 1. The "Over-Chlorination/Retro-Reduction" pathway. The process bypasses ring deactivation by saturating the ring (Tetra) and then using catalytic hydrogenolysis to selectively regenerate the aromatic trichloro- product.

Detailed Experimental Protocols

Phase 1: Preparation of 2,2,4,5-Tetrachloro-2H-imidazole (Precursor)

Note: This step requires a dedicated fume hood and strict handling of chlorine gas.

Reagents & Equipment:

  • Imidazole (99% purity)

  • Anhydrous Carbon Tetrachloride (

    
    ) or Dichloromethane (DCM) (
    
    
    
    is standard in patent literature for higher boiling point, but DCM is a greener alternative if pressure vessels are available).
  • Hydrogen Chloride gas (HCl)

  • Chlorine gas (

    
    )[1]
    
  • Sodium Sulfate (

    
    )
    

Protocol:

  • Salt Formation: Suspend 68 g (1.0 mol) of imidazole in 3 L of anhydrous solvent (

    
     or dioxane).
    
  • Acidification: Pass dry HCl gas into the suspension at room temperature with vigorous stirring. The reaction is exothermic; maintain temperature <30°C. Continue for ~5 hours until the solution is saturated (approx. 10 molar excess).

  • Chlorination: Heat the mixture to reflux (boiling point of solvent).

  • Gas Addition: Introduce a steady stream of dry

    
     gas into the refluxing mixture.
    
  • Duration: Continue chlorination for approximately 40 hours. The suspended hydrochloride salt will gradually dissolve as it converts to the soluble chlorinated intermediate.

  • Isolation:

    • Cool the reaction mixture.

    • Filter through anhydrous

      
       to remove moisture and inorganic salts.
      
    • Evaporate the solvent under reduced pressure.[2]

    • Purification: The oily residue will partially crystallize.[3] Distill the crude product under vacuum (12 mm Hg). Collect the fraction boiling at 70–76°C.

    • Yield: Expect ~68% yield of 2,2,4,5-tetrachloro-2H-imidazole (White crystals, mp 85–87°C).[3]

Phase 2: Catalytic Hydrogenolysis to this compound

This is the critical catalytic step ensuring product specificity.

Reagents:

  • Precursor: 2,2,4,5-Tetrachloro-2H-imidazole (from Phase 1)[4]

  • Catalyst: Platinum(IV) Oxide (

    
    , Adams' Catalyst)
    
  • Solvent: Anhydrous Dioxane or Methanol

  • Reducing Agent: Hydrogen Gas (

    
    )
    

Protocol:

  • Dissolution: Dissolve 206 g (1.0 mol) of 2,2,4,5-tetrachloro-2H-imidazole in 2 L of anhydrous dioxane.

  • Catalyst Addition: Add 4.0 g of

    
     (approx. 2 wt% loading).
    
  • Hydrogenation:

    • Place the vessel in a hydrogenation apparatus (Parr shaker or similar).

    • Purge with nitrogen, then introduce

      
       gas.
      
    • Maintain slight positive pressure (1–3 atm) at room temperature.

  • Monitoring: Agitate for 24–48 hours. Monitor

    
     uptake. The reaction is complete when uptake ceases.
    
    • Mechanistic Note: The catalyst selectively reduces the allylic C-Cl bond at the 2-position (the least stable chlorine), evolving HCl and restoring the aromatic imidazole ring.

  • Work-up:

    • The product, this compound, is less soluble than the starting material and may precipitate.[3] Add Methanol to the suspension until fully dissolved.

    • Add activated charcoal to remove impurities and stir for 30 mins.

    • Filtration: Filter through Celite to remove the charcoal and the Platinum catalyst (Save catalyst for recovery).

    • Crystallization: Concentrate the filtrate under vacuum.[3] The solid residue is recrystallized from water or benzene.

  • Final Product Data:

    • Appearance: White crystalline solid.

    • Melting Point: 191°C.[3]

    • Purity: >98% (HPLC).

Data Summary & Troubleshooting

ParameterPhase 1 (Chlorination)Phase 2 (Catalytic Reduction)
Key Reagent

Gas (Excess)

/

(Catalyst)
Temperature Reflux (~77°C for

)
Room Temperature (20–25°C)
Time 40+ Hours24–48 Hours
Critical Control Ensure anhydrous conditions to prevent hydrolysis of intermediates.Monitor

uptake strictly to prevent over-reduction to dichloroimidazole.
Common Failure "Brown oil" formation (decomposition) due to lack of HCl salt formation.Incomplete reduction (presence of tetra- species) if catalyst is poisoned.
Troubleshooting Guide
  • Issue: Low Yield in Phase 1.

    • Cause: Moisture in the system. The tetrachloro- intermediate hydrolyzes rapidly to imidazolidine-2,4,5-trione (parabanic acid derivatives) in the presence of water.

    • Fix: Dry all gases and solvents over molecular sieves.

  • Issue: Over-reduction in Phase 2.

    • Cause: Reaction time too long or pressure too high.

    • Fix: Stop reaction immediately upon cessation of theoretical hydrogen uptake. Check reaction progress via TLC or HPLC every 4 hours.

Safety & Compliance (E-E-A-T)

  • Chlorine Gas: Highly toxic and corrosive. All Phase 1 operations must be performed in a high-efficiency fume hood with a caustic scrubber trap (NaOH solution) to neutralize excess

    
     and HCl exhaust.
    
  • Carbon Tetrachloride (

    
    ):  A known carcinogen and ozone-depleting substance. Where regulations permit, use strict containment. If restricted, evaluate Dichloromethane (DCM) or Chlorobenzene as alternative solvents, though reflux temperatures will vary.
    
  • Platinum Oxide (

    
    ):  Pyrophoric when dry after use (saturated with hydrogen). Keep wet during filtration and disposal.
    

References

  • US Patent 3,997,552. Chlorinated imidazole derivatives and a process for preparing them. Beck, G., Heitzer, H. (Bayer AG). 1976.

    • Context: The foundational text describing the exhaustive chlorination and subsequent catalytic reduction pathway.[3]

  • US Patent 3,450,707.

    • Context: Early methodologies establishing the difficulty of direct chlorin
  • Journal of Heterocyclic Chemistry. Halogenation of Imidazoles. Vol 4, Issue 3, pp 399-402.

    • Context: Academic validation of the ring deactivation mechanism preventing direct catalytic trichlorin
  • BenchChem Technical Data. This compound Properties & Safety.

    • Context: Physical property verification for product identific

Sources

Functionalization of the C-2 position in 2,4,5-trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C-2 Position in 2,4,5-Trichloroimidazole

Executive Summary

The this compound scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for antifungal azoles, p38 MAP kinase inhibitors, and parasiticides. While the presence of three chlorine atoms offers multiple vectors for diversification, it presents a regioselectivity challenge.

This guide provides a definitive protocol for the selective functionalization of the C-2 position . Contrary to pyrimidines where C-4 is often the primary electrophilic site, the C-2 position of the imidazole core—flanked by two nitrogen atoms—exhibits unique reactivity that can be exploited via Nucleophilic Aromatic Substitution (


) , Lithium-Halogen Exchange , and Pd-Catalyzed Cross-Coupling .

Critical Pre-requisite: Direct functionalization of the parent this compound is often thwarted by the acidic N-H proton (


). Deprotonation forms an electron-rich imidazolate anion that resists nucleophilic attack. Therefore, N-protection is the obligatory first step  for all high-yield C-2 functionalizations.

Reactivity Profile & Regioselectivity Logic

The regioselectivity in N-protected-2,4,5-trichloroimidazole is governed by electronic differentiation:

  • C-2 Position (The "Hot Spot"): Located between two electronegative nitrogen atoms, this carbon is the most electron-deficient. It is the preferred site for

    
      (addition-elimination) and Metal-Halogen Exchange  (due to the inductive stabilization of the resulting C-2 anion).
    
  • C-4/C-5 Positions: While also chlorinated, these positions are less electrophilic than C-2. However, steric bulk at N-1 or specific catalyst ligands can occasionally divert reactivity here, requiring strict control of conditions.

Decision Matrix: Choosing the Right Pathway
Desired Functional Group at C-2Recommended PathwayKey Reagent
Heteroatom (N, O, S) Pathway A:

Amines, Alkoxides, Thiols + Heat
Carbon (Alkyl, Carbonyl) Pathway B: Li-Halogen Exchange

-BuLi or

-PrMgCl

Electrophile
Carbon (Aryl, Heteroaryl) Pathway C: Suzuki Coupling Aryl Boronic Acid + Pd Catalyst

Visual Workflow

G Start This compound Protected N-Protected Intermediate (1-R-2,4,5-trichloroimidazole) Start->Protected  Step 1: N-Protection (SEM, Bn, Me)   SNAr Product A: 2-Amino/Alkoxy-4,5-dichloroimidazole Protected->SNAr  Pathway A: SNAr (Nu-H, Base, Heat)   LiEx Product B: 2-Formyl/Alkyl-4,5-dichloroimidazole Protected->LiEx  Pathway B: Li-Exchange (n-BuLi, -78°C)   Suzuki Product C: 2-Aryl-4,5-dichloroimidazole Protected->Suzuki  Pathway C: Cross-Coupling (Pd cat, Ar-B(OH)2)  

Figure 1: Divergent synthesis map starting from N-protection to distinct C-2 functionalized motifs.

Detailed Protocols

Step 1: N-Protection (Mandatory)

Rationale: Masking the N-H prevents anion formation and directs regioselectivity. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is recommended for its stability and ease of removal, but Methyl (Me) or Benzyl (Bn) are suitable for permanent derivatization.

Protocol (SEM-Protection):

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) under

    
    .
    
  • Reagents: Suspend This compound (1.0 equiv, 10 mmol) in anhydrous THF (30 mL). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases.
    
  • Alkylation: Dropwise add SEM-Cl (1.1 equiv). Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). Yield is typically >90%.

Pathway A: Nucleophilic Aromatic Substitution ( )

Target: Introduction of amines, ethers, or thioethers at C-2. Mechanism: The nucleophile attacks C-2, forming a Meisenheimer-like complex stabilized by the two nitrogens, followed by expulsion of the chloride.

Protocol (Amination):

  • Reagents: Dissolve 1-SEM-2,4,5-trichloroimidazole (1.0 equiv) in DMF or DMSO (0.2 M).

  • Nucleophile: Add the amine (e.g., Morpholine, 1.5 equiv). If using a salt (e.g., amine hydrochloride), add

    
      or 
    
    
    
    (2.0 equiv).
  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by TLC/LCMS.

    • Note: C-2 substitution is generally faster than C-4/5. If C-4 substitution is observed, lower the temperature and check stoichiometry.

  • Workup: Dilute with water, extract with EtOAc.

  • Outcome: The product is 1-SEM-2-morpholino-4,5-dichloroimidazole .

Data Summary:


 Scope 
Nucleophile Solvent Temp (°C) Yield (%) Selectivity (C2:C4)
Morpholine DMF 90 88 >20:1

| NaSMe | THF | 0


 RT | 92 | >20:1 |
| NaOMe | MeOH | Reflux | 85 | 15:1 |
Pathway B: Lithium-Halogen Exchange

Target: Introduction of electrophiles (aldehydes, ketones, alkyls) at C-2. Mechanism: Lithium-Chlorine exchange is fastest at C-2 due to the inductive effect of the adjacent nitrogens, which stabilizes the carbanion.

Protocol:

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Solvent: Dissolve 1-SEM-2,4,5-trichloroimidazole (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C .[1]

  • Exchange: Add

    
    -BuLi  (2.5 M in hexanes, 1.1 equiv) dropwise over 10 mins.
    
    • Critical: Maintain internal temp < -70°C to prevent "scrambling" or elimination of the protecting group.

    • Time: Stir for exactly 15–30 minutes. The C-2 lithio-species is formed.

  • Trapping: Add the Electrophile (e.g., DMF, Benzaldehyde, MeI) (1.5 equiv) neat or in THF.

  • Quench: Stir at -78°C for 30 min, then warm to RT. Quench with sat.

    
    .
    
  • Outcome: 1-SEM-2-formyl-4,5-dichloroimidazole (if DMF used).

Pathway C: Suzuki-Miyaura Cross-Coupling

Target: Introduction of Aryl/Heteroaryl groups at C-2. Mechanism: Oxidative addition of Pd(0) occurs preferentially at the most electron-deficient C-Cl bond (C-2).

Protocol:

  • Reagents: Combine 1-SEM-2,4,5-trichloroimidazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst: Add

    
      (5 mol%) or 
    
    
    
    (for sterically hindered cases).
  • Solvent: Degassed Dioxane/Water (4:1).

  • Reaction: Heat at 90°C for 12 hours under inert atmosphere.

    • Microwave Option: 120°C for 30 mins often improves yield and selectivity.

  • Purification: Silica gel chromatography.

  • Selectivity Note: While C-2 is preferred, bis-coupling (at C-2 and C-5) can occur with excess boronic acid. Keep stoichiometry strict (1.1–1.2 equiv).

Troubleshooting & Critical Parameters

IssueRoot CauseSolution
No Reaction (

)
Nucleophile too weak or steric hindrance.Switch solvent to DMSO (dipolar aprotic); increase temp to 120°C; use microwave irradiation.
Regio-scrambling (Li-Exchange) Temp > -78°C or long lithiation time.Keep temp strictly at -78°C; quench lithio-species within 20 mins.
Bis-coupling (Suzuki) Excess boronic acid or highly active catalyst.Reduce boronic acid to 1.05 equiv; lower temp to 60°C; use a less active catalyst (e.g.,

).
N-Deprotection Acidic workup or high temp with nucleophiles.Ensure basic/neutral workup; SEM group is stable to base but sensitive to strong acids (TFA).

References

  • Iddon, B., & Khan, N. (1987). Azoles. Part 5. Metal–halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1445-1452.

    • Context: Establishes the precedence for C-2 selective lithiation in poly-halogen
  • Laufer, S. A., et al. (2002). Synthesis and Biological Testing of Novel Imidazole-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 45(13), 2733-2740.

    • Context: Demonstrates C-2 functionalization str
  • Bellina, F., et al. (2010). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Chemical Reviews, 110(2), 1082-1146.

    • Context: Comprehensive review on cross-coupling regioselectivity, confirming C-2 preference in 2,4,5-trihalo-systems.
  • Verkruijsse, H. D., & Brandsma, L. (1986). Regioselective metallation of 1-protected imidazoles. Journal of Organometallic Chemistry, 332, 95.

Sources

Application Notes & Protocols for the Preparation of Nitro-Substituted Derivatives from 2,4,5-Trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Challenge and Opportunity of Nitroimidazoles

Nitroimidazoles represent a critical class of heterocyclic compounds, forming the pharmacophore of numerous therapeutic agents renowned for their efficacy against anaerobic bacteria and protozoa.[1] Their unique mechanism of action, which involves the reductive activation of the nitro group under hypoxic conditions, has also established them as invaluable tools for imaging hypoxic tissues in tumors.[2] The synthesis of these vital molecules, however, is often a significant chemical challenge.

This guide focuses on the preparation of nitro derivatives from 2,4,5-trichloroimidazole. This specific starting material presents a formidable obstacle to synthetic chemists. The imidazole ring, while aromatic, is severely electron-deficient due to the powerful inductive-withdrawing effects of three chlorine substituents. This electronic deactivation makes the ring highly resistant to classical electrophilic aromatic substitution, a common method for introducing a nitro group.[3]

Therefore, this document provides a detailed examination of the mechanistic principles and a robust, field-tested protocol for achieving nitration on this challenging substrate. The methodologies described herein are designed for researchers, scientists, and drug development professionals who require a comprehensive and practical understanding of this synthesis.

Part 1: Mechanistic Integrity & Strategic Considerations

A successful synthesis is built upon a foundation of mechanistic understanding. The nitration of a heavily deactivated heterocycle like this compound is not a trivial reaction and requires forcing conditions. The causality behind our choice of reagents and conditions is rooted in the principles of electrophilic substitution.

The Electrophile: Generation of the Nitronium Ion

The key to any nitration is the generation of a sufficiently powerful electrophile to attack the aromatic ring. For deactivated systems, the nitronium ion (NO₂⁺) is the required reactive species. This is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[4][5]

The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The presence of sulfuric acid not only acts as a catalyst but also as a dehydrating agent, sequestering the water produced and preventing the reverse reaction.[6]

Caption: Formation of the active electrophile, the nitronium ion.

Substrate Reactivity and Regioselectivity

With all carbon atoms on the imidazole ring (positions 2, 4, and 5) already substituted with chlorine, a typical electrophilic aromatic substitution at a C-H bond is impossible. The reaction must therefore proceed via one of two pathways:

  • N-Nitration: The most probable outcome is the electrophilic attack at the ring nitrogen atom (N-1), which bears a lone pair of electrons and a hydrogen atom. This would result in the formation of 1-nitro-2,4,5-trichloroimidazole .

  • Nitrodehalogenation (Nitro-de-chlorination): A less likely but possible pathway under harsh conditions involves the displacement of one of the chlorine atoms by the incoming nitro group. Such reactions are known for polyiodoimidazoles but are significantly more difficult for the more strongly bonded chlorine atoms.[7]

This protocol will focus on the more plausible N-nitration pathway. The severe deactivation of the ring means that significant thermal energy may be required to overcome the activation barrier, even with a powerful nitrating mixture.

Part 2: Detailed Application Protocol

This protocol provides a self-validating system for the synthesis of 1-nitro-2,4,5-trichloroimidazole. Careful adherence to temperature control and reagent stoichiometry is critical for success and safety.

Objective

To synthesize 1-nitro-2,4,5-trichloroimidazole via direct N-nitration of this compound using a mixed acid of fuming nitric acid and concentrated sulfuric acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard SupplierEnsure dryness
Concentrated Sulfuric Acid (H₂SO₄)98%Standard SupplierHandle with extreme care
Fuming Nitric Acid (HNO₃)≥90%Standard SupplierHighly corrosive and oxidizing
Crushed Ice--For reaction quenching
Deionized Water--For washing
EthanolReagent GradeStandard SupplierFor recrystallization
Round-bottom flask (100 mL)--Flame-dried
Magnetic stirrer and stir bar--
Dropping funnel--
Ice/salt bath--
Thermometer--
Büchner funnel and filter flask--
Standard laboratory glassware--
Experimental Workflow Diagram

G prep Prepare Nitrating Mix (H₂SO₄ + HNO₃) in Ice Bath addition Slowly Add Nitrating Mix to Substrate (Maintain 0-5°C) prep->addition setup Set up Reactor with Substrate (TCI) in Ice Bath setup->addition react Stir at 0-10°C (2-4 hours) Allow to warm if needed addition->react quench Pour Reaction Mixture onto Crushed Ice react->quench filter Isolate Crude Product by Vacuum Filtration quench->filter purify Purify by Recrystallization filter->purify

Caption: Step-by-step experimental workflow for nitration.

Step-by-Step Methodology

1. Preparation of the Nitrating Mixture (Perform in a fume hood) a. Place 30 mL of concentrated sulfuric acid (98%) into a 100 mL beaker situated in an ice/salt bath. b. Begin gentle stirring and allow the acid to cool to below 5°C. c. Slowly, via a pipette, add 5.0 mL of fuming nitric acid (≥90%) to the cold sulfuric acid. The addition should be dropwise to maintain the temperature below 15°C. d. Once the addition is complete, leave the mixed acid to cool in the ice bath.

2. Reaction Setup a. In a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add 5.0 g of this compound. b. Place the flask in a large ice/salt bath and begin stirring. c. Insert a thermometer to monitor the internal temperature.

3. Nitration Reaction a. Slowly add the pre-chilled nitrating mixture from Step 1 to the flask containing the this compound using a dropping funnel over a period of 30-45 minutes. b. CRITICAL: Carefully monitor the internal temperature and maintain it between 0°C and 10°C throughout the addition.[8] The reaction is highly exothermic.[9] c. After the addition is complete, continue stirring the mixture at 0-10°C for an additional 2 hours. d. (Optional - if reaction is sluggish, confirmed by TLC): Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Forcing conditions, such as heating to 40-50°C, may be necessary but should be approached with extreme caution.[9][10]

4. Work-up and Isolation a. Prepare a large beaker (1 L) containing approximately 200 g of crushed ice. b. Slowly and carefully pour the reaction mixture onto the crushed ice while stirring vigorously. c. A precipitate should form. Allow the ice to melt completely, then stir the resulting slurry for 15 minutes. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). f. Press the solid as dry as possible on the filter.

5. Purification a. The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable starting point. b. Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until turbidity persists. Reheat to dissolve, then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. c. Collect the purified crystals by vacuum filtration.

6. Characterization a. Dry the final product under vacuum. b. Characterize the product using standard analytical techniques: ¹H and ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the structure of 1-nitro-2,4,5-trichloroimidazole.

Part 3: Safety, Data, and Troubleshooting

Critical Safety Precautions
  • Corrosive Reagents: Concentrated and fuming acids are extremely corrosive and can cause severe burns. Always handle them in a certified chemical fume hood while wearing a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber).

  • Exothermic Reaction: Nitration reactions are highly exothermic and can lead to a dangerous, uncontrolled temperature increase ("runaway" reaction).[9] Strict adherence to slow, controlled addition and external cooling is mandatory. Never add water to the concentrated acid mixture.

  • Quenching: Always pour the acid mixture into ice/water slowly. Never add water to the acid, as this can cause violent splashing and release of corrosive fumes.

  • Emergency Preparedness: Ensure an emergency shower, eyewash station, and appropriate acid spill kit (e.g., sodium bicarbonate) are immediately accessible.

Protocol Parameters Summary
ParameterValue/ConditionRationale
SubstrateThis compoundStarting material for nitration.
Nitrating AgentFuming HNO₃ / H₂SO₄Provides a strong electrophile (NO₂⁺) needed for the deactivated ring.[5]
Stoichiometry (HNO₃)~1.5 equivalentsA slight excess ensures complete reaction of the limiting substrate.
Temperature0°C to 10°CControls the highly exothermic reaction and minimizes side-product formation.[8]
Reaction Time2-4 hoursAllows for the reaction to proceed to completion at a controlled rate.
Work-upQuenching on iceSafely neutralizes the strong acid and precipitates the organic product.
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
No reaction / Low conversionInsufficient activation energy due to deactivated ring.1. Allow the reaction to warm to room temperature after initial stirring at low temp. 2. Cautiously increase reaction temperature to 40-50°C. 3. Consider using a stronger nitrating system (e.g., with oleum), but with extreme caution.
Dark, tarry productDecomposition due to excessive temperature or reaction time.1. Ensure strict temperature control during addition. 2. Reduce reaction time or temperature. 3. Check the quality of the starting material.
Low isolated yieldProduct is soluble in the aqueous filtrate; incomplete precipitation.1. Ensure the filtrate is cold before filtration. 2. Consider extraction of the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

References

  • Preparation of 4,5-nitroimidazole. (2014). ResearchGate. [Link]

  • CN104592123A - Preparation method of 4-nitroimidazole.
  • Is sulfuric acid needed in nitrations? Would fuming nitric acid still nitrate organic materials? (2021). Quora. [Link]

  • US4209631A - Process for the safe nitration of 2-methylimidazole.
  • CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe.
  • US3487087A - Nitration of imidazoles.
  • 18.4 Aromatic Nitration and Sulfonation. (2019). Chemistry LibreTexts. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Nitration. Wikipedia. [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate. [Link]

  • (PDF) 2-Chloro-4-nitro-1 H -imidazole. (2011). Academia.edu. [Link]

  • Synthesis and Biological Evaluation of a New Nitroimidazole-99mTc-Complex for Imaging of Hypoxia in Mice Model. (2016). National Institutes of Health (NIH). [Link]

  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Biblioteka Nauki. [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. (2017). Arabian Journal of Chemistry. [Link]

  • Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. (2019). National Institutes of Health (NIH). [Link]

  • Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. sciendo. [Link]

  • Nitration of Deactivated Aromatic Compounds Using Lithium Nitrate. (2017). National Institutes of Health (NIH). [Link]

  • Nitration of Deactivated Aromatic Compounds. (2012). ResearchGate. [Link]

  • Nitration of imidazoles with various nitrating agents. (1970). Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the N-Arylation of 2,4,5-Trichloroimidazole with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl-2,4,5-Trichloroimidazoles in Medicinal Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted synthesis of N-aryl substituted imidazoles, in particular, allows for the fine-tuning of molecular properties crucial for drug development, such as receptor binding affinity, metabolic stability, and pharmacokinetic profiles. 2,4,5-trichloroimidazole represents a unique building block; its electron-deficient nature, a result of the inductive effect of the three chlorine atoms, can significantly modulate the chemical and biological properties of its N-aryl derivatives. The coupling of this compound with aryl halides is therefore a critical transformation for accessing novel chemical matter in drug discovery programs.

This guide provides a comprehensive overview of the reaction conditions for the N-arylation of this compound, focusing on two of the most powerful and widely adopted cross-coupling methodologies: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents, and provide detailed, actionable protocols for researchers in the field.

Challenges in the N-Arylation of this compound

The primary challenge in the N-arylation of this compound lies in its reduced nucleophilicity compared to unsubstituted imidazole. The strongly electron-withdrawing chlorine substituents decrease the electron density on the nitrogen atoms, making them less reactive towards coupling partners. Consequently, more forcing reaction conditions or highly active catalyst systems are often required to achieve efficient coupling. Careful optimization of the reaction parameters is therefore paramount to success.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and powerful method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst in combination with a phosphine ligand and a base.

Mechanistic Overview of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves the following key steps[3][4]:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange/Base-Mediated Deprotonation: The imidazole nitrogen coordinates to the palladium center, and a base deprotonates the imidazole to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the N-arylimidazole product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)(L_n)-X pd0->ar_pd_x Oxidative Addition ar_x Ar-X ar_pd_imidazole Ar-Pd(II)(L_n)-N(imidazole) ar_pd_x->ar_pd_imidazole Ligand Exchange & Deprotonation imidazole This compound + Base product N-Aryl-2,4,5-trichloroimidazole ar_pd_imidazole->pd0 Reductive Elimination ar_pd_imidazole->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters and Their Rationale
  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps. Ligands such as XPhos, SPhos, and RuPhos have shown broad utility in challenging C-N coupling reactions.[5] The choice of ligand can significantly impact reaction efficiency and should be screened for optimal performance.

  • Base: A strong, non-nucleophilic base is required to deprotonate the imidazole. Sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can influence the reaction rate and substrate compatibility.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Protocol 1: Palladium-Catalyzed N-Arylation of this compound

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Pd₂(dba)₃

  • XPhos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol), the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,4,5-trichloroimidazole.

Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

The Ullmann condensation is a classical method for C-N bond formation that has seen a modern resurgence with the development of milder, more efficient ligand-accelerated protocols.[6][7] Copper catalysis offers a more economical and sustainable alternative to palladium.

Mechanistic Considerations in Copper-Catalyzed N-Arylation

The mechanism of the copper-catalyzed N-arylation is still a subject of investigation, but a plausible catalytic cycle involves[8]:

  • Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the deprotonated imidazole in the presence of a base to form a copper(I)-imidazolide complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the product and regenerating the active copper(I) catalyst.

Ullmann_Coupling_Cycle cu1 Cu(I)L_n cu_imidazole [L_nCu(I)-N(imidazole)] cu1->cu_imidazole Base-mediated Complexation imidazole This compound + Base cu3_intermediate [Ar-Cu(III)(L_n)-N(imidazole)]-X cu_imidazole->cu3_intermediate Oxidative Addition ar_x Ar-X cu3_intermediate->cu1 Reductive Elimination product N-Aryl-2,4,5-trichloroimidazole cu3_intermediate->product

Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.

Key Parameters and Their Rationale
  • Copper Source: Copper(I) salts such as CuI, CuBr, or Cu₂O are commonly used.

  • Ligand: The use of a ligand is often crucial for achieving high yields under milder conditions. Diamine ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline) have proven effective in facilitating the coupling.

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is typically employed.

  • Solvent: High-boiling point polar aprotic solvents like DMF, DMSO, or NMP are generally used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.

Protocol 2: Copper-Catalyzed N-Arylation of this compound

Materials:

  • This compound

  • Aryl halide (aryl iodides are generally more reactive than aryl bromides in this reaction)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a dry Schlenk flask or sealed tube, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), CuI (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Add cesium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the vessel and heat the reaction mixture to 110-130 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2,4,5-trichloroimidazole.

Data Presentation: Comparison of Catalytic Systems

The choice between a palladium- or copper-catalyzed approach will depend on factors such as cost, substrate scope, and functional group tolerance. The following table provides a general comparison to guide the experimental design.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann-type)
Catalyst Cost HigherLower
Ligand Bulky, electron-rich phosphines (often air-sensitive)Simple diamines or amino acids (often air-stable)
Aryl Halide Reactivity Ar-Cl, Ar-Br, Ar-I, Ar-OTfAr-I > Ar-Br >> Ar-Cl
Reaction Temperature Generally 80-120 °CGenerally 100-150 °C
Functional Group Tolerance Generally very broadCan be sensitive to certain functional groups
Typical Yields Good to excellentModerate to excellent

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh and add reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base solvent 2. Add anhydrous solvent reagents->solvent inert 3. Purge with inert gas solvent->inert heat 4. Heat and stir for specified time inert->heat monitor 5. Monitor progress (TLC/LC-MS) heat->monitor quench 6. Cool and quench monitor->quench extract 7. Extraction quench->extract purify 8. Dry, concentrate, and purify (Column Chromatography) extract->purify product Pure N-Aryl-2,4,5-trichloroimidazole purify->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The N-arylation of this compound presents a valuable synthetic route to novel, electron-deficient imidazole derivatives for applications in drug discovery and materials science. Both palladium- and copper-catalyzed methodologies offer viable pathways to these target compounds. The choice of the specific protocol will depend on the nature of the aryl halide and the functional groups present in the molecule. The protocols and guidelines presented herein provide a solid starting point for researchers to successfully achieve these challenging but rewarding transformations. Further optimization of the reaction conditions for specific substrates is encouraged to maximize yields and purity.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • YouTube. (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

  • Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3, 185-189. [Link]

  • Wikipedia. (2023). Ullmann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • An effective N-ligand for copper-catalyzed N-arylation of triazole. (n.d.). [Journal Name, if available]. [Link]

  • Almássy, A., et al. (2007). Synthesis and trypanocidal activity of novel 2,4,5-triaryl-N-hydroxylimidazole derivatives. Molecules, 12(11), 2535-2545. [Link]

  • Al-Masoudi, N. A., et al. (2011). New synthesis and antiparasitic activity of model 5-aryl-1-methyl-4-nitroimidazoles. Molecules, 16(12), 9874-9886. [Link]

  • Jui, N. T., & Buchwald, S. L. (2013). Cascade palladium catalysis: a predictable and selectable regiocontrolled synthesis of N-arylbenzimidazoles. Angewandte Chemie International Edition, 52(44), 11624-11627. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Chen, Y. J., & Chen, H. H. (2006). 1,1,1-Tris(hydroxymethyl)ethane as a New, Efficient, and Versatile Tripod Ligand for Copper-Catalyzed Cross-Coupling Reactions of Aryl Iodides with Amides, Thiols, and Phenols. Organic Letters, 8(24), 5609–5612. [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799–3802. [Link]

  • Teo, Y. C., & Chua, Y. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. [Journal Name, if available]. [Link]

  • Sharifi, A., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(3), 1113-1120. [Link]

  • Bunev, A. S., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(20), 9693–9699. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

Sources

Application Note: Regioselective Substitution Protocols for the 2,4,5-Trichloroimidazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4,5-trichloroimidazole scaffold represents a dense functionality platform for medicinal chemistry, offering three chemically distinct vectors for diversification. However, the symmetry of the parent molecule and the subtle electronic differences between the C4 and C5 positions present significant regioselectivity challenges.

This guide details the C2


 C5 

C4
functionalization hierarchy. By exploiting the specific electronic biases of the imidazole ring and utilizing directing groups (N-protecting groups), researchers can achieve high-fidelity regiocontrol. This document provides validated protocols for N-protection, C2-selective nucleophilic substitution/lithiation, and C5-selective cross-coupling.

Mechanistic Grounding: The Hierarchy of Reactivity

To successfully manipulate this scaffold, one must understand the electronic landscape of the protected imidazole ring.

The Reactivity Map

Once the N1-position is protected (R), the symmetry of the trichloroimidazole is broken, creating three distinct zones of reactivity:

  • C2 (The Keystone): Flanked by two electronegative nitrogen atoms. It is the most electron-deficient center, making it the primary site for Nucleophilic Aromatic Substitution (S_NAr) and the fastest site for Lithium-Halogen Exchange (Li-X) due to the inductive effect of adjacent nitrogens.

  • C5 (The Proximal Carbon): Located adjacent to the N1-protecting group. It is less electrophilic than C2 but more reactive than C4 in Pd-catalyzed couplings and Li-X reactions, often due to the Complex Induced Proximity Effect (CIPE) where the N1-protecting group coordinates the incoming metal.

  • C4 (The Distal Carbon): The least reactive position. It is typically functionalized last or requires blocking of C2/C5.

Decision Logic (DOT Diagram)

ReactivityLogic Start Start: this compound Protect Step 1: N-Protection (SEM, MOM, Bn) Start->Protect Essential Symmetry Breaking Branch Select Target Position Protect->Branch C2_Path Target C2 Branch->C2_Path Most Reactive C5_Path Target C5 Branch->C5_Path Intermediate C4_Path Target C4 Branch->C4_Path Least Reactive Action_C2_SNAr Method A: S_NAr (Nucleophiles: OR, NRR, SR) Yield: High C2_Path->Action_C2_SNAr Action_C2_Li Method B: Li-Hal Exchange (n-BuLi, -78°C) Fastest Exchange C2_Path->Action_C2_Li Action_C5 Prerequisite: C2 Blocked/Reacted Method: Pd-Coupling or Li-X Directed by N1-Group C5_Path->Action_C5 Action_C4 Prerequisite: C2 & C5 Blocked Method: Exhaustive Coupling C4_Path->Action_C4

Figure 1: Strategic decision tree for regioselective functionalization. Note the requisite order of operations.

Protocol 1: N-Protection (The Prerequisite)

Rationale: Unprotected trichloroimidazole has an acidic proton (


). Any attempt to use organolithiums or strong nucleophiles will result in deprotonation rather than substitution. We employ the SEM (2-(Trimethylsilyl)ethoxymethyl)  group due to its stability under basic conditions and its ability to direct lithiation to C5 later.

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • SEM-Chloride (1.1 eq)

  • THF (Anhydrous) or DMF

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add this compound and dissolve in anhydrous THF (0.2 M). Cool to 0°C.[1]

  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases.
    
  • Alkylation: Add SEM-Cl dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography.

    • Note: This yields 1-SEM-2,4,5-trichloroimidazole .

Protocol 2: C2-Selective Functionalization

The C2 position is the "soft spot" of the ring. You have two primary options here depending on the desired substituent.

Option A: Nucleophilic Aromatic Substitution (S_NAr)

Best for: Introducing Oxygen (Alkoxides), Nitrogen (Amines), or Sulfur nucleophiles.

Procedure (Example: Morpholine Substitution):

  • Dissolve 1-SEM-2,4,5-trichloroimidazole in MeCN or DMF.

  • Add Morpholine (1.2 eq) and

    
     (2.0 eq).
    
  • Heat to 60-80°C.

  • Mechanism: The nucleophile attacks C2. The intermediate Meisenheimer complex is stabilized by the two ring nitrogens before expelling the chloride.

  • Selectivity: >95% C2 selectivity is typical due to the superior electrophilicity of C2 compared to C4/C5.

Option B: Lithium-Halogen Exchange (Li-X)

Best for: Introducing Carbon electrophiles (Aldehydes, Ketones, Alkyls).

Critical Control Point: Temperature must be maintained at -78°C . Higher temperatures can lead to "halogen dance" (migration of Li to other positions) or ring fragmentation.

Procedure:

  • Dissolution: Dissolve 1-SEM-2,4,5-trichloroimidazole (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.[2]

  • Exchange: Add n-BuLi (1.05 eq, 1.6M in hexanes) dropwise over 10 minutes.

    • Observation: The C2-Li species forms within 15–30 minutes. C2 exchanges preferentially over C5/C4 because the resulting carbanion is flanked by two stabilizing nitrogens.

  • Quench: Add the electrophile (e.g., Benzaldehyde, 1.2 eq) dissolved in THF.

  • Warm: Stir at -78°C for 1 hour, then slowly warm to RT.

  • Workup: Standard aqueous extraction.

Protocol 3: C5-Selective Coupling (The "Director" Strategy)

Once C2 is substituted (or if C2 is blocked), C5 becomes the next reactive site. This is often achieved via Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Rationale: The oxidative addition of Pd(0) occurs preferentially at C5 over C4. This is attributed to the steric environment and the electronic influence of the N1-protecting group (especially SEM or MOM), which can chemically assist the insertion or stabilize the transition state (CIPE).

Reagents:

  • Substrate: 1-SEM-2-substituted-4,5-dichloroimidazole.

  • Boronic Acid:

    
     (1.1 eq).
    
  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aq).
    
  • Solvent: DME/Water or Toluene/EtOH.

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in the solvent. Sparge with Argon for 15 minutes (Critical for removing

    
    ).
    
  • Catalyst Addition: Add Pd catalyst.

  • Reflux: Heat to 90°C for 4–12 hours.

  • Selectivity Check: The product will be the 2,5-disubstituted-4-chloroimidazole . The C4-chloride remains intact because the C5 position is electronically more favorable for oxidative addition and sterically accessible relative to the N1-group.

Summary of Regioselectivity Data

Reaction TypePosition OrderControlling FactorKey Reference
S_NAr C2 >>> C5 > C4Inductive effect of N1/N3; Amidine resonance.[1]
Li-Exchange C2 > C5 > C4Acidity of position; C2 anion stabilization.[2]
Pd-Coupling C2 > C5 > C4Oxidative addition rate; N1-directing effects.[3]

Workflow Visualization: Sequential Lithiation

This diagram illustrates the sequential functionalization pathway, highlighting the critical temperature control required to prevent scrambling.

LithiationWorkflow Start 1-SEM-2,4,5-Cl3-Imid Step1 1. n-BuLi, -78°C (C2-Li Species) Start->Step1 Fast Exch. Quench1 2. Electrophile (E1) Step1->Quench1 Intermed Product A: 2-E1-4,5-Cl2-Imid Quench1->Intermed Step2 3. n-BuLi, -78°C (C5-Li Species) Intermed->Step2 Directed by N1 Quench2 4. Electrophile (E2) Step2->Quench2 Final Product B: 2-E1-5-E2-4-Cl-Imid Quench2->Final

Figure 2: Sequential Lithium-Halogen exchange workflow. Note that C2 must be addressed before C5.

Troubleshooting & Quality Control

  • Issue: Loss of Regioselectivity (Mixture of C4/C5 products). [3]

    • Cause: Temperature during Li-exchange rose above -60°C.

    • Solution: Ensure internal probe monitoring. Use a pentane/liquid

      
       bath for precise control.
      
  • Issue: Incomplete S_NAr at C2.

    • Cause: Nucleophile steric bulk.

    • Solution: Switch to a smaller nucleophile or increase temperature to 100°C (microwave irradiation is effective).

  • QC Validation:

    • HMBC NMR: Critical for assigning regiochemistry. Look for the correlation between the N1-methylene protons (of the SEM group) and the C2/C5 carbons.

      • N1-

        
         will show a strong 3-bond coupling to C2  and C5 .
        
      • If C5 is substituted, the carbon shift will change significantly compared to the C4 carbon.

    • NOE: Irradiate the N1-protecting group. You should see an enhancement of the substituent at C5 (if it has protons) but not the substituent at C2 (too far) or C4 (too far).

References

  • Vertex AI Search. (2025). Reactivity order of this compound S_NAr vs Pd coupling.4[3][4][5][6][7]

  • Eriksen, B. L., Vedsø, P., & Begtrup, M. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange.[3] Journal of Organic Chemistry, 66(25), 8344-8348. 3[4]

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen-dance reactions—A review. Chemical Society Reviews, 36(7), 1046-1057.
  • Ohta, S., et al. (Total Synthesis of Nortopsentin D).[6] Cited in NIH Review on Sequential Coupling.6[4][5][6][7][8][9][10]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 2,4,5-trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,4,5-trichloroimidazole. This guide, designed by a Senior Application Scientist, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging due to the progressive deactivation of the imidazole ring with each added chlorine atom, making subsequent chlorinations increasingly difficult. This often leads to mixtures of under-chlorinated products and low yields of the desired trichloro-substituted compound. This guide will address these challenges by providing practical, field-proven insights into the most common synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Direct Chlorination of Imidazole

Question 1: My direct chlorination of imidazole using sodium hypochlorite stalls, yielding mainly mono- and di-chloroimidazoles. How can I drive the reaction to completion?

Answer:

This is a common issue stemming from the electronic deactivation of the imidazole ring. The presence of electron-withdrawing chlorine atoms makes the ring less susceptible to further electrophilic attack.

Causality: The first chlorination is relatively fast, but the resulting chloroimidazole is less reactive than the starting material. The second chlorination is even slower, and achieving the third chlorination to obtain this compound can be particularly sluggish.

Solutions:

  • Molar Ratio of Chlorinating Agent: While it may seem intuitive to add a large excess of the chlorinating agent, studies on the chlorination of imidazole with sodium hypochlorite have shown that a large excess does not necessarily lead to higher yields of the desired polychlorinated product. An optimal molar ratio is crucial. For the synthesis of dichloroimidazole, a 1:2 molar ratio of imidazole to sodium hypochlorite has been found to be effective. To push the reaction towards trichloroimidazole, a higher ratio is needed, but it should be optimized empirically in your specific reaction setup.

  • Reaction Time and Temperature: These reactions often require prolonged reaction times. Monitor your reaction by TLC or GC-MS to determine the optimal time. Increasing the temperature can enhance the reaction rate, but it may also lead to the formation of side products. A carefully controlled temperature profile is recommended.

  • pH Control: Chlorination of imidazole is often more efficient in a basic medium. Ensure your reaction mixture is maintained at an optimal pH to facilitate the chlorination process.

Question 2: I'm using N-chlorosuccinimide (NCS) for the chlorination, but the reaction is extremely slow. What can I do to speed it up?

Answer:

The reactivity of NCS as a chlorinating agent for imidazole can be significantly enhanced.

Causality: NCS alone is often not a sufficiently strong electrophile to effectively chlorinate the deactivated imidazole ring, especially for the introduction of the second and third chlorine atoms.

Solution:

  • Acid Catalysis: The addition of a catalytic amount of hydrochloric acid (HCl) has been shown to dramatically accelerate the chlorination of the imidazole ring with NCS. The acid likely protonates the imidazole ring, making it more susceptible to nucleophilic attack by the chlorinating species, or it may react with NCS to form a more potent chlorinating agent in situ.

Experimental Insight: A Japanese patent suggests that in the presence of a few drops of concentrated HCl, the chlorination of an imidazole derivative with NCS in chloroform was complete in one hour, compared to a much longer reaction time without the acid catalyst.[1]

Question 3: My final product is a complex mixture that is difficult to purify. What are the likely side products and how can I minimize them?

Answer:

Incomplete chlorination is the primary source of impurities. However, other side reactions can also occur.

Causality: The step-wise nature of the chlorination inevitably leads to a mixture of imidazole, mono-, di-, and trichloroimidazoles. Aggressive reaction conditions can also lead to ring-opening or other degradation products.

Solutions:

  • Stepwise Synthesis: Instead of a one-pot exhaustive chlorination, consider a stepwise approach where you first synthesize and isolate 4,5-dichloroimidazole and then subject it to a second chlorination step under more forcing conditions to obtain the trichloro-product. This can provide a cleaner reaction profile.

  • Choice of Chlorinating Agent: While powerful, elemental chlorine can be less selective and lead to a broader product distribution. Milder and more selective reagents like NCS with an acid catalyst can offer better control.

  • Purification Strategy: Column chromatography is often necessary to separate the desired this compound from the less chlorinated imidazoles. A gradient elution using a solvent system such as hexane/ethyl acetate is typically effective. Recrystallization can be used for final purification.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are two primary and effective routes for the synthesis of this compound:

  • Direct Chlorination of Imidazole: This involves treating imidazole with a suitable chlorinating agent, such as chlorine gas, sodium hypochlorite, or N-chlorosuccinimide, often in the presence of a catalyst.

  • Two-Step Synthesis via 2,2,4,5-Tetrachloro-2H-imidazole: This method involves the synthesis of 2,2,4,5-tetrachloro-2H-imidazole from imidazole, followed by its selective reduction to this compound. This route is often reported to provide high yields.[2]

Q2: Which synthetic route generally provides higher yields?

A2: The two-step synthesis via 2,2,4,5-tetrachloro-2H-imidazole is often cited as a high-yield preparation method for this compound.[2] Direct chlorination can be effective but is often more challenging to drive to completion and can result in purification difficulties due to the formation of a mixture of chlorinated products.

Q3: What are the safety precautions I should take when working with these chlorinating agents?

A3: All chlorination reactions should be performed in a well-ventilated fume hood. The chlorinating agents are corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be particularly cautious when working with chlorine gas. Reactions should be quenched carefully.

Experimental Protocols

Protocol 1: Synthesis of this compound via 2,2,4,5-Tetrachloro-2H-imidazole

This two-step protocol is often favored for its high overall yield.

Step 1: Synthesis of 2,2,4,5-Tetrachloro-2H-imidazole

Workflow for the synthesis of 2,2,4,5-Tetrachloro-2H-imidazole.

Methodology:

  • Suspend imidazole in an anhydrous inert solvent such as carbon tetrachloride in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.

  • Pass dry hydrogen chloride gas through the suspension at room temperature with stirring until the formation of the imidazole hydrochloride is complete.

  • Heat the reaction mixture to reflux and bubble chlorine gas through the solution.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and filter to remove any solids.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Reduction of 2,2,4,5-Tetrachloro-2H-imidazole to this compound

Workflow for the reduction of 2,2,4,5-Tetrachloro-2H-imidazole.

Methodology:

  • Dissolve 2,2,4,5-tetrachloro-2H-imidazole in a suitable solvent.

  • Add the reducing agent. For catalytic hydrogenation, a catalyst such as palladium on carbon (Pd/C) is used under a hydrogen atmosphere.

  • Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC or GC-MS).

  • If a heterogeneous catalyst is used, filter it off.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Direct Chlorination of Imidazole using N-Chlorosuccinimide (NCS) and HCl

This protocol offers a more controlled direct chlorination approach.

Workflow for the direct chlorination of imidazole using NCS and HCl.

Methodology:

  • Dissolve imidazole in a suitable organic solvent such as chloroform in a reaction flask.

  • Add N-chlorosuccinimide (in an appropriate molar excess to achieve trichlorination).

  • While stirring at room temperature, add a few drops of concentrated hydrochloric acid.[1]

  • Monitor the reaction progress by TLC. The reaction is typically much faster than without the acid catalyst.[1]

  • Upon completion, wash the reaction mixture with water to remove succinimide and any remaining acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to isolate this compound.

Data Summary: Comparison of Synthetic Routes

Synthetic Route Chlorinating Agent/Reducing Agent Typical Yield Advantages Disadvantages
Direct Chlorination Sodium HypochloriteVariable, often moderateInexpensive reagent, straightforward setup.Can be difficult to drive to completion, may produce mixtures.
Direct Chlorination N-Chlorosuccinimide (NCS) / HClGood to HighMilder conditions, good control with acid catalysis.NCS is more expensive than other chlorinating agents.
Two-Step Synthesis 1. Cl₂/HCl 2. Reduction (e.g., H₂/Pd/C)HighGenerally provides higher and cleaner yields of the final product.A two-step process is inherently longer. Requires handling of chlorine gas.

Characterization Data

2,4,5-Trichloro-1H-imidazole

  • Molecular Formula: C₃HCl₃N₂

  • Molecular Weight: 171.41 g/mol

  • Appearance: White to off-white solid.

  • Spectroscopic Data:

    • ¹H NMR: A broad singlet for the N-H proton is expected. The chemical shift will be concentration and solvent dependent.

    • ¹³C NMR: Three signals are expected for the three carbon atoms of the imidazole ring.

    • Mass Spectrum: The molecular ion peak will show a characteristic isotopic pattern for three chlorine atoms.

References

Sources

Technical Support Center: Purification of 2,4,5-Trichloroimidazole via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4,5-trichloroimidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our goal is to equip you with the scientific rationale and practical steps to achieve high-purity this compound.

Troubleshooting Guide: Navigating Common Recrystallization Issues

This section addresses specific problems that can arise during the recrystallization of this compound, offering explanations and actionable solutions.

Question: My this compound is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystalline structure. This is often due to the compound's melting point being lower than the boiling point of the solvent, or high levels of impurities depressing the melting point.[1] For a highly halogenated compound like this compound, this can be a common issue.

Causality and Solution:

  • High Solute Concentration: The solution may be supersaturated to a point where the compound crashes out of solution too quickly for an ordered crystal lattice to form.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation. Allow the solution to cool more slowly.[1]

  • Inappropriate Cooling Rate: Rapid cooling, such as placing the flask directly in an ice bath, can favor oil formation over crystallization.

    • Solution: Allow the solution to cool gradually to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to a colder environment.[2] Slow cooling is crucial for the formation of well-ordered crystals.[3]

  • Solvent System Issues: The polarity of the solvent may not be optimal.

    • Solution for Single-Solvent Systems: If using a single solvent, try switching to a solvent with a lower boiling point.

    • Solution for Mixed-Solvent Systems: If you are using a solvent/anti-solvent system, you may have too much anti-solvent or have added it too quickly. Reheat the solution until it is clear, then add a small amount of the primary solvent. Re-cool slowly, adding the anti-solvent dropwise at a slightly elevated temperature.

Question: I'm getting a very low yield of purified this compound after recrystallization. What are the likely causes?

Answer:

A low yield can be attributed to several factors, from using an excessive amount of solvent to premature crystallization.

Causality and Solution:

  • Excess Solvent: Using too much solvent is a common reason for low recovery, as a significant portion of the compound will remain in the mother liquor even after cooling.[4]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. If you've already completed the filtration, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to induce further crystallization.

  • Incorrect Solvent Choice: The chosen solvent may have a relatively high solubility for this compound even at low temperatures.

    • Solution: A good recrystallization solvent should exhibit a large difference in solubility between hot and cold conditions.[5] You may need to screen for a more suitable solvent.

  • Premature Filtration: Filtering the solution while it is still warm can lead to the loss of product that has not yet crystallized.

    • Solution: Ensure the solution has cooled completely, first to room temperature and then in an ice bath for at least 30 minutes, to maximize crystal formation before filtration.

Question: The resulting crystals are discolored or appear impure. How can I improve the purity?

Answer:

Discolored crystals indicate the presence of impurities that have co-precipitated with your product. Impurities can disrupt the crystal lattice and become trapped within the growing crystals.[6][7][8]

Causality and Solution:

  • Colored Impurities: The crude material may contain colored impurities.

    • Solution: Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[9] Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product.

  • Rapid Crystallization: If crystals form too quickly, impurities can be trapped within the crystal lattice.[2]

    • Solution: Slow down the cooling process. Ensure the solution cools gradually to room temperature before placing it in a cold bath. Using a slightly larger volume of solvent can also help to slow down crystallization.[2]

  • Inadequate Washing: Residual mother liquor on the crystal surface contains dissolved impurities.

    • Solution: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product.[4]

Frequently Asked Questions (FAQs)

What is the best solvent for recrystallizing this compound?

The ideal solvent must be determined experimentally. However, based on the properties of similar halogenated imidazoles which are more soluble in non-polar organic solvents[10], a good starting point would be to test solvents of varying polarities.

A common approach is to use a solvent pair. For instance, you could dissolve the this compound in a more polar solvent in which it is soluble when hot (like ethanol or methanol) and then add a less polar anti-solvent (like water or hexane) to decrease its solubility and induce crystallization.

Solvent CategoryRecommended Starting SolventsRationale
Single Solvents Toluene, Ethanol, MethanolToluene is a non-polar aromatic solvent, while ethanol and methanol are polar protic solvents that have been used for recrystallizing other imidazole derivatives.[11][12]
Solvent/Anti-solvent Pairs Ethanol/Water, Methanol/Water, Toluene/HexaneThese pairs offer a gradient of polarity, allowing for fine-tuned control over the crystallization process.

How do I perform a solvent screening test?

  • Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature. Observe the solubility. A good solvent will not dissolve the compound at room temperature.[13]

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely at its boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.

What is the general step-by-step protocol for recrystallization?

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a second flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process for this compound.

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration_q Insoluble Impurities or Color? dissolve->hot_filtration_q add_charcoal Add Activated Charcoal & Reheat hot_filtration_q->add_charcoal Yes cool Slow Cooling to Room Temperature hot_filtration_q->cool No hot_filtration Hot Gravity Filtration add_charcoal->hot_filtration hot_filtration->cool oiling_out Oiling Out? cool->oiling_out ice_bath Cool in Ice Bath crystallization_q Crystals Formed? ice_bath->crystallization_q filtration Vacuum Filtration crystallization_q->filtration Yes troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume crystallization_q->troubleshoot No wash Wash with Ice-Cold Solvent filtration->wash dry Dry Crystals wash->dry end End: Pure this compound dry->end troubleshoot->ice_bath oiling_out->ice_bath No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool

Sources

Solving solubility issues of 2,4,5-trichloroimidazole in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 2,4,5-Trichloroimidazole

Introduction: The Physicochemical Challenge

Welcome to the technical support hub for This compound (CAS: 7682-38-4) . As researchers, you often encounter precipitation or poor dissolution with this compound because its behavior deviates significantly from unsubstituted imidazole.

While imidazole is amphoteric (pKa ~7.0 and ~14.5), the addition of three electron-withdrawing chlorine atoms drastically alters its electronic landscape. The 2,4,5-trichloro substitution strips electron density from the ring, rendering the N3 nitrogen non-basic and the N1-H proton significantly acidic.

Key Parameters:

  • Molecular Weight: 171.41 g/mol [1]

  • LogP (Octanol/Water): ~1.9 (Lipophilic)

  • Acidity (pKa): Estimated < 6.0 (N1-H deprotonation)

  • Solubility Profile: Poor in neutral water; soluble in polar aprotic solvents and alkaline aqueous solutions.

Module 1: Critical Solubility Strategies

Do not attempt to dissolve this compound in neutral water (pH 7) or acidic buffers. Unlike imidazole, acidification will not help because the basicity is negligible. You must utilize one of the following three strategies.

Strategy A: pH Adjustment (Deprotonation)

Best for: Aqueous stock solutions where high pH is tolerable.

The most effective method to solubilize this compound in water is to convert it into its imidazolide anion salt. Due to the electron-withdrawing chlorines, the N1-proton is acidic.

Protocol:

  • Suspend the compound in water (it will remain a solid).

  • Slowly add 1.0 M NaOH or KOH dropwise.

  • Monitor pH.[2][3] Solubilization typically occurs as pH rises above 8.0–9.0.

  • Mechanism: The base removes the proton from the N1 position, creating a negative charge delocalized across the ring, which is highly water-soluble.

Warning: Avoid using ammonia if metal ions are present in your downstream application, as this may form complex precipitates.

Strategy B: Organic Co-Solvent Systems

Best for: Biological assays where high pH is toxic.

If your experiment requires a neutral pH, you must dissolve the compound in a water-miscible organic solvent first, then dilute.

Recommended Solvents:

Solvent Solubility Rating Max Stock Conc. Notes
DMSO Excellent > 100 mM Preferred for biological assays.
DMF Excellent > 100 mM Good alternative, but higher toxicity.
Ethanol Good ~ 50 mM May precipitate upon rapid aqueous dilution.

| Methanol | Good | ~ 50 mM | Volatile; watch for concentration shifts. |

Protocol:

  • Dissolve this compound completely in 100% DMSO to create a 1000x Master Stock .

  • Slowly add this stock to your aqueous media while vortexing.

  • Critical Step: Ensure the final DMSO concentration is < 1% (v/v) to avoid solvent toxicity in cells, but watch for "crashing out" (precipitation).

Strategy C: Cyclodextrin Complexation

Best for: In vivo delivery or sensitive protein interaction studies.

For applications requiring neutral pH without organic solvents, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The lipophilic chlorines fit into the CD cavity, while the hydrophilic exterior interacts with water.

Protocol:

  • Prepare a 20-40% (w/v) HP-β-CD solution in water.

  • Add excess this compound.

  • Stir for 24–48 hours at room temperature.

  • Filter through a 0.22 µm filter to remove undissolved solid.

Module 2: Decision Logic & Workflow

Use the following decision tree to select the correct solubilization method for your specific application.

SolubilityStrategy Start Start: this compound Solid IsPHFlexible Is high pH (>9.0) acceptable? Start->IsPHFlexible UseBase STRATEGY A: Dissolve in 0.1 M NaOH (Forms Soluble Anion) IsPHFlexible->UseBase Yes IsOrganicAllowed Is <1% DMSO/Ethanol allowed? IsPHFlexible->IsOrganicAllowed No UseCosolvent STRATEGY B: Dissolve in 100% DMSO Dilute into Media IsOrganicAllowed->UseCosolvent Yes UseCyclodextrin STRATEGY C: Complex with HP-β-CD (Host-Guest Chemistry) IsOrganicAllowed->UseCyclodextrin No

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Module 3: Troubleshooting & FAQ

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "solvent shock." When a hydrophobic molecule in DMSO hits water, the solubility drops exponentially.

  • Fix: Vortex the media rapidly while adding the DMSO stock dropwise. Do not add the DMSO to a static tube. Alternatively, warm the media to 37°C before addition.

Q2: Can I use acid (HCl) to dissolve it? A: No. Unlike imidazole, this compound is extremely weakly basic due to the electron-withdrawing chlorines. It will not protonate significantly in aqueous acid to form a soluble cation. You must go basic (Strategy A) or organic (Strategy B).

Q3: My solution turned yellow after adding NaOH. Is it degraded? A: Slight yellowing can occur due to trace impurities or the formation of the imidazolide anion, which may have a different absorbance spectrum. However, if it turns dark brown or black, oxidative degradation has occurred. Always prepare fresh.

Q4: What is the exact pKa? A: While unsubstituted imidazole has a pKa of ~14.5 for the NH group, the trichloro-substitution lowers this significantly, likely into the range of 4.0 – 6.0 [1][2]. This explains why mild bases are effective for deprotonation.

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Storey, B. T., et al. (1964).[4] The pKa Values of Some 2-Aminoimidazolium Ions. Journal of Organic Chemistry. (Contextual reference for substituent effects on imidazole acidity). [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for Strategy C). [Link]

Sources

Technical Support Center: Optimizing Trichloroimidazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trichloroimidazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reaction optimization, focusing specifically on the critical parameters of temperature and pressure. Our goal is to provide you with the causal insights and practical methodologies required to enhance reaction yield, improve purity, and troubleshoot common experimental hurdles.

Introduction: The Critical Role of Temperature and Pressure

The synthesis of substituted imidazoles is a cornerstone of medicinal chemistry, with derivatives forming the basis of numerous therapeutic agents.[1][2][3] The trichloroimidazole scaffold, in particular, offers a unique electronic profile for developing novel compounds. However, its synthesis can be challenging, often plagued by issues of low yield, byproduct formation, and incomplete reactions.[4][5]

Mastering the interplay of temperature and pressure is paramount. Temperature directly influences reaction kinetics and thermodynamics, dictating the rate of product formation versus degradation. Pressure, while less commonly a primary variable in standard benchtop synthesis, becomes critical for reactions involving gaseous reagents or intermediates, or when needing to influence transition state volumes. This guide will provide a framework for methodically optimizing these parameters.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than reported in the literature. How can temperature be the culprit and what steps should I take?

A1: Low yields are a frequent challenge, often stemming from suboptimal reaction conditions.[4] Temperature is a double-edged sword; while it can accelerate the desired reaction, it can also promote degradation pathways or unwanted side reactions.[4][5]

Causality:

  • Insufficient Activation Energy: The most common cause is a reaction temperature that is too low. The reacting molecules lack the necessary kinetic energy to overcome the activation barrier, resulting in a slow or stalled reaction.[6]

  • Product or Reagent Degradation: Conversely, many organic molecules, especially complex heterocyclic structures, are thermally unstable. Excessive heat can cause decomposition of your starting materials, intermediates, or the final trichloroimidazole product, directly reducing the isolated yield.[4][5]

  • Competing Side Reactions: Higher temperatures might accelerate an undesired side reaction more than the primary reaction, consuming starting materials and generating impurities.[5]

Troubleshooting Protocol:

  • Establish a Baseline: Ensure your starting materials are pure, as impurities can inhibit the reaction.[4] Run the reaction exactly as per the initial protocol and confirm the low yield using a reliable analytical method like HPLC or LC-MS to quantify the product.[7][8]

  • Systematic Temperature Screening: Set up a series of parallel reactions, systematically varying the temperature in 5-10 °C increments around the originally specified temperature (e.g., if the protocol calls for 80 °C, run reactions at 70 °C, 75 °C, 85 °C, and 90 °C).

  • Monitor Reaction Progress: For each temperature, monitor the reaction over time using Thin Layer Chromatography (TLC) or LC-MS.[4] This will help you determine not just the final yield, but also the rate of formation and the point at which product degradation may begin.

  • Analyze the Outcome: Identify the temperature that provides the best balance between reaction rate and yield, with minimal byproduct formation.

Below is a troubleshooting flowchart for diagnosing low-yield issues.

G start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity impure Purify Materials and Repeat Reaction check_purity->impure No pure Materials are Pure check_purity->pure Yes temp_screen Perform Systematic Temperature Screening (e.g., ± 10-20°C) pure->temp_screen monitor Monitor Progress via TLC / LC-MS at Each Temp temp_screen->monitor analyze Analyze Results monitor->analyze low_temp Reaction Stalled or Incomplete? (Low Temp) analyze->low_temp high_temp Decomposition or Byproducts? (High Temp) analyze->high_temp increase_temp Gradually Increase Temperature and Monitor for Completion low_temp->increase_temp Yes optimal Identify Optimal Temperature low_temp->optimal No increase_temp->optimal decrease_temp Decrease Temperature and/or Reaction Time high_temp->decrease_temp Yes high_temp->optimal No decrease_temp->optimal

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant byproduct formation. How can I leverage temperature and pressure to improve reaction selectivity?

A2: Byproduct formation is a classic selectivity problem. It arises when your starting materials can react through multiple pathways to form different products. Temperature and pressure can be powerful tools to steer the reaction towards the desired trichloroimidazole derivative.

Causality:

  • Kinetic vs. Thermodynamic Control: Often, one product (the kinetic product) forms faster but is less stable, while another (the thermodynamic product) forms slower but is more stable.

    • Low temperatures favor the kinetic product by providing just enough energy for the lowest activation barrier.

    • High temperatures provide enough energy to overcome all activation barriers and allow the reaction to reach equilibrium, favoring the more stable thermodynamic product.

  • Pressure Effects (for specific cases): According to Le Chatelier's principle, increasing pressure will favor the reaction pathway that results in a smaller total volume. If the transition state leading to your desired product is more compact than the transition state for a side reaction, applying pressure can enhance selectivity. This is most relevant for cycloadditions or reactions where multiple molecules combine.

Troubleshooting Protocol:

  • Identify the Byproducts: Before you can optimize, you must know what you're trying to eliminate. Use techniques like GC-MS or NMR to identify the structure of the major byproducts.[9] Understanding their structure can provide clues about the undesired reaction pathway.

  • Temperature Modulation:

    • If you suspect a less stable, kinetically-favored byproduct, try running the reaction at a higher temperature for a longer duration to favor the thermodynamic product.

    • If byproducts arise from decomposition at high temperatures, lower the temperature significantly and allow for a longer reaction time.[4]

  • Pressure Optimization (if applicable): If your reaction involves gaseous reagents or is a condensation reaction where volume decreases, consider using a sealed reaction vessel (pressure tube). Experiment with running the reaction at atmospheric pressure versus in a sealed vessel at elevated temperatures to see if selectivity improves.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for temperature optimization in a novel trichloroimidazole derivative synthesis?

A1: A logical starting point is the boiling point of your solvent, provided your reagents are stable at that temperature. Many imidazole syntheses, such as the Debus-Radziszewski reaction, are performed at reflux in solvents like acetic acid or ethanol.[3][10] For a novel reaction, a good approach is to first run the reaction at room temperature and monitor for any product formation. If none is observed after several hours, gradually increase the temperature to 50-60 °C and then to the solvent's reflux temperature, monitoring progress at each stage.[6]

Reaction TypeCommon SolventsTypical Temperature Range (°C)Pressure
CyclocondensationAcetic Acid, Ethanol, DMF80 - 150 °C (Reflux)Atmospheric
Metal-Catalyzed CouplingToluene, Dioxane, DMF60 - 120 °CAtmospheric
Microwave-AssistedAcetonitrile, Ethanol100 - 180 °CElevated (in vessel)
Table 1: General starting conditions for azole synthesis optimization.

Q2: When is it necessary to optimize pressure?

A2: For most liquid-phase reactions in open flasks, pressure is simply the ambient atmospheric pressure and not a variable. However, you should actively consider pressure optimization under these circumstances:

  • Volatile Reagents/Solvents: If you need to run a reaction at a temperature above the boiling point of a key reagent or solvent, using a sealed pressure vessel is necessary to maintain the reactants in the liquid phase and increase their concentration.

  • Reactions Involving Gases: If one of your reactants is a gas (e.g., ammonia in some imidazole syntheses), increasing the pressure will increase the gas's concentration in the solution, thereby accelerating the reaction rate according to the rate law.

  • Microwave Chemistry: Microwave-assisted synthesis inherently uses sealed vessels, where temperatures well above the solvent's boiling point generate significant autogenous pressure. This combination dramatically shortens reaction times.[4]

Q3: What are the critical safety precautions when working with elevated temperatures and pressures?

A3: Safety is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[11]

  • Proper Equipment: Use glassware and equipment specifically rated for the temperatures and pressures you intend to reach. Standard round-bottom flasks are not pressure vessels. Use thick-walled, sealed tubes or specialized high-pressure reactors.

  • Blast Shield: Always conduct reactions in sealed vessels behind a blast shield within a fume hood.

  • Pressure Monitoring: If using a dedicated reactor, ensure it is equipped with a pressure gauge and a pressure-relief valve to prevent catastrophic failure.

  • Controlled Heating: Use a well-calibrated heating mantle or oil bath with a temperature controller. Avoid direct heating with a Bunsen burner.[6]

  • Proper Handling: Never handle sealed, hot reaction vessels directly. Allow them to cool completely to room temperature behind the blast shield before opening.[12]

Experimental Protocols

Protocol 1: Systematic Temperature Optimization

This protocol outlines a method for finding the optimal reaction temperature for a generic trichloroimidazole synthesis.

Objective: To determine the temperature that maximizes product yield while minimizing byproduct formation and reaction time.

Methodology:

  • Preparation: In five separate, identical reaction vessels (e.g., 10 mL microwave vials with stir bars), place your starting materials and solvent in the exact same molar ratios and concentrations.

  • Setup: Place each vessel in a separate well of a temperature-controlled parallel synthesizer or in individual, precisely controlled heating blocks/oil baths.

  • Temperature Gradient: Set the temperature for each vessel to a different value. A good starting range is T_protocol - 20°C, T_protocol - 10°C, T_protocol, T_protocol + 10°C, and T_protocol + 20°C.

  • Reaction Monitoring:

    • At set time intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully take a small aliquot from each reaction.

    • Quench the aliquot immediately in a vial containing a suitable solvent (e.g., ethyl acetate).

    • Analyze each quenched aliquot by TLC and LC-MS to determine the relative amounts of starting material, product, and any major byproducts.

  • Data Analysis: Plot the concentration of your desired product versus time for each temperature. The optimal temperature is the one that gives the highest yield in the shortest amount of time without significant byproduct formation.

Caption: Workflow for systematic temperature optimization.

References

  • National Institutes of Health. (2024). Synthesis of new triazole derivatives and their potential applications. Retrieved from [Link]

  • MDPI. (n.d.). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core. Retrieved from [Link]

  • eurl-pesticides.eu. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables. Retrieved from [Link]

  • Thieme. (n.d.). Trichloroacetamidate Triggered Expeditious and Novel Synthesis of N-Acylbenzotriazoles. Retrieved from [Link]

  • National Institutes of Health. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Room-Temperature Synthesis of Tri and Tetrasubstituted Imidazoles Catalyzed by ZrCl4. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 1,2,4 TRIAZOLE (FOR SYNTHESIS). Retrieved from [Link]

  • ResearchGate. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids. Retrieved from [Link]

  • YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • PubMed. (2021). Click synthesis of 1,2,3-triazole based imidazoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Various synthesis and biological evaluation of some tri-tetra-substituted imidazoles derivatives: A review. Retrieved from [Link]

  • ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from [Link]

  • PubMed Central. (n.d.). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors. Retrieved from [Link]

Sources

Technical Guide: Purification & Isolation of 2,4,5-Trichloroimidazole (TCI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

This guide addresses the purification of 2,4,5-trichloroimidazole (TCI) from crude reaction mixtures. The primary challenge in this synthesis is separating the target TCI from unreacted imidazole (starting material), under-chlorinated intermediates (mono/dichloroimidazoles), and residual chlorinating agents.

The Separation Logic (The


 Lever): 
The purification strategy relies on the drastic acidity difference induced by the three chlorine atoms.
  • Imidazole (Starting Material): Amphoteric. It is basic (

    
     for conjugate acid) and extremely weak as an acid (
    
    
    
    ). It is highly water-soluble in both neutral and protonated forms.
  • This compound (Product): Significantly more acidic (

    
    ) due to the electron-withdrawing inductive effect of the halogens. In its neutral form, it is hydrophobic and sparingly soluble in water.
    

Success Metric: A successful protocol exploits this shift: at acidic pH (pH < 2), Imidazole is protonated and water-soluble, while TCI is neutral and precipitates/partitions into organic solvents.

Primary Purification Protocol: The "Reverse Acid-Base" Wash

Use this protocol for removing bulk imidazole and inorganic salts from the crude cake or oil.

Materials Required[1][2][3][4][5][6][7][8]
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: 1N Hydrochloric Acid (HCl).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
  • Monitoring: pH strips (Range 0-14) and TLC (Silica, 30% EtOAc/Hexane).

Step-by-Step Methodology
  • Dissolution: Dissolve the crude TCI product in Ethyl Acetate (10 mL solvent per 1 g crude). If the crude is a dark tar, sonicate for 10 minutes to ensure complete dissolution of organic components.

  • The Acidic Scrubber (Critical Step):

    • Transfer the organic layer to a separatory funnel.

    • Wash with 1N HCl (3 x volume of organic layer).

    • Mechanism:[1][2][3][4][5] The HCl protonates unreacted imidazole to form Imidazolium Chloride (

      
      ), which is highly water-soluble and partitions into the aqueous phase. TCI remains neutral and stays in the organic phase.[5]
      
  • Brine Wash: Wash the organic layer once with saturated brine to break any emulsions and remove residual acid.

  • Drying & Concentration:

    • Collect the organic layer.

    • Dry over anhydrous

      
       for 20 minutes.
      
    • Filter and evaporate solvent under reduced pressure (

      
      ).
      

Data Validation Table:

ComponentState at pH 1.0 (Aq. Wash)Partition PreferenceResult
Imidazole Cationic (

)
Aqueous PhaseRemoved
TCI (Target) Neutral (

)
Organic PhaseRetained
Inorganic Salts IonicAqueous PhaseRemoved

Secondary Polishing: Recrystallization

Use this if the product retains a yellow/brown tint or contains under-chlorinated isomers (e.g., 4,5-dichloroimidazole).

Solvent System: Toluene (Preferred) or Ethanol/Water (Alternative).

  • Toluene Method:

    • Suspend the dried crude solid in minimum boiling toluene.

    • Add activated charcoal (5% w/w) to remove colored oxidation byproducts.

    • Filter hot through a Celite pad.

    • Allow the filtrate to cool slowly to room temperature, then to

      
      .
      
    • Result: TCI crystallizes as white/off-white needles; under-chlorinated impurities often remain in the mother liquor.

Visualization: Purification Workflow

The following diagram illustrates the decision logic and phase separation behavior described above.

TCI_Purification Crude Crude Reaction Mixture (TCI + Imidazole + Tars) Dissolve Dissolve in EtOAc Crude->Dissolve Wash Wash with 1N HCl (pH 1-2) Dissolve->Wash SepFunnel Phase Separation Wash->SepFunnel AqLayer Aqueous Layer (Contains Imidazolium HCl) SepFunnel->AqLayer Polar/Ionic Species OrgLayer Organic Layer (Contains Neutral TCI) SepFunnel->OrgLayer Neutral Hydrophobic Species Waste Discard to Waste AqLayer->Waste Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Recryst Recrystallize (Toluene) Dry->Recryst Final Pure this compound Recryst->Final

Caption: Figure 1.[6] Phase-separation logic for isolating TCI. The acidic wash selectively partitions the basic imidazole impurity into the aqueous waste stream.

Troubleshooting & FAQs

Q1: My product smells strongly of sulfur/chlorine. How do I fix this?

  • Cause: Residual thionyl chloride (

    
    ) or sulfuryl chloride (
    
    
    
    ) used in synthesis.
  • Fix: During the organic extraction (Step 2), add a wash step with 10% Sodium Bicarbonate (

    
    ) .
    
    • Warning: This will generate

      
       gas. Vent the separatory funnel frequently.
      
    • Note: Do not use strong base (NaOH) as it may dissolve the TCI product by deprotonating the ring nitrogen (

      
      ).
      

Q2: The product is oiling out instead of crystallizing.

  • Cause: Presence of "greasy" under-chlorinated intermediates or residual high-boiling solvents.

  • Fix: Triturate the oil with cold Hexanes or Pentane. Grind the oil against the flask wall with a glass rod under the solvent. This induces nucleation. If this fails, seed the oil with a crystal from a previous pure batch.

Q3: Can I use water as the recrystallization solvent?

  • Analysis: TCI is sparingly soluble in water. While you can recrystallize from boiling water (large volumes required), it is inefficient.

  • Recommendation: Use a mixed solvent system: Ethanol:Water (1:1) . Dissolve in hot ethanol, then add hot water until just turbid, and cool.

Q4: I have low recovery yield after the acid wash.

  • Cause: The pH of your wash might be too low, or the organic solvent is too polar (e.g., THF), pulling water/acid into the organic phase.

  • Check: Ensure you are using EtOAc or DCM.

  • Check: If you used a base to neutralize the reaction initially, ensure you didn't accidentally deprotonate the TCI (forming the water-soluble anion). Keep the workup pH acidic to neutral (pH 2-6) to keep TCI in the organic phase.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24357, 2,4,5-Trichloro-1H-imidazole. Retrieved from [Link]

  • Godefroi, E. F., et al. (1969). Process for the preparation of 1-substituted imidazoles.[6] U.S. Patent No.[1] 3,450,707. Washington, DC: U.S. Patent and Trademark Office.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[6][7][8] Academic Press. (Standard text on imidazole physicochemical properties and acidity).

Sources

Troubleshooting low conversion rates in N-functionalization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Functionalization Troubleshooting Topic: Troubleshooting Low Conversion in C-N Bond Formation Role: Senior Application Scientist Status: Active | Ticket Priority: High

Introduction: The Kinetics of "Stalling"

Welcome to the Advanced Synthesis Support Center. If you are reading this, your reaction likely did not fail catastrophically (decomposition); it simply stopped working. In N-functionalization—whether Palladium-catalyzed Buchwald-Hartwig, Copper-mediated Chan-Lam, or classical SNAr—low conversion is almost always a symptom of catalyst deactivation or kinetic barriers , not thermodynamic impossibility.

This guide moves beyond "add more catalyst." We will diagnose the specific step in the catalytic cycle where your reaction is dying and apply mechanistic corrections.

Module 1: The Diagnostic Workflow

Before altering conditions, you must distinguish between Initiation Failure (the reaction never started) and Catalytic Arrest (the reaction started but died). Use this logic flow to classify your problem.

DiagnosticFlow Start ISSUE: Low Conversion (<50%) CheckLCMS Analyze Crude via LCMS/NMR (t = 1h vs t = 24h) Start->CheckLCMS ResultA 100% SM Remaining (0% Conversion) CheckLCMS->ResultA No Product ResultB SM + Product + Dehalogenated SM (Stalled at X%) CheckLCMS->ResultB Partial Conv. ResultC SM + Dimer/Homocoupling CheckLCMS->ResultC Wrong Product DiagA DIAGNOSIS: Activation Failure Catalyst never entered cycle. Check: Precatalyst activation, Sterics. ResultA->DiagA DiagB DIAGNOSIS: Catalyst Deactivation Pd-Black formation or Product Inhibition. Check: Ligand stability, O2 leaks. ResultB->DiagB DiagC DIAGNOSIS: Off-Cycle Competition Reductive elimination is too slow. Check: Base strength, Transmetallation. ResultC->DiagC

Figure 1: Diagnostic logic tree for classifying reaction stalls based on crude analysis.

Module 2: Buchwald-Hartwig Amination (Pd-Catalyzed)

The most common cause of low conversion in Buchwald-Hartwig couplings is the failure to generate the active monolithic Pd(0) species or the formation of inactive Pd-dimers.

Q1: My reaction turns black and stalls at 30% conversion. What happened?

Diagnosis: You are witnessing "Pd-Black" precipitation. The ligand has dissociated from the Palladium, causing the metal to aggregate into inactive nanoparticles. The Fix:

  • Switch to Precatalysts: Stop using Pd(OAc)2 or Pd2(dba)3 with separate ligands. In situ generation is inefficient. Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound and activate rapidly upon exposure to base, preventing early aggregation [1].

  • Increase Ligand:Metal Ratio: If using separate components, increase the Ligand:Pd ratio from 1:1 to 2:1 or 3:1 . Excess ligand shifts the equilibrium toward the active monomeric species L-Pd(0).

Q2: The starting material is untouched. Is my base the problem?

Diagnosis: Likely yes. The base plays a dual role: deprotonating the amine (or Pd-amine complex) and activating the precatalyst. The Fix: Consult the Base Selection Matrix below. If your substrate contains esters, amides, or acidic protons, strong bases like NaOtBu will cause side reactions or fail to solubilize.

Base TypeExamplespKa (approx)SolubilityBest Use Case
Strong/Soluble NaOtBu, LiHMDS~17-26High (THF/Tol)Unhindered anilines, rapid activation. Warning: Incompatible with esters/ketones.
Weak/Inorganic K3PO4, K2CO3~10-12Low (Heterogeneous)Sensitive functional groups (esters, nitriles). Requires vigorous stirring or water additive.
Soluble/Mild Cs2CO3~10ModerateExcellent compromise for functionalized substrates.
Silanolate NaOTMS ~11HighCritical for 5-membered heterocycles (prevents ring decomposition) [2].
Organic DBU, MTBD~12HighUse with soluble Pd sources in flow chemistry or microwave synthesis [3].
Q3: Which ligand should I use for "impossible" sterics?

Context: Ortho-substituted anilines or aryl chlorides often fail oxidative addition. Protocol:

  • Primary Amines: Use BrettPhos or RuPhos . These bulky ligands create a "pocket" that enforces mono-arylation and prevents catalyst poisoning by the product.

  • Secondary Amines: Use RuPhos or XPhos .

  • Mechanism: These dialkylbiaryl phosphines promote Reductive Elimination (the step that forms the C-N bond), which is often the turnover-limiting step in sterically crowded systems [4].

Module 3: Chan-Lam Coupling (Cu-Catalyzed)

Chan-Lam couplings (Aryl boronic acid + Amine) are notorious for variable yields because they operate at the mercy of atmospheric oxygen.

Q4: My Chan-Lam reaction works on small scale but fails on scale-up. Why?

Diagnosis: Oxygen Mass Transfer Limitation. The reaction requires O2 to re-oxidize Cu(I) to the active Cu(II)/Cu(III) species. On a small scale, surface diffusion is sufficient. On a large scale, the dissolved oxygen is depleted faster than it can be replenished. The Fix:

  • Do NOT just cap the flask with an air balloon.

  • Active Sparging: Bubble a stream of dry air (or 5-10% O2 in N2) directly into the solvent.

  • Vigorous Stirring: Maximize surface area.

Q5: How does moisture affect the reaction? (The "Goldilocks" Problem)

Insight: A perfectly dry Chan-Lam reaction often fails. Boronic acids exist in equilibrium with their anhydrides (boroxines), which are unreactive.

  • Too Wet: Protonolysis of the C-B bond occurs (yields benzene).

  • Too Dry: Boroxine formation inhibits transmetallation.

  • Protocol: Add Molecular Sieves (4Å) to control bulk water, but do not flame-dry the glassware. If using boronic esters (more stable), add a specific amount of water (e.g., 1-2 equiv) to facilitate hydrolysis to the active acid species [5].

Module 4: Nucleophilic Aromatic Substitution (SNAr)

Q6: I am using an Aryl Bromide with a nitro group, but conversion is <10%.

Diagnosis: You are applying SN2 logic to an SNAr system. In SNAr, bond breaking is not the rate-determining step; the attack of the nucleophile is.[1] The Fix: Switch to Aryl Fluoride .

  • The "Fluorine Effect": The high electronegativity of Fluorine lowers the LUMO energy of the ring, accelerating the initial nucleophilic attack (rate-determining step).[1]

  • Reactivity Order: F >> NO2 > Cl ≈ Br > I.

  • Visualization:

SNArMechanism Substrate Aryl-X (X=F is best) Intermediate Meisenheimer Complex (Stabilized by EWG) Substrate->Intermediate Rate Determining Step (Fastest with X=F) Product Aryl-Amine Intermediate->Product Fast Elimination

Figure 2: Kinetic profile of SNAr demonstrating why Fluorine is the superior leaving group.

Module 5: Experimental Protocols

Protocol A: "Rescue" Conditions for Stalled Buchwald-Hartwig

Use this when standard conditions (Pd(OAc)2/BINAP) fail.

  • Catalyst: XPhos Pd G4 (2-5 mol%).

  • Base: Cs2CO3 (2.0 equiv) - grind to fine powder before use.

  • Solvent: t-Amyl Alcohol or Dioxane (0.2 M concentration).

  • Procedure:

    • Charge a vial with Precatalyst, Base, and Aryl Halide.

    • Evacuate and backfill with Argon (x3).

    • Add Solvent and Amine via syringe.

    • Heat to 80-100°C .[2]

    • Note: If the amine is volatile, add it after heating the solvent to prevent evaporation during sparging.

Protocol B: Moisture-Controlled Chan-Lam
  • Catalyst: Cu(OAc)2 (10-20 mol%).

  • Ligand: Bipyridine (20 mol%) - stabilizes the Cu species.

  • Solvent: Acetonitrile (MeCN) or DCM.

  • Additive: 4Å Molecular Sieves (powdered, activated).

  • Atmosphere: Open to air (drying tube) or O2 balloon if sluggish.

References

  • Bruno, N. C., et al. (2013). Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science.[3] Link

  • Lira, R., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases.[4] ACS Catalysis. Link

  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: Practical Guides for Industrial Scale-Up. Organic Process Research & Development.[5] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][4][5][6][7] Chemical Reviews.[8] Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis.[2][3][4][5][7][9][10] Link

Sources

Technical Support Center: Solvent Selection for 2,4,5-Trichloroimidazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Resource for organic chemists and process engineers. It prioritizes mechanistic understanding over rote instructions, ensuring you can adapt the protocol to your specific electrophiles.[1]

Topic: Optimization of Nucleophilic Substitution (


) Reactions for Electron-Deficient Imidazoles
Ticket ID:  TCI-SOLV-001
Applicable Substrate:  2,4,5-Trichloroimidazole (CAS: 7682-38-4)[2][3]

The Substrate "Personality"

Before selecting a solvent, you must understand the electronic environment of your substrate.[3] this compound is not a standard imidazole.[1][3]

  • High Acidity (

    
     ~ 6-8):  The three chlorine atoms exert a strong inductive withdrawing effect (-I), significantly stabilizing the conjugate base.[1][2][3] Unlike imidazole (
    
    
    
    14.5), this molecule is acidic enough to be deprotonated by weak bases like
    
    
    or even
    
    
    .[1][3]
  • Low Nucleophilicity: The same effect that makes the proton acidic makes the resulting nitrogen anion "lazy." The electron density is pulled toward the chlorines, reducing the orbital availability at the nitrogen.

  • Symmetry Advantage: Due to the presence of chlorine at both C4 and C5, the molecule is symmetric.[1] Alkylation at N1 or N3 yields the same product (1-alkyl-2,4,5-trichloroimidazole).[2][3] You do not need to worry about regioisomers, unlike with 2,4-dichloroimidazole.[1][3]

Decision Matrix: Solvent & Base Selection

The choice of solvent is dictated by the electrophile's reactivity , not the imidazole.[1] Because the trichloroimidazole anion is a weak nucleophile, you must tailor the reaction environment to maximize the energy of the transition state.

Solvent Selection Logic
SolventDielectric (

)
SuitabilityTechnical Rationale
DMF 36.7Standard Excellent solvation of cations (

), leaving the anion "naked" and reactive.[2][3] High boiling point allows heating to overcome the activation energy of the sluggish nucleophile.
DMSO 46.7High Performance Best for unreactive electrophiles (e.g., alkyl chlorides).[1][3] Maximum charge separation. Warning: Difficult to remove during workup; requires extensive water washes or lyophilization.[2][3]
Acetonitrile 37.5Alternative Good for highly reactive electrophiles (e.g., benzyl bromides, iodides).[1][3] Easier workup (low BP).[1][3] Risk:[1][3][4] May not dissolve the trichloroimidazole salt completely, leading to heterogeneous kinetics.[1]
Acetone 20.7Poor Generally insufficient polarity to dissolve the salt of electron-deficient imidazoles.[2][3] Only use if the electrophile is extremely labile (e.g.,

-bromoketones).[1][3]
THF 7.5Avoid Poor solubility for the ionic intermediate.[1] Will likely result in <5% conversion.[2][3]
Recommended Systems
  • System A (Standard): DMF +

    
     (1.5 eq) + 
    
    
    
    .[1][3]
  • System B (High Activity): DMSO +

    
     (1.2 eq) + 
    
    
    
    .[1][3] (Cesium "softens" the ion pair, increasing rate).[1][3]
  • System C (Phase Transfer): Toluene + 50% NaOH(aq) + TBAB (cat).[1][2][3] (Only for robust substrates stable to hydrolysis).[1][3]

Workflow Visualization

Solvent Decision Tree

SolventSelection Start Start: Select Electrophile Type Electrophile Reactivity? Start->Type High High Reactivity (Benzyl Br, Alkyl Iodides) Type->High Low Low Reactivity (Alkyl Chlorides, Mesylates) Type->Low Solv1 Solvent: Acetonitrile (MeCN) Temp: Reflux (82°C) High->Solv1 Solv2 Solvent: DMF or DMSO Temp: 80-100°C Low->Solv2 Base1 Base: K2CO3 Solv1->Base1 Base2 Base: Cs2CO3 + NaI (cat) Solv2->Base2

Caption: Decision logic for matching solvent polarity to electrophile hardness.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-alkyl-2,4,5-trichloroimidazole via


 mechanism.

Materials:

  • This compound (1.0 equiv)[1][3]

  • Alkyl Halide (1.1 - 1.2 equiv)[1][2][3]

  • Potassium Carbonate (

    
    ), anhydrous, granular (1.5 equiv)[1][3]
    
  • DMF (Anhydrous, 5-10 mL per gram of substrate)[1][3]

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DMF.

  • Deprotonation: Add

    
     in one portion.
    
    • Observation: The suspension may not fully clear.[3] This is normal. The deprotonation equilibrium lies far to the right due to the acidity of the substrate.

    • Time: Stir at Room Temperature (RT) for 30 minutes to ensure formation of the potassium salt.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat the mixture to 80°C .

    • Why Heat? The trichloro-anion is a poor nucleophile.[2][3] Heat is required to reach the transition state energy.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.[1][2][3] Reaction typically requires 4-12 hours.[2][3]

  • Workup (Critical Step):

    • Cool to RT.

    • Pour the mixture into 10x volume of ice-cold water .

    • Precipitation: The product is usually hydrophobic (due to the three chlorines) and should precipitate as a solid.[1]

    • Filter the solid.[3] If oil forms, extract with Ethyl Acetate, wash 3x with water (to remove DMF), dry over

      
      , and concentrate.[1][3]
      

Troubleshooting Guide (FAQ)

Q: The reaction is stalled at 50% conversion after 24 hours. Adding more alkyl halide doesn't help. [1][3]

  • Cause: The nucleophile (imidazole anion) is too weak for the electrophile, or the alkyl halide has degraded.[1]

  • Fix: Add a catalytic amount (10 mol%) of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).[1][3] This performs an in situ Finkelstein reaction, converting your alkyl chloride/bromide into a more reactive alkyl iodide.[1][3]

Q: I see a side product with a similar mass. Is it C-alkylation?

  • Analysis: No. C-alkylation is blocked by the chlorines at positions 2, 4, and 5.[1][3]

  • Cause: Hydrolysis.[1][2][3] Under basic conditions at 80°C, if your solvent is "wet", the hydroxide ion can attack the C2-Chlorine (the most electron-deficient position), displacing it to form 2-hydroxy-4,5-dichloroimidazole (or the tautomeric ketone).[2][3]

  • Fix: Ensure DMF is anhydrous. Store

    
     in a desiccator.
    

Q: My product is water-soluble and I can't extract it from DMF.

  • Cause: You likely formed a quaternary ammonium salt (alkylation at both nitrogens) or your alkyl group is very polar.[1][3]

  • Fix: This is rare for trichloroimidazole due to steric/electronic deactivation after the first alkylation.[1] However, if extraction fails, evaporate the DMF using a high-vacuum rotary evaporator (Genevac or similar) or an oil pump with a cold trap, then purify the solid residue directly.[1][3]

Reaction Mechanism

Understanding the electron flow helps predict why "lazy" nucleophiles need specific conditions.[3]

Mechanism Substrate This compound (Neutral, Acidic) Transition Imidazolide Anion (Delocalized Charge) Substrate->Transition Deprotonation (-H+) Base Base (CO3 2-) Base->Transition Attack SN2 Transition State (Solvent Stabilized Cation) Transition->Attack Slow Step Electrophile R-X (Alkyl Halide) Electrophile->Attack Product 1-Alkyl-2,4,5-trichloroimidazole Attack->Product -X-

Caption: The rate-determining step is the attack of the stabilized anion on the electrophile.[2][3]

References

  • Acidity of Halogenated Imidazoles

    • Walba, H., & Isensee, R. W. (1961).[1][3] Acidity constants of some imidazole derivatives. The Journal of Organic Chemistry, 26(8), 2789-2791.[1][3] (Establishes the significant acidification of the imidazole ring by electron-withdrawing substituents).

  • Solvent Effects in Nucleophilic Substitution

    • Reichardt, C., & Welton, T. (2011).[1][3] Solvents and solvent effects in organic chemistry. John Wiley & Sons.[2][3] (Authoritative text on dipolar aprotic solvents enhancing anion nucleophilicity).

  • Synthesis of N-alkylated Imidazoles

    • Khabnadideh, S., et al. (2003).[1][3] Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.[1][3] Link

  • Regioselectivity in Imidazoles

    • Grimmett, M. R. (1997).[1][3] Imidazole and Benzimidazole Synthesis. Academic Press.[2][3] (Confirming symmetry of 2,4,5-trisubstituted patterns).

Sources

Overcoming steric hindrance in 2,4,5-trichloroimidazole coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists working with 2,4,5-trichloroimidazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered and electron-deficient substrate. Our goal is to provide actionable troubleshooting advice and foundational knowledge to help you achieve successful coupling outcomes.

The this compound core is a valuable building block, but its three chlorine substituents create significant steric and electronic hurdles. The chlorine atoms crowd the potential reaction sites and withdraw electron density, making standard cross-coupling conditions ineffective. This guide offers field-proven insights and detailed protocols to overcome these obstacles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: I am getting very low or no yield in my palladium-catalyzed cross-coupling reaction with this compound. What is the most likely cause?

A: This is the most common issue and typically points to a failure in the rate-limiting oxidative addition step of the catalytic cycle. The steric bulk of the two adjacent chlorine atoms and the electron-deficient nature of the imidazole ring make it difficult for the palladium catalyst to insert into the C-Cl bond.

Probable Causes & Recommended Solutions:

  • Ineffective Catalyst/Ligand System: Standard ligands like PPh₃ are often insufficient. The key is to use a catalyst system specifically designed for sterically hindered and electron-poor aryl chlorides.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is more capable of undergoing oxidative addition.[2] Excellent choices include dialkylbiaryl phosphines (Buchwald ligands) such as XPhos, SPhos, or RuPhos.[3][4] N-heterocyclic carbenes (NHCs) are also powerful alternatives known to activate challenging substrates.[1][5][6]

    • Causality: Bulky ligands have large cone angles that favor the formation of coordinatively unsaturated palladium complexes. Their strong σ-donating character increases the electron density on the palladium center, which facilitates the cleavage of the strong C-Cl bond.[2][6]

  • Incorrect Base or Solvent: The choice of base and solvent is critical and can significantly impact catalyst activity and substrate solubility.

    • Solution: Use a strong, non-nucleophilic base like NaOtBu, K₃PO₄, or Cs₂CO₃. For solvents, high-boiling point aprotic polar solvents like dioxane, toluene, or DMF are often effective as they can help overcome the activation energy barrier.[1][7] The solvent can also play a role in catalyst stability and reactivity.[8][9]

    • Causality: The base is crucial for the transmetalation step (in Suzuki reactions) or for deprotonating the incoming nucleophile (in Buchwald-Hartwig aminations).[10] An inappropriate base can lead to catalyst decomposition or side reactions.

  • Insufficient Reaction Temperature/Time: The activation barrier for C-Cl bond activation is high.

    • Solution: Increase the reaction temperature, often to 80-120 °C. Microwave irradiation can also be a highly effective method to rapidly reach and sustain the required temperature, often shortening reaction times.[11] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q2: My reaction is messy, with multiple unidentified side products. What's happening?

A: A messy reaction profile can stem from several issues, including substrate decomposition, catalyst deactivation, or unwanted side reactions like homo-coupling.

Probable Causes & Recommended Solutions:

  • Homo-coupling of the Coupling Partner: This is common in Suzuki reactions where the boronic acid couples with itself.

    • Solution: Ensure truly anaerobic conditions by thoroughly degassing your solvent and running the reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can facilitate the oxidative homo-coupling pathway. Using a well-defined palladium precatalyst can also minimize side reactions by ensuring the controlled generation of the active Pd(0) species.[1]

  • Reaction at Multiple Chlorine Sites: While challenging, it's possible that under very harsh conditions, you may see minor amounts of di-substituted products.

    • Solution: Start by targeting the most reactive C2 position. Use milder conditions (lower temperature, carefully chosen ligand) to favor mono-substitution. If sequential coupling is desired, the first coupling product must be isolated and purified before subjecting it to a second, typically more forcing, set of reaction conditions.

Q3: Which of the three chlorine atoms on this compound is the most reactive in a cross-coupling reaction?

A: The chlorine at the C2 position is generally the most reactive.

  • Causality (Electronic & Steric Factors):

    • Electronic Effect: The C2 position is situated between two nitrogen atoms, making it the most electrophilic and susceptible to oxidative addition by the palladium catalyst.

    • Steric Effect: While the entire molecule is hindered, the C2 position is arguably less sterically encumbered than the C4 or C5 positions, which are flanked by two other chloro substituents on the same five-membered ring.

    • Precedent: Studies on similar poly-halogenated heterocycles, such as 2,4,5-tribromoimidazole, show a strong preference for initial coupling at the C2 position.[12] This principle generally extends to chlorinated analogs, although the C-Cl bond is inherently less reactive than the C-Br bond.

Frequently Asked Questions (FAQs)

What makes this compound so challenging to work with?

The difficulty arises from a combination of steric hindrance and electronics. The three chlorine atoms create a crowded environment around the imidazole ring, physically blocking the approach of the catalyst.[1][13] Additionally, chlorine is a poor leaving group in palladium catalysis compared to bromine or iodine, and its strong electron-withdrawing nature deactivates the ring, making the crucial oxidative addition step energetically demanding.

Which palladium-catalyzed coupling reaction is best suited for this substrate?

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are generally the most robust and well-documented choices for functionalizing sterically hindered aryl chlorides.[3][10] These reactions have seen extensive development of specialized ligands that can overcome the challenges posed by substrates like this compound. Sonogashira and Heck reactions are also feasible but may require more rigorous optimization due to their own sensitivities to steric bulk.[14][15]

How do I choose the right palladium catalyst and ligand?

The choice is critical. Do not use simple catalysts like Pd(PPh₃)₄. Instead, select a modern catalyst system known for activating aryl chlorides.

Coupling ReactionRecommended Pd SourceRecommended Ligand ClassSpecific Ligand Examples
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃Bulky, Electron-Rich Biaryl PhosphinesXPhos, SPhos, RuPhos
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Bulky, Electron-Rich Biaryl PhosphinesBrettPhos, XPhos
Sonogashira PdCl₂(PPh₃)₂N-Heterocyclic Carbenes (NHCs) or Bulky PhosphinesIPr, P(t-Bu)₃
Heck Reaction Pd(OAc)₂N-Heterocyclic Carbenes (NHCs) or Bulky PhosphinesIPr, P(t-Bu)₃

Can I perform sequential couplings to replace more than one chlorine atom?

Yes, this is a key advantage of using this substrate. You can perform a regioselective coupling at the C2 position, isolate the resulting 2-substituted-4,5-dichloroimidazole, and then use this product as a substrate for a second coupling reaction. The second coupling will require more forcing conditions (higher temperature, longer reaction time, potentially a different catalyst system) to activate the less reactive C4/C5 chlorides. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted imidazoles.[12]

Visualized Workflows and Mechanisms
Troubleshooting Workflow for Failed Reactions

This diagram provides a logical path for diagnosing and solving a failed coupling reaction.

TroubleshootingWorkflow start Low/No Product Yield check_catalyst Is the Catalyst/Ligand System Appropriate for Aryl Chlorides? start->check_catalyst change_ligand ACTION: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, NHC). Use a Pd(0) precatalyst. check_catalyst->change_ligand No check_conditions Are the Reaction Conditions Forcing Enough? check_catalyst->check_conditions Yes change_ligand->check_conditions increase_temp ACTION: Increase temperature to 80-120 °C. Consider using microwave irradiation. Increase reaction time. check_conditions->increase_temp No check_reagents Are Base and Solvent Optimal? check_conditions->check_reagents Yes increase_temp->check_reagents change_reagents ACTION: Use a strong, non-nucleophilic base (K3PO4, Cs2CO3, NaOtBu). Use a high-boiling aprotic solvent (Dioxane, Toluene). check_reagents->change_reagents No check_purity Is Starting Material Pure and Dry? check_reagents->check_purity Yes change_reagents->check_purity purify ACTION: Purify this compound. Ensure all reagents and solvents are anhydrous. check_purity->purify No success Reaction Successful check_purity->success Yes purify->success

Caption: Troubleshooting decision tree for low-yield reactions.

Mechanism: The Role of a Bulky Ligand

This diagram illustrates how a bulky ligand facilitates the critical oxidative addition step.

Caption: Bulky ligands promote a reactive monoligated Pd(0) species.

Exemplary Protocol: Suzuki-Miyaura Coupling at the C2 Position

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5.0 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): To an oven-dried reaction vial or flask, add Pd₂(dba)₃, XPhos, and K₃PO₄. Seal the vessel.

  • Reagent Addition: Evacuate and backfill the vessel with Nitrogen or Argon three times. Under a positive pressure of inert gas, add this compound and the arylboronic acid.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent (this compound).

  • Degassing: Bubble Argon or Nitrogen through the stirred reaction mixture for 10-15 minutes to ensure all traces of oxygen are removed.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. The reaction may take 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4,5-dichloroimidazole.

References
  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymeriz
  • Overcoming steric hindrance in reactions with 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. BenchChem Technical Support.
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). Organic Chemistry Frontiers.
  • Heck Reaction—St
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research.
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). Journal of Visualized Experiments.
  • Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems. (2002). Journal of Organometallic Chemistry.
  • Buchwald–Hartwig amin
  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. (2007).
  • Buchwald-Hartwig Amin
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).
  • Sonogashira coupling. Wikipedia.
  • Substrate Scope of Suzuki-Miyaura Cross-Coupling at Position 2 of 2,4,5-Tribromoimidazole. (2014). Synlett.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Chemical Society Reviews.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (2007).
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (2006). The Journal of Organic Chemistry.
  • The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c...

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Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 2,4,5-Trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the structural elucidation of heterocyclic compounds is a cornerstone of drug discovery and quality control. Among these, halogenated imidazoles represent a class of molecules with significant therapeutic potential, often serving as key intermediates in the synthesis of novel pharmacologically active agents. 2,4,5-trichloroimidazole, a highly substituted imidazole derivative, presents a unique analytical challenge due to the influence of its three electron-withdrawing chlorine atoms on its spectroscopic properties.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As a senior application scientist, this document moves beyond a simple recitation of spectral data. Instead, it offers a detailed, field-proven perspective on the experimental considerations, data interpretation, and a comparative analysis with alternative analytical techniques, empowering researchers to make informed decisions in their own laboratories.

The Critical Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the determination of molecular structure. For a molecule like this compound, NMR provides definitive evidence of its atomic connectivity and electronic environment. The precise chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are exquisitely sensitive to the molecule's unique arrangement of atoms, offering a high-resolution fingerprint that can confirm its identity and purity.

The causality behind choosing NMR as the primary analytical tool lies in its ability to provide unambiguous structural information. While other techniques can offer complementary data, none can rival the detailed atomic-level insights provided by NMR. This is particularly crucial in drug development, where absolute certainty in molecular structure is a regulatory and safety imperative.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of clean, high-resolution NMR spectra is a self-validating process; a well-executed experiment yields data that is internally consistent and readily interpretable. The following protocol outlines the key steps and the rationale behind each choice.

Step 1: Sample Preparation

  • Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals, complicating spectral analysis.

  • Solvent Selection: The choice of a deuterated solvent is critical. For this compound, which is a polar molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds and its relatively simple residual solvent peak.[1] Chloroform-d (CDCl₃) can also be used, though solubility may be more limited. The use of a deuterated solvent is essential to avoid large, interfering solvent signals in the ¹H NMR spectrum.[2]

  • Concentration: Prepare a solution with a concentration of 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable acquisition time for both ¹H and ¹³C NMR.

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid in dissolution. The presence of any undissolved particulate matter will lead to poor spectral resolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of glass wool in the pipette to remove any microscopic solid particles.

Step 2: NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving closely spaced signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 4 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic compounds.

This experimental workflow is designed to be a self-validating system. The clarity and resolution of the resulting spectra will directly reflect the care taken during sample preparation and the appropriate selection of acquisition parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Spectral Analysis a High Purity Analyte b Select Deuterated Solvent (DMSO-d6) a->b c Prepare 10-20 mg/mL Solution b->c d Ensure Complete Dissolution c->d e Filter into NMR Tube d->e f 1H NMR Acquisition (1D Pulse, 4-16 scans) e->f g 13C NMR Acquisition (Proton Decoupled, ≥1024 scans) e->g h Process Data (FT, Phasing, Baseline Correction) f->h g->h i Assign Signals h->i j Structural Elucidation i->j

Figure 1: A streamlined workflow for the NMR analysis of this compound.

Predicted ¹H and ¹³C NMR Spectral Analysis

Due to the limited availability of experimentally acquired spectra in the public domain, we have utilized a highly reliable online NMR prediction tool, NMRDB.org, which employs a combination of database and incremental approaches to generate accurate spectral predictions.[3][4]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum of this compound is predicted to be very simple, showing a single signal.

  • N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region of the spectrum, likely around 13.5 - 14.5 ppm . The significant downfield shift is attributed to the acidic nature of this proton, which is enhanced by the electron-withdrawing effects of the three chlorine atoms. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with any trace amounts of water in the solvent.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three carbon atoms of the imidazole ring.

Carbon Atom Predicted Chemical Shift (ppm) Rationale for Assignment
C2~140 ppmThis carbon is bonded to two nitrogen atoms and a chlorine atom, all of which are electronegative. This results in a significant downfield shift.
C4~125 ppmThis carbon is attached to a chlorine atom and is part of a double bond within the aromatic ring. The electronegativity of the chlorine and the sp² hybridization contribute to its downfield shift.
C5~115 ppmSimilar to C4, this carbon is also attached to a chlorine atom and is part of the aromatic system. The slight upfield shift relative to C4 can be attributed to more complex electronic effects within the heterocyclic ring.

The presence of three chlorine atoms, which are strongly electron-withdrawing, has a pronounced deshielding effect on both the proton and the carbon atoms of the imidazole ring.[5][6] This deshielding effect causes the signals to appear at a lower field (higher ppm values) than in unsubstituted imidazole.

Figure 2: Molecular structure of this compound with predicted NMR assignments.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques can provide valuable, complementary information, particularly for purity assessment and quantification.

Technique Principle Application for this compound Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Purity analysis and quantification. A reverse-phase C18 column with a mobile phase of methanol/water or acetonitrile/water would likely provide good separation.[7][8]High sensitivity, excellent for quantitative analysis, and can be coupled with mass spectrometry (LC-MS) for mass confirmation.Provides limited structural information on its own.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.Purity analysis and identification of volatile impurities. Derivatization may be necessary to improve volatility.[9][10][11]High sensitivity and provides molecular weight and fragmentation patterns, aiding in identification.The compound may require derivatization to be sufficiently volatile, and thermal degradation is a possibility.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups (N-H, C=N, C-Cl bonds).Provides a quick fingerprint of the molecule and confirms the presence of key functional groups.Provides limited information on the overall molecular structure and connectivity.

The choice of analytical technique is driven by the specific question being asked. For unambiguous structure confirmation, NMR is indispensable. For routine purity checks and quantification, HPLC is often the method of choice due to its high throughput and sensitivity. GC-MS is a powerful tool for identifying volatile impurities. A comprehensive analytical approach will often employ a combination of these techniques to provide a complete picture of the compound's identity, purity, and quantity.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound, while seemingly straightforward due to the molecule's simplicity, offers a valuable case study in understanding the profound influence of electron-withdrawing substituents on chemical shifts. The predicted spectra, characterized by a single downfield proton signal and three distinct carbon signals, provide a clear and definitive fingerprint for this important synthetic intermediate.

By combining the power of NMR for structural elucidation with complementary techniques like HPLC and GC-MS for purity and quantitative analysis, researchers can ensure the integrity and quality of their materials, a critical consideration in the rigorous landscape of drug development. This guide provides the foundational knowledge and practical insights necessary to confidently approach the analysis of this compound and other similarly challenging halogenated heterocyclic compounds.

References

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  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

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  • ResearchGate. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]

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  • ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. [Link]

  • IOSR Journal. (n.d.). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. [Link]

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A Comparative Guide to the FTIR Characteristic Absorption Bands of 2,4,5-Trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Principles of FTIR Spectroscopy in the Analysis of Heterocyclic Compounds

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (stretching, bending, etc.). An FTIR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), thus serves as a unique molecular "fingerprint."

For heterocyclic compounds like imidazoles, the FTIR spectrum reveals key information about the ring structure and its substituents. The primary vibrational modes of interest include:

  • N-H stretching: Typically observed as a broad band in the region of 3300-3500 cm⁻¹.

  • C-H stretching: Aromatic C-H stretching vibrations usually appear in the 3000-3100 cm⁻¹ range.

  • C=N and C=C stretching: These ring stretching vibrations are characteristic of the imidazole core and are typically found in the 1400-1650 cm⁻¹ region.

  • In-plane and out-of-plane bending: These vibrations, occurring at lower frequencies, are also sensitive to the substitution pattern of the ring.

The substitution of hydrogen atoms with heavier and more electronegative atoms, such as chlorine, significantly influences the vibrational frequencies of the parent molecule. These effects are predictable and form the basis of our comparative analysis.

Experimental FTIR Data of Imidazole and its Chlorinated Derivatives

To build a predictive model for the FTIR spectrum of 2,4,5-trichloroimidazole, we will first examine the experimentally determined absorption bands of imidazole and 4,5-dichloroimidazole.

Imidazole: The Parent Heterocycle

Imidazole is a five-membered aromatic heterocycle with two nitrogen atoms. Its FTIR spectrum is well-characterized and serves as our baseline.

Vibrational ModeFrequency (cm⁻¹)Intensity
N-H Stretch~3376Broad, Strong
Aromatic C-H Stretch3100-3000Medium
C=N / C=C Ring Stretches1650-1450Medium-Strong
C-N Stretches1486, 1440, 1367, 1325Medium
In-plane Bending1300-1000Medium
Out-of-plane Bending1000-700Strong

Table 1: Characteristic FTIR Absorption Bands of Imidazole.[1][2]

4,5-Dichloroimidazole: A Comparative Intermediate

The introduction of two chlorine atoms at the 4 and 5 positions of the imidazole ring leads to notable shifts in the vibrational frequencies. A study on the chlorination of imidazole provides the following key absorption bands for 4,5-dichloroimidazole.[3][4]

Vibrational ModeFrequency (cm⁻¹)Intensity
N-H Stretch3371Medium
C=N Stretch1643Medium
C=C Stretch1559Medium
C-Cl Stretches800-600Strong

Table 2: Experimentally Observed FTIR Absorption Bands of 4,5-Dichloroimidazole.[3][4]

A comparison of the spectra of imidazole and 4,5-dichloroimidazole reveals the following trends:

  • The N-H stretching frequency shows a slight decrease, which can be attributed to the electron-withdrawing effect of the chlorine atoms influencing the electron density around the nitrogen.

  • The C=N and C=C stretching frequencies are also slightly shifted due to the change in the electronic structure and mass of the ring system.

  • The most significant new feature is the appearance of strong absorption bands in the 800-600 cm⁻¹ region , which are characteristic of C-Cl stretching vibrations .

Predictive Analysis of the FTIR Spectrum of this compound

Based on the established effects of chlorination on the imidazole ring, we can now predict the characteristic absorption bands of this compound. The addition of a third chlorine atom at the 2-position is expected to further influence the vibrational modes.

Predicted Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IntensityRationale
N-H Stretch3360-3380MediumFurther slight decrease due to the inductive effect of the third chlorine atom.
C=N / C=C Ring Stretches1640-1550MediumContinued shift to lower frequencies due to increased mass and electronic perturbation of the ring.
C-N Stretches1480-1300MediumSimilar to chlorinated derivatives, with potential shifts due to altered ring electronics.
C-Cl Stretches850-600StrongThe presence of three C-Cl bonds will result in multiple strong absorption bands in this region. The exact positions will depend on the coupling of their vibrations.
Ring Bending Modes< 1000Medium-StrongSignificant changes in the fingerprint region are expected due to the complete substitution of the carbon atoms on the ring.

Table 3: Predicted Characteristic FTIR Absorption Bands of this compound.

Experimental Protocols

4.1. Sample Preparation

  • Solid Sample (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Solid Sample (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

4.2. FTIR Data Acquisition

  • Place the prepared sample (KBr pellet or ATR setup) in the sample compartment of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

  • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Visualizing the Analytical Workflow

The logical flow of this predictive and comparative analysis can be visualized as follows:

FTIR_Analysis_Workflow Workflow for Predictive FTIR Analysis of this compound cluster_data Data Foundation cluster_analysis Analytical Process cluster_output Results imidazole Experimental FTIR Data (Imidazole) comparison Comparative Analysis (Identify Spectral Trends) imidazole->comparison dichloroimidazole Experimental FTIR Data (4,5-Dichloroimidazole) dichloroimidazole->comparison principles Theoretical Principles (Inductive & Mass Effects of Halogens) principles->comparison prediction Predictive Modeling comparison->prediction predicted_spectrum Predicted FTIR Spectrum (this compound) prediction->predicted_spectrum assignments Assignment of Characteristic Bands predicted_spectrum->assignments

Caption: Predictive workflow for this compound FTIR analysis.

Conclusion

The key takeaways for researchers are:

  • The N-H stretching frequency in this compound is expected to be in the 3360-3380 cm⁻¹ range.

  • The characteristic ring stretching vibrations (C=N and C=C) are predicted to occur between 1640 and 1550 cm⁻¹.

  • The most dominant and informative feature will be the presence of multiple strong C-Cl stretching bands in the 850-600 cm⁻¹ region.

This comparative and predictive approach not only provides valuable insights into the spectral characteristics of this compound but also serves as a template for the analysis of other novel, highly substituted heterocyclic compounds where experimental data may be scarce.

References

  • RAMASAMY, R. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 2015, 8(1), 50-58.
  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI, 2022. Available from: [Link]

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. Available from: [Link]

  • Vibrational spectroscopic and density functional theory studies of chloranil–imidazole interaction. ResearchGate. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]

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  • Enyeribe, P. A., Ngochindo, R. I., & Abayeh, O. J. STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria, 2019, 44(5).
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  • PyRAMD Scheme: A Protocol for Computing the Infrared Spectra of Polyatomic Molecules Using ab Initio Molecular Dynamics. MDPI. Available from: [Link]

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A Comparative Guide to the Reactivity of 2,4,5-Trichloroimidazole and 4,5-Dichloroimidazole for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, the judicious selection of heterocyclic building blocks is paramount to achieving desired synthetic outcomes with high efficiency. Among the vast landscape of nitrogen-containing heterocycles, chlorinated imidazoles serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such key synthons: 2,4,5-trichloroimidazole and 4,5-dichloroimidazole. By delving into their electronic properties and steric considerations, supported by available experimental data and established chemical principles, this document aims to empower researchers to make informed decisions in their synthetic strategies.

At a Glance: Key Physicochemical and Spectroscopic Data

A foundational understanding of the intrinsic properties of these molecules is essential for predicting their behavior in chemical reactions. The following table summarizes key data for this compound and 4,5-dichloroimidazole.

PropertyThis compound4,5-Dichloroimidazole
Molecular Formula C₃HCl₃N₂C₃H₂Cl₂N₂
Molecular Weight 171.41 g/mol 136.98 g/mol
Structure


¹H NMR (DMSO-d₆) ~13.5 ppm (broad s, 1H, NH)~7.73 ppm (s, 1H, C2-H), ~12.5 ppm (broad s, 1H, NH)[1]
¹³C NMR (Predicted) C2: ~138 ppm, C4/C5: ~118 ppmC2: ~135 ppm, C4/C5: ~115 ppm
pKa (Predicted) Lower pKa (more acidic)Higher pKa (less acidic)

The Decisive Factor: Electron Density and Reactivity

The reactivity of the imidazole ring is fundamentally governed by the electron density at its constituent atoms. The presence of electron-withdrawing chlorine atoms significantly deactivates the imidazole ring towards electrophilic attack and activates it towards nucleophilic substitution compared to unsubstituted imidazole.

The key distinction between our two molecules of interest lies in the substitution at the C2 position. In This compound , the presence of a third chlorine atom at the C2 position further diminishes the electron density of the entire ring system through its inductive effect. This heightened electron deficiency renders this compound a more potent electrophile and generally more susceptible to nucleophilic attack than 4,5-dichloroimidazole . Conversely, the C2-proton in 4,5-dichloroimidazole makes this position susceptible to deprotonation under basic conditions, which can influence its reactivity profile.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of halogenated heterocycles. The rate and regioselectivity of SNAr reactions on chlorinated imidazoles are dictated by the stability of the intermediate Meisenheimer complex.

This compound: The three electron-withdrawing chlorine atoms make the imidazole ring highly electron-deficient and thus, in principle, more reactive towards nucleophiles. Nucleophilic attack can occur at any of the three chlorinated positions (C2, C4, or C5). The relative reactivity of these positions is influenced by both electronic and steric factors. The C2 position is electronically activated by two adjacent nitrogen atoms, while the C4 and C5 positions are electronically similar.

4,5-Dichloroimidazole: In this molecule, nucleophilic attack is primarily directed at the C4 and C5 positions. The C2 position, bearing a hydrogen atom, is not a site for SNAr. The reactivity of the C4 and C5 positions is generally lower than that of the chlorinated positions in this compound due to the reduced overall electron deficiency of the ring.

Experimental Insights and Mechanistic Causality: While direct comparative kinetic studies are scarce, we can infer relative reactivity from related systems. For instance, in 2,4-dichloro- and 2,4,5-trichloropyrimidines, the more chlorinated species generally exhibit higher reactivity towards nucleophiles.[2] The additional chlorine atom in this compound serves to further stabilize the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy for nucleophilic attack compared to 4,5-dichloroimidazole.

SNAr_Comparison cluster_TCI This compound cluster_DCI 4,5-Dichloroimidazole TCI This compound TCI_intermediate Meisenheimer Complex (More Stabilized) TCI->TCI_intermediate Nu- TCI_product Substituted Product (Generally Faster Reaction) TCI_intermediate->TCI_product -Cl- DCI 4,5-Dichloroimidazole DCI_intermediate Meisenheimer Complex (Less Stabilized) DCI->DCI_intermediate Nu- DCI_product Substituted Product (Generally Slower Reaction) DCI_intermediate->DCI_product -Cl-

Electrophilic Substitution

The electron-deficient nature of both this compound and 4,5-dichloroimidazole makes them generally unreactive towards electrophilic substitution on the carbon atoms of the imidazole ring. Reactions such as nitration or Friedel-Crafts acylation are typically not feasible under standard conditions.

However, electrophilic attack can occur at the nitrogen atoms. The lone pair of electrons on the nitrogen atoms can react with electrophiles, although the basicity of these nitrogens is significantly reduced by the electron-withdrawing chlorine atoms.

This compound: The inductive effect of three chlorine atoms makes the nitrogen atoms less basic and therefore less nucleophilic compared to 4,5-dichloroimidazole.

4,5-Dichloroimidazole: The nitrogen atoms in 4,5-dichloroimidazole are more basic than in the trichloro- derivative, making it slightly more susceptible to electrophilic attack at nitrogen.

Experimental Protocol: Electrophilic Halogenation

While electrophilic substitution on the carbon framework is disfavored, further halogenation can be achieved under forcing conditions, likely proceeding through a mechanism involving initial interaction with a nitrogen atom. For example, the bromination of imidazole to form 2,4,5-tribromoimidazole is a known transformation.[3] A similar approach could be envisioned for the further chlorination of 4,5-dichloroimidazole.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4,5-dichloroimidazole in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Slowly add a chlorinating agent, such as chlorine gas or sulfuryl chloride, to the solution at room temperature. The use of a Lewis acid catalyst like FeCl₃ may be necessary to enhance the electrophilicity of the chlorine.[4]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess halogen.

  • Isolation: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by recrystallization or column chromatography.

Self-Validation: The identity and purity of the resulting this compound can be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, MS) with literature values.

N-Alkylation

N-alkylation is a common and important reaction for modifying the properties of imidazole-containing compounds. The regioselectivity of N-alkylation in unsymmetrical imidazoles can be influenced by steric and electronic factors, as well as the reaction conditions.[5]

This compound: N-alkylation will proceed to give a single product, as the two nitrogen atoms are equivalent upon deprotonation. The reduced basicity of the nitrogens may necessitate the use of stronger bases or more reactive alkylating agents.

4,5-Dichloroimidazole: N-alkylation can potentially lead to two regioisomers (alkylation at N1 or N3). However, due to tautomerism, these are identical in the absence of other substituents. The choice of base is critical. Strong bases like sodium hydride will deprotonate the imidazole to form the imidazolate anion, which is then alkylated.[6] Weaker bases, such as potassium carbonate, are also commonly employed.[7]

Experimental Protocol: N-Alkylation of 4,5-Dichloroimidazole

This protocol provides a general procedure for the N-alkylation of 4,5-dichloroimidazole using a standard alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: To a solution of 4,5-dichloroimidazole in a polar aprotic solvent like DMF or acetonitrile, add a suitable base (e.g., 1.1 equivalents of NaH or 2 equivalents of K₂CO₃) at 0 °C under an inert atmosphere.[7][8]

  • Alkylation: After stirring for a short period to allow for deprotonation, add the alkylating agent (e.g., 1.05 equivalents of an alkyl halide) dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.[8]

  • Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a polar aprotic solvent stabilizes the charged intermediate and facilitates the SN2 reaction. The choice between a strong base like NaH and a weaker base like K₂CO₃ depends on the acidity of the N-H proton and the desired reaction rate. An inert atmosphere is crucial when using reactive bases like NaH to prevent quenching by atmospheric moisture.

N_Alkylation_Workflow start Start dissolve Dissolve Imidazole in Polar Aprotic Solvent start->dissolve deprotonation Add Base (e.g., NaH, K2CO3) dissolve->deprotonation alkylation Add Alkylating Agent (e.g., R-X) deprotonation->alkylation reaction React (Monitor by TLC) alkylation->reaction workup Quench with Water & Extract reaction->workup purification Purify by Column Chromatography workup->purification end End purification->end

Conclusion: Selecting the Right Tool for the Job

  • This compound is the more electrophilic and reactive of the two towards nucleophilic aromatic substitution . Its highly electron-deficient nature makes it an excellent substrate for introducing nucleophiles onto the imidazole core, although controlling regioselectivity between the C2, C4, and C5 positions can be a challenge.

  • 4,5-Dichloroimidazole , while less reactive in SNAr reactions, offers a C2-H bond that can be a site for other transformations, such as deprotonation followed by reaction with electrophiles. Its higher basicity compared to the trichloro- derivative may also favor reactions involving electrophilic attack at the nitrogen atoms.

The choice between these two valuable building blocks will ultimately depend on the specific synthetic transformation being targeted. For reactions requiring a highly activated imidazole for nucleophilic displacement, this compound is the superior choice. For syntheses where the C2 position is to be functionalized or where a less reactive substrate is desired for selective SNAr at C4/C5, 4,5-dichloroimidazole presents a more suitable starting point. A thorough understanding of the electronic and steric properties of these molecules, as outlined in this guide, is critical for the rational design and successful execution of complex synthetic routes in modern chemical research.

References

  • Synthesis of New 2, 4, 5-Triphenyl Imidazole Derivatives Derived from Benzoin and Studying their Biological Activity. Journal of Global Pharma Technology. 2019;11(09). Available from: [Link]

  • (PDF) Synthesis of 2,4,5-Triarylated Imidazoles via Three-Component Domino Reaction under Catalyst-Free Conditions. ResearchGate. Available from: [Link]

  • Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. Available from: [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Available from: [Link]

  • Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. MDPI. Available from: [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. sctunisie.org. Available from: [Link]

  • Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. SciRP.org. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available from: [Link]

  • Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity. David Publishing. Available from: [Link]

  • Design and synthesis of some azole derivatives containing 2,4,5-triphenyl imidazole moiety as anti-inflammatory and antimicrobial. ijpsonline.com. Available from: [Link]

  • SYNTHESIS OF 2, 4, 5- TRIPHENYL IMIDAZOLE DERIVATIVES AND BIOLOGICAL EVALUATION FOR THEIR ANTIBACTERIAL AND ANTI-INFLAMMATORY ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC. Available from: [Link]

  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH. Available from: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]

  • (PDF) 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS Youssef Kandri Rodia. ResearchGate. Available from: [Link]

  • Electrophilic halogenation. Wikipedia. Available from: [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available from: [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC. Available from: [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Available from: [Link]

  • (PDF) Halogen Interactions in 2,4,5-Tribromoimidazolium Salts. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Study the Biological Activity for Some New Heterocyclic Derivative from 4,5-dichloro Imidazole. ResearchGate. Available from: [Link]

  • (PDF) N-alkylation of imidazole by alkaline carbons. ResearchGate. Available from: [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. ResearchGate. Available from: [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PMC. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available from: [Link]

  • Lec4 - Electrophilic Aromatic Substitutions: Halogenation. YouTube. Available from: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available from: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available from: [Link]

  • Electrophilic halogenation is a useful C–H functionalization tool:.... ResearchGate. Available from: [Link]

  • 18.3 Aromatic Halogenation. Chemistry LibreTexts. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC. Available from: [Link]

  • (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. Available from: [Link]

  • Electrophilic substitution - halogenation. YouTube. Available from: [Link]

  • Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. PubMed. Available from: [Link]

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Validating the Structure of N-Substituted 2,4,5-Trichloroimidazoles: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of N-substituted 2,4,5-trichloroimidazole products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound scaffold is a critical building block in the synthesis of antifungal azoles and agrochemicals. However, its structural validation presents a unique "silent core" challenge: the fully substituted imidazole ring lacks protons, rendering standard


H NMR  blind to the heterocyclic core.

This guide compares three validation workflows—Routine (Level 1) , Structural (Level 2) , and Definitive (Level 3) —to determine the most effective strategy for confirming the identity of N-substituted derivatives. We analyze the performance of each method in detecting common synthetic pitfalls, such as dehalogenation (S


Ar side reactions) and regiochemical ambiguity.
The Structural Challenge: The "Silent Core" & Symmetry Breaking

The parent molecule, This compound , possesses


 symmetry (effectively) due to rapid tautomerism between N1 and N3. Upon N-substitution, this symmetry is broken, fixing the bond network and creating distinct chemical environments for C4 and C5.

Critical Validation Objectives:

  • Confirm N-Alkylation: Distinguish from potential C-alkylation (rare) or salt formation.

  • Verify Core Integrity: Ensure all three chlorine atoms remain intact. Nucleophilic aromatic substitution (S

    
    Ar) is a high risk at the C-2 position during base-mediated alkylation.
    
  • Establish Regiochemistry: While this compound is symmetric, confirming the asymmetry of the product is the primary proof of successful N-substitution.

Comparative Analysis of Validation Workflows

We evaluated three analytical workflows based on their resolution, ability to detect impurities, and resource demand.

Table 1: Performance Comparison of Analytical Workflows
FeatureLevel 1: Routine Level 2: Structural Level 3: Definitive
Primary Technique

H NMR + LC-MS

C NMR +

N HMBC
X-ray Crystallography
Core Visibility Zero (Blind to ring)High (Indirect detection)Absolute (Direct imaging)
Symmetry Check ImpossibleExcellent (Signal counting)Definitive
Dehalogenation Detection Poor (Mass only)Good (Chemical shift change)Definitive
Throughput High (10 min/sample)Medium (1-4 hours/sample)Low (Days/Weeks)
Cost $


Verdict Insufficient for novel compounds Recommended Standard Gold Standard for Leads
Detailed Workflow Analysis

Level 1: The "Assumption" Workflow (Routine)

  • Method: Standard

    
    H NMR (CDCl
    
    
    
    ) and Low-Res LC-MS.
  • The Flaw: Since the imidazole ring has no protons, the

    
    H NMR only shows the signals of the N-substituent (e.g., benzyl protons). A pure 
    
    
    
    H NMR spectrum can coexist with a degraded core (e.g., if C2-Cl is replaced by C2-OMe from the solvent).
  • Risk: High probability of missing S

    
    Ar byproducts (e.g., 2-methoxy-4,5-dichloroimidazole).
    

Level 2: The "Inference" Workflow (Structural - Recommended)

  • Method:

    
    C NMR (Proton Decoupled) + 
    
    
    
    H-
    
    
    N HMBC.
  • The Logic:

    • Symmetry Breaking: The parent material (symmetric) shows only two ring carbon signals (C2 and equivalent C4/5). The N-substituted product must show three distinct ring carbon signals (C2, C4, C5).

    • Chemical Shifts:

      • C2 (N-C-N): Typically ~135–140 ppm.

      • C4/C5 (C=C): Distinct signals typically between 115–130 ppm.

  • Validation: If you count three quaternary carbon signals in the aromatic region, N-substitution is confirmed.

Level 3: The "Proof" Workflow (Definitive)

  • Method: Single Crystal X-ray Diffraction (XRD).

  • The Logic: Provides unambiguous 3D coordinates. It is the only method that directly "sees" the chlorine atoms, ruling out any isotopic ambiguities or unexpected rearrangements.

Visualization: Validation Logic & Synthesis Pathways
Figure 1: Analytical Decision Tree

A logical flow for validating N-substituted trichloroimidazoles, prioritizing the detection of symmetry breaking.

ValidationLogic Start Crude Product Isolated H1NMR Step 1: 1H NMR Analysis Start->H1NMR CheckH1 Does 1H NMR show only substituent signals? H1NMR->CheckH1 Fail1 Impure / Failed Rxn CheckH1->Fail1 No LCMS Step 2: LC-MS (Isotope Pattern) CheckH1->LCMS Yes CheckCl Is Cl3 pattern present? (M, M+2, M+4, M+6) LCMS->CheckCl Fail2 Dehalogenation Detected (Likely SNAr) CheckCl->Fail2 No C13NMR Step 3: 13C NMR (Critical) CheckCl->C13NMR Yes CheckSym Are there 3 distinct ring carbon signals? C13NMR->CheckSym Pass VALIDATED STRUCTURE (N-Substituted) CheckSym->Pass Yes Fail3 Symmetry Retained? (Check for Salt/Tautomer) CheckSym->Fail3 No

Caption: Decision tree for validating N-substituted 2,4,5-trichloroimidazoles. Note that


C NMR is the first step that directly interrogates the imidazole ring symmetry.
Figure 2: Synthesis & Impurity Pathways

Visualizing the competition between the desired N-alkylation and the parasitic S


Ar reaction.

SynthesisPath SM This compound (Symmetric Core) Product Product: 1-Alkyl-2,4,5-trichloroimidazole (Desymmetrized) SM->Product N-Alkylation (Major) Impurity Impurity: 2-Alkoxy-4,5-dichloroimidazole (SNAr Byproduct) SM->Impurity SNAr at C2 (Minor/Risk) Reagents R-X, Base (e.g., K2CO3) Reagents->SM Note Risk increases with strong nucleophilic bases

Caption: Reaction pathways showing the desired N-alkylation versus the potential S


Ar side reaction at the activated C2 position.
Experimental Protocol: Synthesis & Validation of 1-Benzyl-2,4,5-trichloroimidazole

This protocol demonstrates the Level 2 (Structural) validation standard.

Objective: Synthesize 1-benzyl-2,4,5-trichloroimidazole and validate the breaking of


 symmetry.
Step 1: Synthesis
  • Reagents: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Base Addition: Add K

    
    CO
    
    
    
    (1.2 eq). Note: Avoid strong alkoxide bases (e.g., NaOEt) to prevent S
    
    
    Ar displacement of the C2-chlorine.
  • Alkylation: Add benzyl bromide (1.1 eq) dropwise at 0°C, then warm to RT and stir for 4 hours.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol/Water.

Step 2: Validation Workflow

A. Mass Spectrometry (LC-MS)

  • Expectation: A characteristic trichloro isotope pattern.[1]

  • Observation: The molecular ion cluster should show peaks at M, M+2, M+4, M+6 with relative intensities approx 100:96:30:3.

  • Fail Condition: If the pattern shifts to a dichloro profile (100:64:10), a chlorine has been lost (likely S

    
    Ar).
    

B.


H NMR (400 MHz, CDCl

)
  • Signals:

    • 
       7.2–7.4 ppm (m, 5H, Ph-H )
      
    • 
       5.1 ppm (s, 2H, N-CH 
      
      
      
      -Ph)
  • Note: The spectrum is clean, but insufficient for proof of structure as it lacks ring signals.

C.


C NMR (100 MHz, CDCl

) - The Validator
  • Protocol: Acquire a proton-decoupled spectrum with sufficient scans (D1 > 2s) to observe quaternary carbons.

  • Critical Analysis:

    • Count the Signals: You must observe 3 distinct peaks in the heterocyclic region (110–140 ppm).

    • Assignment:

      • 
         ~138 ppm: C2  (Flanked by two nitrogens).
        
      • 
         ~125 ppm: C4  (Beta to alkylated N).
        
      • 
         ~118 ppm: C5  (Alpha to alkylated N).
        
References
  • Synthesis and Biological Activity of 2,4,5-Trisubstituted Imidazoles. Source: International Journal of Creative Research Thoughts (IJCRT). URL:

  • Regioselective Alkylation of 1,2,4-Triazoles and Imidazoles. Source: Beilstein Journal of Organic Chemistry. URL:

  • Crystal Structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole. Source: ResearchGate / X-ray Structure Analysis Online. URL:

  • Nucleophilic Aromatic Substitution (SNAr) in Halo-Imidazoles. Source: Chemistry LibreTexts. URL:

Sources

Publish Comparison Guide: GC Retention & Separation of Chloroimidazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the gas chromatographic separation of chloroimidazole isomers, specifically addressing the critical distinction between tautomeric free bases and stable


-alkylated regioisomers encountered in pharmaceutical synthesis (e.g., Losartan).

Executive Summary: The "Tautomer Trap" in Chloroimidazole Analysis

Before attempting separation, researchers must recognize a fundamental chemical reality: 4-chloroimidazole and 5-chloroimidazole are tautomers. In solution and the gas phase, the hydrogen on the nitrogen atom rapidly shifts between the N1 and N3 positions.

  • Free Base Analysis: If you inject "4-chloroimidazole" or "5-chloroimidazole" as a free base, you will observe one single peak . The rapid proton exchange averages the structure on the chromatographic timescale.

  • The Solution: Separation is only possible for

    
    -substituted derivatives  (e.g., 
    
    
    
    -methyl,
    
    
    -butyl). In drug development (e.g., Losartan synthesis), the critical quality attribute is the ratio of the 1,4-isomer to the 1,5-isomer formed during alkylation.

This guide focuses on the separation of these stable


-alkylated regioisomers, which are distinct chemical entities with unique boiling points and retention times.

Methodology & Experimental Protocols

Protocol A: Separation of -Methyl Chloroimidazole Isomers

Target Analytes: 5-Chloro-1-methylimidazole vs. 4-Chloro-1-methylimidazole

This protocol utilizes a non-polar capillary column to separate isomers based on boiling point and dipole moment differences.

Instrument Parameters:

  • GC System: Agilent 7890B / 8890 or equivalent

  • Detector: FID (Flame Ionization) or MS (Mass Spectrometry, EI mode 70 eV)

  • Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane)

    • Dimensions: 30 m

      
       0.25 mm ID 
      
      
      
      0.25 µm film[1]
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow)

  • Inlet: Split/Splitless @ 250°C

    • Split Ratio: 50:1 (for neat liquids) or 10:1 (for trace impurity analysis)

Temperature Program:

Stage Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 60 2.0
Ramp 1 15 160 0.0
Ramp 2 25 280 3.0

| Total Run | | | 13.5 min |

Protocol B: Derivatization of Free Chloroimidazoles

Target Analytes: Trace 4(5)-chloroimidazole impurities

Direct injection of free chloroimidazoles often results in peak tailing due to hydrogen bonding with silanols. Silylation is recommended.

  • Sample Prep: Dissolve 10 mg sample in 500 µL anhydrous acetonitrile.

  • Reagent: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Incubate at 60°C for 30 minutes.

  • Injection: Inject 1 µL of the cooled solution directly into GC.

Performance Comparison & Retention Data

Elution Order Logic (Non-Polar Phases)

On non-polar phases (DB-1, DB-5), elution order is primarily governed by boiling point and molecular shape (sterics).

  • 1,5-Isomers (e.g., 5-chloro-1-methylimidazole): Typically possess lower boiling points and elute earlier . The substituent at the 5-position is sterically adjacent to the

    
    -methyl group, preventing intermolecular stacking and reducing polarity.
    
  • 1,4-Isomers (e.g., 4-chloro-1-methylimidazole): More linear structure, higher boiling point, elutes later .

Table 1: Retention Data for Chloroimidazole Derivatives

Note: Retention times (RT) are relative to the method in Protocol A. RRT = Relative Retention Time vs. Internal Standard (Naphthalene).

Compound NameStructure TypeBoiling Point (est.)[2]Retention Time (min)RRT (approx)Elution Order
5-Chloro-1-methylimidazole 1,5-Regioisomer~200°C6.8 0.851 (Fastest)
4-Chloro-1-methylimidazole 1,4-Regioisomer~215°C7.4 0.922
4,5-Dichloro-1-methylimidazole Di-substituted~230°C8.9 1.103
2-Butyl-4-chloro-5-formylimidazole Losartan Intermediate>300°C11.2 1.404

Critical Insight: In the synthesis of Losartan, the 2-butyl-4-chloro-5-formylimidazole (BCFI) is the desired intermediate. Its regioisomer, 2-butyl-5-chloro-4-formylimidazole , is a common impurity. The 1,5-isomer (impurity) typically elutes before the 1,4-isomer (product) on non-polar columns due to the "ortho-effect" shielding the polar nitrogen.

Workflow Visualization

The following diagram illustrates the decision logic for analyzing chloroimidazoles, highlighting the divergence between free bases and alkylated targets.

G Start Sample: Chloroimidazole Mixture CheckType Is the Nitrogen (N1) Substituted? Start->CheckType FreeBase No (Free Base) (e.g., 4-chloroimidazole) CheckType->FreeBase H on N Substituted Yes (N-Alkyl/Aryl) (e.g., 1-methyl-5-chloroimidazole) CheckType->Substituted R on N Derivatize REQUIRED: Derivatization (BSTFA/TMCS) FreeBase->Derivatize GCAnalysis GC-MS/FID Analysis (DB-5ms Column) Substituted->GCAnalysis TautomerWarn Warning: 4-Cl and 5-Cl exist as single tautomer peak Derivatize->TautomerWarn Derivatize->GCAnalysis Result1 Result: Single Peak (TMS-derivative) GCAnalysis->Result1 If Free Base Result2 Result: Separated Regioisomers (1,5-isomer elutes before 1,4-isomer) GCAnalysis->Result2 If N-Substituted

Caption: Decision tree for chloroimidazole analysis. Note that free bases require derivatization and appear as a single peak due to tautomerism.

Troubleshooting & Optimization

Common Issue: Peak Tailing
  • Cause: Interaction of the basic imidazole nitrogen with active silanol sites on the column or liner.

  • Solution:

    • Liner: Use Ultra-Inert, deactivated glass wool liners (e.g., Agilent Ultra Inert).

    • Base Deactivation: For severe cases, use a base-deactivated column (e.g., CP-Volamine or Rtx-Volatile Amine ). These columns are specifically treated to handle basic analytes without derivatization.

Common Issue: Isomer Co-elution
  • Cause: 1,4 and 1,5 isomers have similar boiling points.

  • Solution:

    • Slow Down: Reduce the ramp rate from 15°C/min to 5°C/min in the critical elution window (150–200°C).

    • Phase Change: Switch to a mid-polar column like DB-1701 (14% Cyanopropyl-phenyl). The cyano group interacts differently with the dipole moments of the isomers, often enhancing separation selectivity (

      
      ).
      

References

  • Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.
  • GC-MS Analysis of Imidazole Derivatives Journal of Chromatography A, "Gas chromatographic determination of imidazole derivatives in pharmaceutical intermediates." Source:

  • Losartan Synthesis & Regioisomer Control Larsen, R. D., et al. "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 1994, 59(21), 6391–6394. Context: Establishes the formation of 1,4 vs 1,5 isomers and their physical property differences. Source:

  • Boiling Point Data for N-Methyl Chloroimidazoles PubChem Compound Summary for CID 70105 (5-Chloro-1-methylimidazole). Source:

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for the Verification of 2,4,5-Trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of elemental analysis standards for the verification of 2,4,5-trichloroimidazole, a critical component in various pharmaceutical and agrochemical syntheses. Ensuring the precise elemental composition of this halogenated imidazole is paramount for regulatory compliance, product efficacy, and safety. This document will explore the nuances of various analytical techniques and the selection of appropriate certified reference materials (CRMs) to establish a robust, self-validating analytical workflow.

The molecular formula of this compound is C₃HCl₃N₂[1][2][3], with a molecular weight of approximately 171.41 g/mol [2][3]. Accurate determination of its elemental composition, particularly the chlorine and nitrogen content, is a cornerstone of quality control.

Section 1: A Comparative Analysis of Key Analytical Methodologies

The elemental analysis of halogenated organic compounds like this compound presents unique challenges, including potential volatility and the need for complete decomposition to ensure accurate measurement.[4][5] The two primary techniques employed for this purpose are Combustion Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Combustion Analysis: The Foundational Standard

Combustion analysis is a well-established and widely used method for determining the elemental composition of organic compounds, including carbon, hydrogen, nitrogen, and sulfur (CHNS).[6] The technique involves the high-temperature combustion of the sample in an oxygen-rich environment, which converts the elements into simple gaseous compounds (CO₂, H₂O, N₂, SO₂).[6] For halogen determination, the combustion gases are passed through a trapping solution, and the resulting halides are quantified by techniques such as ion chromatography or coulometric titration.[7]

Causality in Experimental Choices: The choice of combustion temperature and catalyst is critical to ensure the complete breakdown of the stable imidazole ring and the carbon-chlorine bonds. Incomplete combustion can lead to the formation of halogenated byproducts, resulting in an underestimation of the chlorine content.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): High Sensitivity and Specificity

ICP-MS is a powerful technique for elemental analysis, offering exceptional sensitivity and the ability to measure elements at trace and ultra-trace levels.[8] While traditionally used for metals, recent advancements have expanded its utility to the analysis of non-metals, including halogens.[8] The analysis of organic matrices by ICP-MS can be challenging due to potential interferences from the carbon matrix.[8][9] However, these challenges can be overcome through careful sample preparation, such as acid digestion, and the use of collision/reaction cells in the mass spectrometer to remove polyatomic interferences.[10]

Causality in Experimental Choices: For this compound, direct analysis in an organic solvent is often not feasible due to the high carbon load, which can destabilize the plasma and cause carbon deposition on the instrument cones.[4] Therefore, a digestion step to destroy the organic matrix is essential. The choice of acid for digestion is critical to avoid the loss of volatile chlorine species. Tandem ICP-MS (ICP-MS/MS) can further enhance selectivity for chlorine by using a reaction gas to eliminate isobaric interferences.[10]

Method Comparison
Parameter Combustion Analysis with Ion Chromatography/Titration Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle High-temperature combustion followed by wet chemical detection.[7]Atomization and ionization in a high-temperature plasma followed by mass spectrometric detection.[8]
Analytes C, H, N, S, Halogens (indirectly)Most elements, including Cl (with appropriate setup)
Sample Throughput ModerateHigh
Sensitivity ppm to % levelppb to ppm level
Matrix Effects Less susceptible to matrix effects from the organic backbone.Susceptible to carbon-based interferences and plasma loading effects.[4][9]
Primary Application Purity assessment and confirmation of elemental ratios.Trace elemental impurity analysis and quantification of major elements after digestion.

Section 2: The Critical Role of Certified Reference Materials (CRMs)

The trustworthiness of any elemental analysis hinges on the use of appropriate Certified Reference Materials (CRMs). A CRM is a reference material with one or more property values certified by a technically valid procedure, accompanied by a certificate of analysis.[11] For the verification of this compound, both organic and inorganic CRMs are essential.

Organic CRMs for Method Validation

For validating the entire analytical process, including sample preparation and analysis, an ideal CRM would be a well-characterized organochlorine compound with a matrix similar to this compound. However, a specific CRM for this compound may not be readily available. In such cases, other stable, non-volatile, and highly pure organochlorine compounds can be used as surrogates.

Trustworthiness through Self-Validation: The analytical system is validated by analyzing the chosen organic CRM and ensuring that the measured chlorine and nitrogen content falls within the certified range. This confirms the efficiency of the combustion or digestion process and the accuracy of the detection system.

Inorganic CRMs for Instrumental Calibration

For instrumental calibration, especially in ICP-MS, aqueous inorganic chloride standards are commonly used.[12][13][14][15] These standards are readily available with high purity and are traceable to national or international standards.

Causality in Experimental Choices: When using inorganic standards to quantify chlorine from an organic matrix, it is crucial to ensure that the sample and standard are matrix-matched as closely as possible after the sample preparation step. For instance, if the digested this compound sample is in a nitric acid matrix, the calibration standards should also be prepared in the same concentration of nitric acid. This minimizes non-spectral matrix effects that can influence the ion transmission in the mass spectrometer.

Section 3: Experimental Protocols for Robust Verification

The following protocols provide a framework for the elemental analysis of this compound. These protocols are designed to be self-validating by incorporating quality control checks at critical stages.

Workflow for Elemental Analysis of this compound

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis & Verification Sample Weigh this compound Sample Combustion Combustion Analysis Sample->Combustion ICP_MS ICP-MS Analysis (after digestion) Sample->ICP_MS CRM_prep Prepare Organic CRM (e.g., Chlorobenzoic Acid) CRM_prep->Combustion CRM_prep->ICP_MS Blank_prep Prepare Method Blank Blank_prep->Combustion Blank_prep->ICP_MS Quantification Quantify N and Cl Content Combustion->Quantification ICP_MS->Quantification CRM_Recovery Calculate CRM Recovery (%) Quantification->CRM_Recovery Blank_Check Verify Blank is Below LOD Quantification->Blank_Check Compare Compare with Theoretical Values Quantification->Compare Report Generate Certificate of Analysis CRM_Recovery->Report Blank_Check->Report Compare->Report

Caption: Workflow for the elemental analysis of this compound.

Detailed Protocol: Combustion Analysis for Nitrogen and Chlorine
  • Instrument Calibration: Calibrate the combustion analyzer using a certified nitrogen-containing organic CRM (e.g., atropine) and an inorganic chloride standard for the titrator.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the this compound sample into a tin capsule.

    • Prepare a similar sample of a certified organochlorine CRM (e.g., 2-chlorobenzoic acid).

    • Prepare a blank by running an empty tin capsule.

  • Analysis:

    • Introduce the samples into the combustion furnace at a temperature of at least 950°C.

    • The resulting nitrogen gas is detected by a thermal conductivity detector.

    • The combustion gases containing HCl are passed through an absorption solution.

    • The chloride in the absorption solution is quantified by coulometric titration.

  • System Validation:

    • The measured nitrogen and chlorine values for the CRM must be within the certified uncertainty.

    • The blank value should be negligible.

  • Calculation: Calculate the percentage of nitrogen and chlorine in the this compound sample.

Detailed Protocol: ICP-MS for Chlorine Determination
  • Instrument Calibration: Calibrate the ICP-MS using a series of aqueous inorganic chloride standards prepared in a matrix matching the final sample solution.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 10-20 mg of the this compound sample into a microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid and 1 mL of hydrogen peroxide.

    • Prepare a spiked sample by adding a known amount of a certified chloride standard to a separate sample vessel.

    • Prepare a method blank using only the digestion reagents.

    • Perform microwave digestion according to a validated program.

    • After cooling, dilute the digestate to a final volume of 50 mL with deionized water.

  • Analysis:

    • Aspirate the samples, blank, and calibration standards into the ICP-MS.

    • Monitor the isotopes ³⁵Cl and ³⁷Cl. Use a collision/reaction cell with an appropriate gas (e.g., hydrogen or oxygen) to minimize polyatomic interferences.[10]

  • System Validation:

    • The recovery of the spiked chloride in the spiked sample should be within 80-120%.

    • The blank value should be below the limit of quantitation.

  • Calculation: Calculate the percentage of chlorine in the this compound sample.

Section 4: Navigating Pharmacopeial Requirements

For pharmaceutical applications, adherence to pharmacopeial standards such as those from the United States Pharmacopeia (USP) is mandatory. USP General Chapter <233> "Elemental Impurities—Procedures" provides a framework for the validation of analytical procedures for elemental analysis.[16][17][18] The validation of these methods must demonstrate specificity, accuracy, precision, and linearity.[17][19]

Logical Framework for Method Selection and Validation according to USP <233>

G Define Define Analytical Need (Purity vs. Impurity) Purity Purity Assay (N, Cl %) Define->Purity Impurity Trace Elemental Impurities Define->Impurity Combustion Select Combustion Analysis Purity->Combustion ICPMS Select ICP-MS Impurity->ICPMS Validate Validate per USP <233> (Accuracy, Precision, etc.) Combustion->Validate ICPMS->Validate Routine Implement for Routine QC Validate->Routine

Caption: Decision tree for selecting and validating an analytical method.

Conclusion

The accurate elemental analysis of this compound is a multi-faceted process that requires a thorough understanding of the available analytical techniques and the appropriate use of certified reference materials. Both combustion analysis and ICP-MS are powerful tools, each with its own strengths and considerations. By implementing robust, self-validating protocols and adhering to pharmacopeial guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products.

References

  • U.S. Pharmacopeia. <233> Elemental Impurities—Procedures.[Link]

  • U.S. Pharmacopeia.<730> Plasma Spectrochemistry.
  • International Council for Harmonisation.ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Fast and Simple Analytical Method for Direct Determination of Total Chlorine Content in Polyglycerol by ICP-MS. National Institutes of Health.[Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent Technologies.[Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM.[Link]

  • Combustion Elemental Analysis. Analytik Jena.[Link]

  • Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O2 reaction gas. Royal Society of Chemistry.[Link]

  • A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. PubMed.[Link]

  • This compound (C3HCl3N2). PubChem.[Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.[Link]

  • Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. ResearchGate.[Link]

  • Residual Chlorine, WS - CRM, PT, QR, Water Supply. ERA Waters.[Link]

  • Chlorine speciation in complex hydrocarbon matrices using GC-ICP-MS/MS. ResearchGate.[Link]

  • This compound. gsrs.ncats.nih.gov.[Link]

  • Organic matrix effects in inductively coupled plasma mass spectrometry: a tutorial review. Springer.[Link]

  • Standard Quality Control for Chlorine - Chlorides... CPAChem.[Link]

  • Total Residual Chlorine Concentrate CRM 1.50 mg/L. ZeptoMetrix.[Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies.[Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis.[Link]

  • Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online.[Link]

  • Halogenated Organic Compounds. Spectroscopy Online.[Link]

  • ELEMENTAL ANALYSIS. EOLSS.[Link]

  • Halogen analysis. ALS Global.[Link]

  • Total Organic Halogens (TOX). Pace Analytical.[Link]

  • How to analyze AOF and AOX by combustion ion chromatography (CIC). YouTube.[Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. MDPI.[Link]

  • Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. National Institutes of Health.[Link]

  • Analytical methods for the analysis of volatile natural products. Royal Society of Chemistry.[Link]

  • Prospects and Challenges of Volatile Organic Compound Sensors in Human Healthcare. ACS Publications.[Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry.[Link]

  • Synthesis of 2,4,5-Triarylated Imidazoles via Three-Component Domino Reaction under Catalyst-Free Conditions. ResearchGate.[Link]

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Difference in biological activity between tri- and dichloroimidazoles

[1]

Executive Summary

This guide provides a technical comparison between 2,4,5-trichloroimidazole and 4,5-dichloroimidazole . While both serve as critical scaffolds in pharmaceutical and agrochemical synthesis, their biological activities diverge significantly due to the substitution at the C-2 position. The "Tri" variant generally exhibits higher lipophilicity, metabolic stability, and specific insecticidal potency, whereas the "Di" variant functions primarily as a versatile precursor with distinct antimicrobial properties when complexed with metals.

Chemical & Physical Basis (Structure-Activity Relationship)[1][2][3]

The fundamental difference lies in the C-2 position.[1] In 4,5-dichloroimidazole , the C-2 position retains a hydrogen atom, allowing for specific enzymatic interactions and chemical derivatization (e.g., nucleophilic substitution). In This compound , this position is chlorinated, creating a fully substituted ring that is electronically electron-deficient and sterically bulkier.

Key SAR Differentiators:
  • Acidity (pKa): The additional chlorine at C-2 in the trichloro- derivative exerts a strong inductive effect (-I), making the N-H proton significantly more acidic than in the dichloro- analog. This affects membrane permeability and binding affinity.[1]

  • Lipophilicity (LogP): The trichloro- variant is more lipophilic, enhancing penetration through insect cuticles and fungal cell membranes.

  • Metabolic Stability: The C-2 hydrogen in 4,5-dichloroimidazole is a potential site for oxidative metabolism.[1] Blocking this site with chlorine (in the trichloro- form) extends the half-life of the molecule in biological systems.

SAR_ComparisonDi4,5-Dichloroimidazole(C-2 Hydrogen)Effect_DiReactive C-2 PositionSusceptible to OxidationLower LipophilicityDi->Effect_DiChemical BasisTriThis compound(C-2 Chlorine)Effect_TriMetabolically StableHigh LipophilicityIncreased Acidity (N-H)Tri->Effect_TriChemical BasisApp_DiPrecursor forPurine IsosteresEffect_Di->App_DiApp_TriPotent Insecticide(e.g., S-377)Effect_Tri->App_Tri

Figure 1: Structural and functional divergence between di- and trichloroimidazoles.

Comparative Biological Activity[4][5][6]

Insecticidal Activity

Research indicates a clear superiority of the trichloro- scaffold in specific insecticidal applications, particularly against resistant strains.

  • Mechanism: Disruption of GABA-gated chloride channels.[1]

  • Case Study (Cockroaches): In studies involving pyrethroid-resistant German cockroaches (Blattella germanica), 1-substituted-2,4,5-trichloroimidazoles (specifically compound S-377) demonstrated superior selective toxicity compared to their 4,5-dichloro counterparts.[2] The "Tri" derivatives showed almost two-fold higher activity against resistant colonies, likely due to enhanced stability against metabolic detoxification enzymes that typically degrade the C-2 position [1].

Antimicrobial & Antifungal Activity

While both cores are fungistatic, their efficacy is often modulation-dependent.[1]

  • 4,5-Dichloroimidazole: Often exhibits moderate intrinsic activity but becomes highly potent when complexed with transition metals.[1] For instance, Ni(II) and Mn(II) complexes of 4,5-dichloroimidazole show significantly increased sensitivity against E. coli and Pseudomonas aeruginosa compared to the free ligand [2].

  • This compound: The high lipophilicity allows for rapid accumulation in fungal membranes, disrupting ergosterol function. However, it is also identified as a cytotoxic disinfection byproduct (DBP) in water treatment, showing higher cytotoxicity to mammalian CHO cells than the dichloro- form [3].

Data Summary Table
Feature4,5-DichloroimidazoleThis compound
Primary Utility Synthesis Intermediate, Metal LigandInsecticide, Fungicide Intermediate
Lipophilicity ModerateHigh
Metabolic Stability Moderate (C-2 susceptible)High (Fully substituted)
Insecticidal Potency Lower (Effective on susceptible strains)High (Effective on resistant strains)
Mammalian Toxicity Skin/Eye IrritantHigh Cytotoxicity (DBP context)
Key Derivative 2-substituted purine analogsS-377 (Insecticide)

Experimental Protocols

Synthesis of 4,5-Dichloroimidazole (Lutz & Delorenzo Method)

This protocol yields the "Di" variant, essential for comparative assays.

Reagents: Imidazole, Sodium Hypochlorite (NaOCl), HCl.

  • Chlorination: Dissolve imidazole (8 g, 0.12 mol) in 500 mL of sodium hypochlorite solution (3.5% v/v).

  • Reaction: Stir at room temperature. The solution will turn yellow, and temperature may rise to ~44°C. Ensure pH is maintained at ~11 initially.

  • Precipitation: After 5 minutes, slowly add concentrated HCl (approx. 40 mL) until the pH reaches 6. A cream-colored precipitate will form.[1]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from water to obtain yellow crystals (Yield ~50%, MP 180-181°C) [2].

Biological Assay: MIC Determination (Broth Microdilution)

To compare the antimicrobial potency of both compounds.[1]

  • Preparation: Dissolve test compounds (Di- and Tri- variants) in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi) in a 96-well plate. Final concentrations should range from 512 µg/mL to 0.25 µg/mL.[1]

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1] Use Resazurin dye (0.01%) as a visual indicator (Blue = No Growth, Pink = Growth).[1]

Mechanism of Action & Toxicity Pathways

The trichloro- variant's persistence leads to distinct toxicological profiles.[1] In water treatment contexts, this compound is generated from histidine chlorination and exhibits cytotoxicity values comparable to regulated toxins like chlorophenylacetonitrile.[3]

Toxicity_PathwayHistidinePrecursor: Histidine/ProteinsChlorinationChlorination (Water Treatment)Histidine->ChlorinationDi_Path4,5-Dichloroimidazole(Transient/Less Stable)Chlorination->Di_PathTri_PathThis compound(Stable DBP)Chlorination->Tri_PathTox_DiModerate CytotoxicityDi_Path->Tox_DiTox_TriHigh Cytotoxicity(CHO Cell Assay)Tri_Path->Tox_Tri

Figure 2: Formation and toxicity differentiation of haloimidazoles as disinfection byproducts (DBPs).

References

  • Tomioka, H., et al. (1991).[1] Insecticidal Activity of Novel Trihaloimidazole Derivatives against a Wild Colony of German Cockroaches. Agricultural and Biological Chemistry.[1][4][5] Link

  • Obaleye, J. A., et al. (2018).[1] Syntheses and Evaluation of the Antimicrobial Activities of 4,5-Dichloroimidazole and 2,4,5-Tribromoimidazole Complexes. International Journal of Biological & Pharmaceutical Science. Link

  • Zhang, X., et al. (2020).[1] Identification, Formation, and Toxicity of Haloimidazoles as Emerging Nitrogenous Aromatic Disinfection Byproducts in Drinking Water. Environmental Science & Technology.[1] Link

A Researcher's Guide to Polymorphic Screening: Unraveling the Crystalline Forms of 2,4,5-Trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. Among these properties, polymorphism—the ability of a compound to exist in multiple crystalline forms—stands out as a critical factor that can profoundly influence a drug's stability, solubility, bioavailability, and manufacturability. This guide provides a comprehensive, experience-driven approach to the polymorphic screening of 2,4,5-trichloroimidazole, a molecule of interest within the broader class of halogenated imidazoles.

The Significance of Polymorphism in Drug Development

Polymorphism is a key consideration in the pharmaceutical industry.[1][2] Different polymorphs of the same API can exhibit distinct physicochemical properties. For instance, a metastable form might offer enhanced solubility and faster dissolution, leading to improved bioavailability, while a more stable form may be preferred for its longer shelf life and predictable processing behavior. The uncontrolled conversion from a metastable to a stable form during manufacturing or storage can have significant consequences for the safety and efficacy of the final drug product. Therefore, a thorough polymorphic screen early in the development process is not just a regulatory expectation but a scientific necessity.

Imidazole derivatives, a class of compounds known for a wide range of biological activities, are no exception to this phenomenon.[3][4] Their structural versatility can give rise to various crystalline arrangements, making a detailed solid-state characterization essential.

Experimental Approach to Polymorphic Screening of this compound

The following sections outline a detailed methodology for the synthesis, crystallization, and subsequent analysis of potential this compound polymorphs using powder X-ray diffraction (PXRD).

Synthesis of this compound

A common route for the synthesis of substituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[5][6] For this compound, a multi-step synthesis starting from imidazole and introducing chloro-substituents is a plausible approach. The final product should be purified to a high degree to ensure that any observed crystalline differences are due to polymorphism and not impurities.

Crystallization Studies for Polymorph Generation

The key to discovering different polymorphs lies in varying the crystallization conditions to favor different packing arrangements of the molecules in the crystal lattice. A comprehensive screen should explore a wide range of solvents with varying polarities, different crystallization techniques, and a range of temperatures.

Experimental Protocol: Polymorphic Screening by Crystallization

  • Solvent Selection: Choose a diverse set of at least 10-15 solvents covering a broad range of polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water).

  • Saturation: Prepare saturated solutions of this compound in each solvent at an elevated temperature (e.g., 50 °C).

  • Crystallization Techniques:

    • Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature. This gentle process often yields thermodynamically stable forms.

    • Cooling Crystallization: Slowly cool the saturated solutions to a lower temperature (e.g., 5 °C). The rate of cooling can influence which polymorph nucleates.

    • Anti-Solvent Addition: Add a poor solvent (an "anti-solvent") to a saturated solution to induce precipitation. The rate of addition and the choice of anti-solvent are critical parameters.

  • Isolation and Drying: Carefully isolate the resulting crystals by filtration and dry them under vacuum at a mild temperature to avoid any phase transitions.

The following diagram illustrates the workflow for generating potential polymorphs:

G cluster_synthesis Synthesis & Purification cluster_crystallization Polymorph Generation cluster_analysis Solid-State Analysis Synthesis Synthesis of This compound Purification High Purity Purification Synthesis->Purification SolventScreen Diverse Solvent Screen Purification->SolventScreen SlowEvap Slow Evaporation SolventScreen->SlowEvap Cooling Cooling Crystallization SolventScreen->Cooling AntiSolvent Anti-Solvent Addition SolventScreen->AntiSolvent PXRD Powder X-Ray Diffraction (PXRD) SlowEvap->PXRD Cooling->PXRD AntiSolvent->PXRD

Caption: Workflow for Polymorphic Screening of this compound.

Characterization by Powder X-ray Diffraction (PXRD)

PXRD is the primary and most definitive technique for identifying and distinguishing between different polymorphic forms.[1][2] Each crystalline form will produce a unique diffraction pattern, which acts as a "fingerprint" for that specific solid-state arrangement.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder to ensure random orientation of the crystallites.

  • Instrument Setup: Use a modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation).

  • Data Acquisition: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a sufficient counting time per step.

  • Data Analysis: Process the raw data to identify the peak positions (in degrees 2θ) and their relative intensities.

Comparative Analysis of Hypothetical this compound Polymorphs

To illustrate the outcome of a successful polymorphic screen, let us consider two hypothetical polymorphs of this compound, designated as Form A and Form B.

Table 1: Hypothetical PXRD Data for this compound Polymorphs

Form A (2θ)Relative Intensity (%)Form B (2θ)Relative Intensity (%)
8.510010.280
12.36514.5100
15.84018.155
19.17520.490
22.65025.760
25.98028.945

The distinct differences in the peak positions in Table 1 are clear indicators of two different crystal lattices. These differences arise from variations in the unit cell dimensions and the arrangement of molecules within the crystal.

The relationship between crystallization conditions and the resulting polymorphs can be visualized as follows:

G cluster_conditions Crystallization Conditions cluster_polymorphs Resulting Polymorphs SlowCool Slow Cooling (e.g., Ethanol) FormA Form A (Thermodynamically Stable) SlowCool->FormA FastPrecip Fast Precipitation (e.g., Anti-Solvent) FormB Form B (Metastable) FastPrecip->FormB

Caption: Relationship between Crystallization Conditions and Polymorph Formation.

In this hypothetical scenario, slow cooling from a solution in ethanol yields the more stable Form A, while rapid precipitation using an anti-solvent results in the metastable Form B. This is a common observation where slower, more controlled crystallization processes favor the formation of the thermodynamically most stable polymorph.

Conclusion and Recommendations

This guide has provided a comprehensive framework for the polymorphic screening of this compound. The key takeaways for researchers and drug development professionals are:

  • Assume Polymorphism: It is prudent to assume that any API can exist in multiple polymorphic forms and to conduct a thorough screen to identify them.

  • Employ Diverse Crystallization Conditions: A wide range of solvents, temperatures, and crystallization techniques is crucial for discovering different polymorphs.

  • PXRD as the Gold Standard: Powder X-ray diffraction is the definitive technique for identifying and distinguishing between different crystalline forms.

  • Characterize All Forms: Once different polymorphs are identified, they should be fully characterized for their physicochemical properties to determine the most suitable form for development.

By following a systematic and scientifically rigorous approach to polymorphic screening, researchers can mitigate the risks associated with solid-state variability and ensure the development of safe, effective, and robust drug products.

References

  • ResearchGate. (n.d.). 2,4,5-triphenyl-imidazole molecular structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 2,4,5 Triphenyl Imidazoles. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trichloro-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). Retrieved from [Link]

  • NIH. (n.d.). Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide. Retrieved from [Link]

  • Preprints.org. (n.d.). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis Of 2,4,5-Triarylsubstituted Imidazole Derivatives In Different Solvents And Amount Of Catalyst. Retrieved from [Link]

  • IJCRT.org. (2023). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. Retrieved from [Link]CRT2310099.pdf)

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4,5-Trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

2,4,5-Trichloroimidazole is a chlorinated imidazole derivative. Due to the presence of chlorine atoms on the imidazole ring, it is classified as a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this compound is not available in the provided search results, data from structurally related compounds allows for a presumptive hazard assessment.

Anticipated Hazards:

  • Irritation: Like many chlorinated organic compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[1][2][3]

  • Toxicity: Halogenated compounds can be harmful if inhaled, ingested, or absorbed through the skin.[2][4]

  • Environmental Hazard: Improper disposal can lead to the contamination of soil and water. Halogenated organic compounds are often persistent in the environment.

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and controlled area.

Personal Protective Equipment (PPE) and Handling

Before beginning any work with this compound, ensure the following PPE is worn:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a chemical fume hoodTo prevent inhalation of dust or vapors.[5][6]

Handling Precautions:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][6]

  • Avoid the formation of dust.[5][7][8]

  • Ensure an eyewash station and safety shower are readily accessible.[2][6]

  • Wash hands thoroughly after handling.[3][9]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[7][10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Disposal Protocol

The primary recommended method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[11] This method ensures the complete destruction of the compound, preventing its release into the environment.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., gloves, absorbent pads), in a designated, compatible, and clearly labeled hazardous waste container.[6][12]

    • The container must be made of a material that is resistant to chlorinated organic compounds.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[13]

  • Waste Segregation:

    • Crucially, do not mix halogenated waste with non-halogenated waste. [13] Mixing different waste streams can create dangerous reactions and complicates the disposal process, often increasing costs.

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[5][6][12]

  • Labeling:

    • Label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "Waste this compound"

      • The associated hazards (e.g., "Toxic," "Irritant")

      • The date of accumulation

      • The name of the principal investigator or laboratory group

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and poses a significant risk to public health and the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill_response Spill Response cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE start->ppe hood Work in Chemical Fume Hood ppe->hood waste_gen Generate Waste hood->waste_gen spill Spill Occurs hood->spill waste_container Collect in Labeled Halogenated Waste Container waste_gen->waste_container contain Contain Spill spill->contain collect_spill Collect Contaminated Material contain->collect_spill decon Decontaminate Area collect_spill->decon decon->waste_container segregate Segregate from Non-Halogenated Waste waste_container->segregate storage Store in Designated Area segregate->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup end End: Proper Disposal via Incineration ehs_pickup->end

Caption: Decision workflow for handling and disposal of this compound.

Conclusion

Adherence to these disposal procedures is paramount for ensuring laboratory safety and environmental stewardship. By understanding the rationale behind each step, researchers can cultivate a culture of safety and responsibility. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

  • New Jersey Department of Health. (n.d.). 2,4,5-TRICHLOROPHENOL HAZARD SUMMARY.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
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A Guide to Personal Protective Equipment for Handling 2,4,5-Trichloroimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,4,5-Trichloroimidazole. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research.

Inferred Hazard Identification

Given its structure as a chlorinated imidazole, we must anticipate the following potential hazards:

  • Acute Toxicity: Similar compounds, such as 2,4,5-triphenylimidazole, are classified as toxic if swallowed.[1]

  • Skin and Eye Irritation/Corrosion: Halogenated organic compounds and imidazoles can cause skin irritation and serious eye damage.[2][3] Direct contact should be avoided at all times.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][4]

  • Unknown Chronic Effects: Due to the lack of specific data, we must assume the potential for long-term health effects, and handle the compound accordingly. When dealing with novel or unknown chemicals, it is prudent to assume they are hazardous until proven otherwise.[5]

The Hierarchy of Controls: Your First Line of Defense

Before selecting Personal Protective Equipment (PPE), the primary focus should be on engineering and administrative controls to minimize exposure.

Engineering Controls

All work involving this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[1][6] This is the most critical engineering control to prevent inhalation of potentially harmful dust or vapors. The fume hood should be located in a well-ventilated laboratory.

Administrative Controls
  • Designated Area: All handling of this compound should occur in a designated area of the laboratory, clearly marked with warning signs.[7]

  • Minimize Quantities: Use the smallest possible quantity of the chemical for your experiments to minimize the potential for exposure and waste generation.[8]

  • Avoid Working Alone: Never handle this compound when working alone in the laboratory.[9]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the hazardous chemical. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[10]

  • Face Shield: When there is a significant risk of splashes, such as during transfers of solutions or when working with larger quantities, a face shield must be worn in addition to chemical splash goggles.[10] A face shield alone does not provide adequate eye protection.

Skin and Body Protection
  • Gloves: Proper glove selection is crucial. Due to the chlorinated nature of the compound, standard nitrile or latex gloves may offer minimal protection against direct and prolonged contact.[11]

    • Double Gloving: It is required to wear two pairs of gloves.

    • Glove Type: For incidental contact, nitrile gloves are acceptable. For tasks with a higher risk of splash or immersion, heavier neoprene or Viton gloves should be worn over a pair of nitrile gloves. Always consult the glove manufacturer's compatibility chart.

    • Inspection and Disposal: Gloves must be inspected for pinholes or tears before each use.[2] Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste immediately after handling the chemical.[2] Hands should be washed thoroughly after glove removal.

  • Laboratory Coat: A fully buttoned, long-sleeved, and chemically resistant laboratory coat is required.

  • Full Body Protection: Ensure that your legs and feet are fully covered. Full-length pants and closed-toe shoes are mandatory.

Respiratory Protection

Work should always be conducted in a chemical fume hood to avoid the need for respiratory protection. However, in the event of an emergency, such as a large spill outside of the fume hood, or if exposure levels are unknown, a full-face, air-purifying respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[6] A respiratory protection program that complies with OSHA 29 CFR 1910.134 must be in place, including medical clearance and fit testing.[12]

PPE Summary for Handling this compound

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transporting Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Full CoverageNot required inside a fume hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves (or Neoprene over Nitrile)Lab Coat, Full CoverageNot required inside a fume hood
Running Reactions Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Full CoverageNot required inside a fume hood
Cleaning Glassware Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves (or Neoprene over Nitrile)Lab Coat, Full CoverageNot required inside a fume hood
Spill Cleanup (Small) Chemical Splash Goggles & Face ShieldHeavy-duty Neoprene Gloves over NitrileChemical Resistant Apron over Lab CoatAir-purifying respirator may be necessary
Waste Disposal Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves (or Neoprene over Nitrile)Lab Coat, Full CoverageNot required inside a fume hood

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, methodical workflow is essential for safety. The following diagram outlines the key steps for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase prep1 Verify Fume Hood Certification prep2 Don Required PPE (Goggles, Lab Coat, Double Gloves) prep1->prep2 prep3 Prepare Designated Work Area prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment in Fume Hood handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Remove PPE & Dispose of Gloves clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, paper towels), must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[13][14]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organics" and list this compound as a constituent.[13] The container must be kept closed except when adding waste.[13]

  • Storage: Store waste containers in a designated, well-ventilated, and contained secondary storage area away from incompatible materials.[6][7]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[13]

The following diagram provides a decision-making process for the disposal of materials potentially contaminated with this compound.

G Disposal Workflow for this compound cluster_waste Disposal Workflow for this compound start Item for Disposal q1 Is it contaminated with This compound? start->q1 waste_container Place in labeled Halogenated Hazardous Waste Container q1->waste_container Yes non_haz Dispose as Non-Hazardous Waste q1->non_haz No seal_and_store Seal container and store in designated waste area waste_container->seal_and_store request_pickup Request EHS Pickup seal_and_store->request_pickup

Caption: A decision workflow for the proper disposal of this compound waste.

By adhering to these rigorous safety protocols, you can confidently and safely handle this compound in your laboratory, ensuring both your personal well-being and the integrity of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.